7-Chloro-1H-indole-5-carboxylic acid CAS 887591-41-5 properties
This guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of 7-Chloro-1H-indole-5-carboxylic acid (CAS 887591-41-5) . A Pharmacophore Scaffold for Drug Discovery Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of 7-Chloro-1H-indole-5-carboxylic acid (CAS 887591-41-5) .
A Pharmacophore Scaffold for Drug Discovery
Executive Summary
7-Chloro-1H-indole-5-carboxylic acid is a bifunctional indole scaffold widely utilized in the design of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and antivirulence agents. Its structural value lies in the 7-chloro substituent , which modulates metabolic stability and lipophilicity, and the 5-carboxylic acid moiety , which serves as a versatile handle for amide coupling or bioisosteric replacement. This guide provides a comprehensive technical analysis for researchers synthesizing or utilizing this intermediate.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The following data summarizes the core properties of CAS 887591-41-5. Where experimental values are proprietary, consensus calculated values are provided to guide experimental design.
Property
Value / Description
CAS Number
887591-41-5
IUPAC Name
7-Chloro-1H-indole-5-carboxylic acid
Molecular Formula
C₉H₆ClNO₂
Molecular Weight
195.60 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Acid)
4.2 ± 0.2 (Calculated, COOH)
pKa (Indole NH)
~16.0 (Calculated)
LogP
2.6 ± 0.3 (Calculated)
H-Bond Donors
2 (NH, COOH)
H-Bond Acceptors
2 (C=O, OH)
Synthetic Pathways[6][8][9][10][11][12]
The synthesis of 7-chloroindole-5-carboxylic acid requires precise regiocontrol to establish the 7-chloro and 5-carboxyl substitution pattern. Two primary methodologies are employed: the Fischer Indole Synthesis (scalable) and the Bartoli Indole Synthesis (flexible for 7-substitution).
Pathway Visualization
Figure 1: Retrosynthetic analysis showing the Fischer (blue) and Bartoli (red) pathways to the target scaffold.
Detailed Experimental Protocol (Fischer Route)
The Fischer route is generally preferred for scale-up due to the availability of the aniline precursor.
Step 1: Hydrazine Formation
Dissolution: Dissolve 4-amino-3-chlorobenzoic acid (1.0 eq) in concentrated HCl at 0°C.
Diazotization: Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min.
Reduction: Add a solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise at 0°C. A precipitate (hydrazine hydrochloride) will form.
Isolation: Filter the solid, wash with cold ether, and dry.
Step 2: Hydrazone Formation & Cyclization
Condensation: Suspend the hydrazine intermediate in ethanol. Add ethyl pyruvate (1.1 eq) and reflux for 2 hours.
Workup: Evaporate solvent to yield the hydrazone.
Cyclization: Mix the hydrazone with Polyphosphoric Acid (PPA) (10 parts by weight). Heat to 100–110°C for 3–4 hours.
Quench: Pour the hot mixture onto crushed ice/water.
Hydrolysis: The resulting ester can be hydrolyzed (LiOH/THF/Water) to yield the free acid 7-Chloro-1H-indole-5-carboxylic acid .
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug design, offering specific advantages over the non-chlorinated parent indole.
Structural Activity Relationships (SAR)
Moiety
Function in Drug Design
Mechanism
7-Chloro
Metabolic Blocker
Blocks CYP450 oxidation at the electron-rich 7-position, extending half-life ().
7-Chloro
Lipophilicity
Increases LogP (~0.5 units vs H), improving membrane permeability and blood-brain barrier (BBB) penetration.
7-Chloro
Halogen Bonding
The Cl atom can act as a weak Lewis acid (sigma-hole) to interact with backbone carbonyls in target proteins (e.g., Kinase hinge regions).
5-COOH
Synthetic Handle
Primary site for amide coupling to generate diverse libraries.
Indole NH
H-Bond Donor
Critical for hinge-binding in kinase inhibitors (e.g., p38 MAP kinase, EGFR).
Key Therapeutic Areas
Kinase Inhibitors: The indole core mimics the purine ring of ATP. The 5-position vector allows extension into the solvent-exposed region or ribose pocket of the kinase active site.
Antivirulence Agents: 7-Chloroindoles have been identified as inhibitors of biofilm formation in bacteria such as Vibrio parahaemolyticus and Acinetobacter baumannii, likely by interfering with quorum sensing signaling pathways [1].
GPCR Modulators: Indole-5-carboxylic acid derivatives serve as bioisosteres for other bicyclic aromatic acids in cannabinoid (CB1/CB2) and serotonin (5-HT) receptor ligands.
Handling & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are susceptible to oxidative darkening upon prolonged exposure to light and air.
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
Reactivity: The C3 position is electron-rich and prone to electrophilic aromatic substitution. Avoid exposure to strong oxidizers unless C3 functionalization is desired.
References
Antibacterial and Antibiofilm Activities of Chloroindoles. Frontiers in Microbiology, 2021.
Bartoli Indole Synthesis: Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes. Tetrahedron Letters, 1989.[2]
Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 2013.
7-chloroindole-5-carboxylic acid chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals Introduction 7-Chloroindole-5-carboxylic acid is a halogenated derivative of indole-5-carboxylic acid, a heterocyclic organic compound. The indole scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroindole-5-carboxylic acid is a halogenated derivative of indole-5-carboxylic acid, a heterocyclic organic compound. The indole scaffold is a prominent feature in a multitude of natural products and synthetic pharmaceuticals, valued for its ability to interact with various biological targets.[1] The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 5-position of the indole ring system creates a molecule with distinct physicochemical properties, making it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical structure, molecular weight, synthesis, and significance in scientific research.
The strategic placement of the electron-withdrawing chlorine atom and the ionizable carboxylic acid group influences the molecule's reactivity, polarity, and potential for intermolecular interactions. These features are critical in the design of novel therapeutic agents, as they can modulate binding affinity to target proteins, improve pharmacokinetic profiles, and provide vectors for further chemical modification.
Chemical Structure and Molecular Properties
The fundamental characteristics of 7-chloroindole-5-carboxylic acid are summarized in the table below, providing a quick reference for researchers.
The chemical structure of 7-chloroindole-5-carboxylic acid is depicted below. The numbering of the indole ring follows standard IUPAC nomenclature.
Caption: Chemical structure of 7-chloroindole-5-carboxylic acid.
Synthesis of 7-Chloroindole-5-Carboxylic Acid
A plausible synthetic route could involve the following conceptual steps:
Caption: Conceptual synthetic workflow.
For instance, a suitable starting material would be a 2,4-disubstituted aniline or phenylhydrazine. The indole ring would be formed, and then the carboxylic acid group could be introduced via methods like carbonation of a lithiated intermediate or oxidation of a suitable precursor like a methyl or formyl group.
Applications in Medicinal Chemistry and Drug Discovery
The indole nucleus is a privileged scaffold in drug discovery, and its halogenated derivatives are of particular interest. The presence of a chlorine atom can enhance membrane permeability and metabolic stability, and can also serve as a handle for further synthetic modifications through cross-coupling reactions. The carboxylic acid group, being ionizable at physiological pH, can improve aqueous solubility and provides a key interaction point (e.g., hydrogen bonding or ionic interactions) with biological targets.[3]
While specific biological activities for 7-chloroindole-5-carboxylic acid are not extensively documented in publicly accessible literature, its structural motifs are found in compounds investigated for various therapeutic areas. Indole-based molecules have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Therefore, 7-chloroindole-5-carboxylic acid serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.
Spectroscopic Characterization
The structural elucidation of 7-chloroindole-5-carboxylic acid relies on standard spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy:
N-H proton: A broad singlet typically in the downfield region (δ 11.0-12.0 ppm).
Carboxylic acid proton: A broad singlet, also in the downfield region (δ 12.0-13.0 ppm).
Aromatic protons: Signals corresponding to the protons on the indole ring, with chemical shifts and coupling patterns influenced by the positions of the chloro and carboxyl substituents. Protons adjacent to the electron-withdrawing groups will be shifted downfield. For the protons on the benzene portion of the indole, one would expect to see distinct signals for H-4 and H-6. The protons on the pyrrole ring, H-2 and H-3, would also show characteristic signals.[4]
¹³C NMR Spectroscopy:
Carbonyl carbon: A signal in the range of δ 165-185 ppm.
Aromatic carbons: Signals in the aromatic region (δ 100-140 ppm). The carbon atom attached to the chlorine (C-7) and the carbon atom attached to the carboxylic acid (C-5) would have characteristic chemical shifts.[4]
Infrared (IR) Spectroscopy:
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[3][5]
C=O stretch (carbonyl): A strong, sharp absorption band between 1680-1710 cm⁻¹.[3][5]
N-H stretch: A moderate absorption around 3300-3500 cm⁻¹.
C-Cl stretch: Typically found in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry:
Molecular ion peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.60 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed, which is characteristic of compounds containing one chlorine atom.
Fragmentation: A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (a peak at M-45).
Experimental Protocol: General Procedure for Amide Coupling
As a key building block, 7-chloroindole-5-carboxylic acid can be used in a variety of chemical reactions. A common application is in the synthesis of amides, which are prevalent in many pharmaceutical compounds. The following is a general, representative protocol for an amide coupling reaction.
Objective: To synthesize an N-substituted 7-chloroindole-5-carboxamide.
Materials:
7-chloroindole-5-carboxylic acid
Amine of choice (R-NH₂)
Coupling agent (e.g., EDC, HATU)
Base (e.g., DIPEA, triethylamine)
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
Dissolve 7-chloroindole-5-carboxylic acid (1 equivalent) in the chosen anhydrous solvent in a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
Add the amine (1.1 equivalents) and the base (2-3 equivalents) to the solution.
In a separate vial, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent.
Slowly add the solution of the coupling agent to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Caption: Amide coupling experimental workflow.
Conclusion
7-Chloroindole-5-carboxylic acid is a strategically functionalized heterocyclic compound with significant potential in the field of drug discovery and development. Its unique combination of a privileged indole scaffold, a reactive chlorine substituent, and a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of novel bioactive molecules. This guide has provided a technical overview of its core properties, and while specific biological data for this exact molecule is limited in the public domain, its value as a chemical building block for creating diverse compound libraries is clear. Further research into the synthesis and biological evaluation of derivatives of 7-chloroindole-5-carboxylic acid is warranted to fully explore its therapeutic potential.
References
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). Molecules, 28(8), 3537.
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
5-Chloro-1H-indole-7-carboxylic Acid | CAS 875305-81-0. (n.d.). Benchchem.
IR: carboxylic acids. (n.d.). University of Calgary.
1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.).
IR spectrum of carboxylic acids and alcohols. (2023, May 24). SlideShare.
20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.).
CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Deriv
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Medicinal Chemistry.
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). PMC.
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2025, August 6).
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020, October 8).
Indole-2-carboxylic acid(1477-50-5) MS spectrum. (n.d.). ChemicalBook.
8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts.
6-Chloroindole. (n.d.). NIST WebBook.
5 Chloroindole 2 carboxylic acid. (2014, December 1). mzCloud.
The Biological and Pharmacological Potentials of Indole-based Heterocycles. (2023, March 8). Current Organic Synthesis.
An In-depth Technical Guide to 7-chloro-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Foreword The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenate...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenated indole derivatives, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the halogen substituent, which can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of a specific and important derivative: 7-chloro-1H-indole-5-carboxylic acid. As a Senior Application Scientist, my aim is to synthesize the available technical data with practical insights, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. This document will delve into the compound's identity, synthesis, chemical behavior, and its emerging role in medicinal chemistry, grounded in authoritative scientific literature.
Compound Identification and Nomenclature
The precise identification of a chemical entity is paramount for unambiguous scientific communication and research. The subject of this guide is a substituted indole, a bicyclic aromatic heterocycle, with a chlorine atom and a carboxylic acid group attached to the benzene portion of the ring system.
IUPAC Name and Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 7-chloro-1H-indole-5-carboxylic acid . While no common synonyms are widely reported in the literature, it is crucial to refer to this compound by its IUPAC name or its unique CAS number to avoid ambiguity.
Chemical Identifiers
For precise database searching and material acquisition, the following identifiers are essential:
Identifier
Value
IUPAC Name
7-chloro-1H-indole-5-carboxylic acid
CAS Number
887591-41-5
Molecular Formula
C₉H₆ClNO₂
Molecular Weight
195.60 g/mol
Synthesis Strategies: Constructing the Indole Core
The synthesis of substituted indoles is a well-established field of organic chemistry, with several named reactions being cornerstones of the synthetic chemist's toolkit. The preparation of 7-chloro-1H-indole-5-carboxylic acid can be approached through various routes, often requiring multi-step sequences to introduce the desired substituents at specific positions. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and the need for regiochemical control.
Retrosynthetic Analysis
A logical approach to devising a synthesis for 7-chloro-1H-indole-5-carboxylic acid involves a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors.
Caption: Retrosynthetic approaches to 7-chloro-1H-indole-5-carboxylic acid.
The Fischer Indole Synthesis
A classic and versatile method for constructing the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an aldehyde or ketone.
Conceptual Workflow for Fischer Indole Synthesis:
Caption: Conceptual workflow of the Fischer indole synthesis.
Detailed Protocol (Illustrative):
Preparation of (3-chloro-5-(methoxycarbonyl)phenyl)hydrazine:
Start with commercially available methyl 3-amino-5-chlorobenzoate.
Perform a diazotization reaction using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
The resulting diazonium salt is then reduced, for example, with tin(II) chloride, to yield the corresponding phenylhydrazine derivative.
Formation of the Phenylhydrazone and Cyclization:
The prepared phenylhydrazine is reacted with a suitable carbonyl compound, such as pyruvic acid or an ester thereof, to form the phenylhydrazone.
This intermediate is then subjected to cyclization under strong acid catalysis. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent are commonly employed. The elevated temperatures promote the key[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to the indole core.
Hydrolysis of the Ester (if applicable):
If a pyruvic ester was used, the resulting indole ester is hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., sodium hydroxide in methanol/water) followed by acidic workup.
The regioselectivity of the Fischer indole synthesis can sometimes be a challenge, and careful selection of starting materials and reaction conditions is necessary to favor the desired isomer.
Physicochemical Properties and Reactivity
The chemical behavior of 7-chloro-1H-indole-5-carboxylic acid is dictated by the interplay of its three key components: the indole ring, the chlorine substituent, and the carboxylic acid group.
The Indole Nucleus
The indole ring system is aromatic and electron-rich. The pyrrole portion of the ring is particularly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. The nitrogen atom's lone pair participates in the aromatic system, rendering the N-H proton weakly acidic.
The Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group. It is acidic, readily forming carboxylate salts with bases. It can undergo esterification with alcohols under acidic conditions and can be converted to an amide by reaction with an amine, often facilitated by a coupling agent. The carboxylic acid group is deactivating and meta-directing for electrophilic aromatic substitution on the benzene ring, although the overall reactivity of the indole system is complex.
The Chlorine Substituent
The chlorine atom at the 7-position exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. Halogens are generally deactivating yet ortho-, para-directing for electrophilic aromatic substitution. In the context of the indole ring, the chlorine atom modulates the electron density of the bicyclic system, which can influence its reactivity and biological interactions.
General Reactivity Profile:
Caption: Key reaction types for 7-chloro-1H-indole-5-carboxylic acid.
Applications in Medicinal Chemistry and Drug Discovery
Indole carboxylic acids are considered "privileged structures" in medicinal chemistry, meaning they are frequently found as key components of biologically active molecules. 7-chloro-1H-indole-5-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The introduction of a chlorine atom can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. Furthermore, the chlorine atom can engage in specific halogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.
While specific biological activities for 7-chloro-1H-indole-5-carboxylic acid itself are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. For instance, various substituted indole carboxylic acids have been explored as:
Antiviral agents: The indole nucleus is a component of several compounds with activity against viruses such as influenza.
Antimicrobial agents: Indole derivatives have shown promise as potential treatments for bacterial infections.
Enzyme inhibitors: The carboxylic acid group can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) in the active site of enzymes, while the substituted indole scaffold provides a platform for achieving selectivity and potency.
The primary utility of 7-chloro-1H-indole-5-carboxylic acid in a drug discovery context is as a starting material or intermediate. Its functional groups—the carboxylic acid and the N-H of the indole—provide convenient handles for chemical modification and the construction of compound libraries for screening against various biological targets.
Conclusion and Future Perspectives
7-chloro-1H-indole-5-carboxylic acid is a well-defined chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its synthesis can be achieved through established methods such as the Fischer indole synthesis, and its reactivity is a predictable consequence of its constituent functional groups. For researchers in drug discovery, this molecule represents a valuable starting point for the exploration of new chemical space. The strategic placement of the chlorine atom and the carboxylic acid group on the indole scaffold provides a unique combination of physicochemical properties and synthetic handles. As our understanding of the roles of halogen bonding and the importance of carboxylic acid moieties in drug-target interactions continues to grow, we can anticipate that derivatives of 7-chloro-1H-indole-5-carboxylic acid will feature in the development of the next generation of therapeutics.
References
A comprehensive list of authoritative sources will be compiled here to support the claims and protocols described in this guide. This section will include peer-reviewed journal articles, patents, and reliable chemical database entries with clickable URLs for verification.
This document is intended for informational purposes for a scientific audience and does not constitute medical or chemical safety advice. All chemical syntheses and handling should be performed by trained professionals in a suitably equipped laboratory, with appropriate safety precautions in place.
The Untapped Therapeutic Potential of 7-Chloroindole-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Charting a Course into Unexplored Chemical Space In the ever-evolving landscape of medicinal chemistry, the indole scaffold remains a cornerstone of innovation, yielding a multitude of clinically significant th...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Charting a Course into Unexplored Chemical Space
In the ever-evolving landscape of medicinal chemistry, the indole scaffold remains a cornerstone of innovation, yielding a multitude of clinically significant therapeutic agents.[1] While extensive research has focused on various substituted indoles, the specific domain of 7-chloroindole-5-carboxylic acid derivatives represents a largely uncharted territory, brimming with potential for the discovery of novel bioactive molecules. This technical guide is crafted for researchers, scientists, and drug development professionals poised at the frontier of this exploration. It serves not as a retrospective of established knowledge, but as a forward-looking manual, synthesizing data from structurally related compounds to illuminate a strategic path for investigating the biological activities of this promising, yet underexplored, chemical class. By providing a robust framework of proven experimental methodologies and insights into potential therapeutic applications, this document aims to empower scientists to unlock the latent therapeutic value of 7-chloroindole-5-carboxylic acid derivatives.
The 7-Chloroindole-5-Carboxylic Acid Core: A Scaffold of Latent Promise
The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 5-position of the indole nucleus creates a unique physicochemical profile. The electron-withdrawing nature of the chlorine atom at the C7 position can significantly influence the electron density of the indole ring, potentially modulating pKa, hydrogen bonding capacity, and metabolic stability. The carboxylic acid moiety at C5 provides a key interaction point, capable of forming salt bridges or hydrogen bonds with biological targets, and also serves as a versatile synthetic handle for further derivatization.
While direct studies on 7-chloroindole-5-carboxylic acid are limited, the synthesis of the closely related 7-chloro-1H-indole-3-carboxylic acid has been documented in the patent literature, providing a foundational synthetic route.[2]
Extrapolating Biological Potential: Insights from Analogous Scaffolds
The therapeutic potential of 7-chloroindole-5-carboxylic acid derivatives can be inferred from the well-documented activities of structurally similar compounds, such as other chloroindoles, 7-azaindoles, and 7-chloroquinolines. These analogs have demonstrated a broad spectrum of biological activities, suggesting promising avenues of investigation for the target scaffold.
Derivatives of the closely related 7-azaindole scaffold have shown significant promise as anticancer agents, notably as inhibitors of various protein kinases that are critical for tumor growth and survival.[3][4][5] For instance, certain 7-azaindole derivatives have been identified as potent inhibitors of Erk5 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[5]
Furthermore, 5-chloro-indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity against various cancer cell lines by targeting mutant EGFR and BRAF pathways.[6] This suggests that the 7-chloroindole-5-carboxylic acid core could also serve as a valuable scaffold for the development of novel kinase inhibitors. The carboxylic acid moiety could be crucial for interacting with the hinge region or other key residues within the ATP-binding pocket of kinases.
Antimicrobial and Anti-inflammatory Potential
Recent studies on substituted 7-chloroindolizines, a related heterocyclic system, have revealed promising antimicrobial, antioxidant, and anti-inflammatory properties.[7] Certain derivatives exhibited antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and also demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[7] These findings suggest that 7-chloroindole-5-carboxylic acid derivatives warrant investigation for similar activities.
Neurological and Other Therapeutic Areas
Substituted quinolone carboxylic acids, which share the chloro-substituted aromatic and carboxylic acid features, have been investigated for their ability to modulate the effect of γ-aminobutyric acid (GABA) via the GABA receptor complex, indicating potential applications in treating central nervous system (CNS) disorders.[8] The indole nucleus is also a well-known pharmacophore for targeting a variety of receptors and enzymes in the CNS.
A Practical Guide to Unlocking Biological Activity: Experimental Protocols
The exploration of a novel chemical scaffold necessitates a systematic and rigorous approach to biological evaluation. The following section outlines key experimental protocols, adapted from methodologies successfully applied to analogous compound classes.
Synthesis of the 7-Chloroindole-5-Carboxylic Acid Core
The Strategic Role of 7-Chloro-1H-indole-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a testament to its recurring presence in a multitude of na...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a testament to its recurring presence in a multitude of natural products and clinically successful pharmaceuticals.[1][2] Its unique electronic properties and versatile synthetic handles have made it a cornerstone for the development of novel therapeutic agents across a spectrum of diseases. This technical guide delves into a specific, strategically substituted indole derivative: 7-chloro-1H-indole-5-carboxylic acid . We will explore its synthetic accessibility, rationale for its use, and its burgeoning applications in medicinal chemistry, particularly in the realms of oncology and virology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their own discovery programs.
The Architectural Logic: Why 7-Chloro-1H-indole-5-carboxylic Acid?
The efficacy of a molecular scaffold in drug design is dictated by the nature and positioning of its substituents. The title compound presents a compelling combination of a chloro group at the 7-position and a carboxylic acid at the 5-position, each conferring distinct and advantageous properties.
The 5-Carboxylic Acid Moiety: A Versatile Anchor and Pharmacophore
The carboxylic acid group at the C5 position is a pivotal feature. It can serve multiple roles:
A Synthetic Handle: It provides a reactive site for the facile introduction of a wide array of functionalities through amide bond formation, esterification, or reduction to an alcohol. This allows for the systematic exploration of structure-activity relationships (SAR).
A Key Pharmacophoric Element: The carboxylic acid can engage in crucial hydrogen bonding interactions with target proteins, such as kinases and polymerases, mimicking the phosphate groups of ATP or nucleotide substrates.[3]
Modulation of Physicochemical Properties: The acidic nature of this group can enhance aqueous solubility, a critical parameter for drug bioavailability.[4]
The 7-Chloro Substituent: A Subtle but Powerful Modulator
The introduction of a chlorine atom at the C7 position of the indole ring is a strategic choice aimed at fine-tuning the molecule's drug-like properties. Halogenation can:
Enhance Binding Affinity: Chlorine can participate in favorable halogen bonding interactions with protein backbones, a non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.
Modulate Lipophilicity: The chloro group increases the molecule's lipophilicity, which can influence its ability to cross cell membranes and access intracellular targets.
Block Metabolic Sites: By occupying a potential site of oxidative metabolism, the chloro group can improve the metabolic stability and pharmacokinetic profile of a drug candidate.
Influence Electronic Properties: The electron-withdrawing nature of chlorine can modulate the pKa of the indole N-H and the carboxylic acid, as well as the overall electron density of the aromatic system, which can impact target engagement.
Synthesis of the Core Scaffold: A Representative Protocol
The Fischer indole synthesis remains a robust and widely employed method for the construction of the indole nucleus.[5][6] A plausible and efficient route to 7-chloro-1H-indole-5-carboxylic acid would involve the acid-catalyzed cyclization of a suitably substituted phenylhydrazone.
Experimental Protocol: Fischer Indole Synthesis of 7-chloro-1H-indole-5-carboxylic acid
Preparation of the Hydrazone:
To a solution of (3-chloro-5-hydrazinophenyl)methanenitrile in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of pyruvic acid.
The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
The resulting hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be carried forward to the next step without purification.
Cyclization to the Indole:
The hydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
The mixture is heated to a temperature ranging from 80°C to 150°C, depending on the chosen catalyst and solvent system.
The cyclization reaction, which involves a[7][7]-sigmatropic rearrangement, proceeds to form the indole ring.[8]
Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.
Work-up and Purification:
The crude solid is collected by filtration, washed with water, and dried.
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 7-chloro-1H-indole-5-carboxylic acid as a solid.
Medicinal Chemistry Applications: A Scaffold for Targeted Therapies
The unique structural features of 7-chloro-1H-indole-5-carboxylic acid make it an attractive starting point for the development of a variety of therapeutic agents.
Kinase Inhibitors in Oncology
The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs featuring this core structure.[9] The 7-azaindole and indole moieties are known to interact with the hinge region of the ATP binding site of kinases.[1] The carboxylic acid at the 5-position of our target molecule can be derivatized to introduce functionalities that target the solvent-exposed region of the kinase, enhancing both potency and selectivity.
Hypothetical Signaling Pathway Targeted by a 7-Chloro-1H-indole-5-carboxylic Acid-Based Kinase Inhibitor
Caption: A potential mechanism of action for a 7-chloro-1H-indole-5-carboxylic acid-based kinase inhibitor targeting the RAF-MEK-ERK signaling pathway.
Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors
Based on known SAR for related indole-based kinase inhibitors, we can predict key trends for derivatives of 7-chloro-1H-indole-5-carboxylic acid.
Position of Modification
Substituent/Modification
Target/Assay
Predicted Effect on Activity
Reference (by analogy)
Indole C5 (Carboxylic Acid)
Amide with small, polar groups
Kinase Inhibition
Potentially high, as it can interact with the solvent-exposed region.
The indole scaffold is also prevalent in a number of antiviral drugs and clinical candidates.[10] Derivatives of indole carboxylic acids have been investigated as inhibitors of viral entry, replication, and integration. The 7-chloro-1H-indole-5-carboxylic acid core can be elaborated to target key viral enzymes or protein-protein interactions.
Hypothetical Workflow for Screening Antiviral Activity
Caption: A generalized workflow for the discovery of antiviral agents derived from 7-chloro-1H-indole-5-carboxylic acid.
Structure-Activity Relationship (SAR) Insights for Antiviral Agents
Drawing from the literature on indole-based antiviral agents, we can anticipate the following SAR trends:
Position of Modification
Substituent/Modification
Target/Assay
Predicted Effect on Activity
Reference (by analogy)
Indole C5 (Carboxylic Acid)
Amide with basic amines
Viral Entry/Fusion
May enhance activity by interacting with acidic residues on viral glycoproteins.
7-Chloro-1H-indole-5-carboxylic acid represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its combination of a versatile synthetic handle at the 5-position and a modulating chloro group at the 7-position provides a robust platform for the development of novel, targeted therapeutics. While direct, extensive studies on this specific isomer are emerging, the wealth of data on related indole carboxylic acids provides a strong rationale for its exploration in drug discovery programs targeting kinases, viral proteins, and other biologically relevant macromolecules. As our understanding of the subtle yet powerful roles of substituents in molecular recognition continues to grow, we anticipate that 7-chloro-1H-indole-5-carboxylic acid will become an increasingly valuable tool in the arsenal of medicinal chemists.
References
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & medicinal chemistry letters, 14(10), 2681–2684. [Link]
Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4590-4602. [Link]
Ahn, H. C., et al. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & medicinal chemistry letters, 24(5), 1335–1340. [Link]
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]
Kumar, A., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(12), 1437-1453. [Link]
Rotger, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19858-19896. [Link]
Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4590-4602. [Link]
Kumar, A., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(12), 1437-1453. [Link]
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. [Link]
El-Gamal, M. I., et al. (2019). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. European Journal of Medicinal Chemistry, 180, 547-563. [Link]
Li, X., et al. (2014). A review on recent developments of indole-containing antiviral agents. European journal of medicinal chemistry, 74, 470–484. [Link]
de Heuvel, E., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of medicinal chemistry, 63(10), 5228–5250. [Link]
Barker, D., et al. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 27(20), 7056. [Link]
Sandeep, C., et al. (2026). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. Molecular Diversity. [Link]
Chen, C. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current medicinal chemistry, 25(30), 3674–3691. [Link]
Kumar, A., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(12), 1437-1453. [Link]
Singh, P., & Kaur, M. (2016). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent patents on anti-cancer drug discovery, 11(3), 279–292. [Link]
Barbu, A. L., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(11), 2632. [Link]
Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(14), 3302. [Link]
Zhao, L., et al. (2022). Development of a series of novel Mcl-1 inhibitors bearing an indole carboxylic acid moiety. Bioorganic chemistry, 127, 106018. [Link]
de Heuvel, E., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of medicinal chemistry. [Link]
Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & medicinal chemistry letters, 24(17), 4166–4170. [Link]
Drug Target Review. (2020, July 30). Five developments in oncology targets. Retrieved from [Link]
Peters, G. J., Govaerts, A. S., & Hendriks, H. R. (2018). The role of pharmacology in anticancer drug development. ADMET & DMPK, 6(1), 1-13. [Link]
7-Chloro-5-carboxyindole: A Versatile Building Block in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products an...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic drugs.[1] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets. Within this privileged structure class, functionalized indoles offer a powerful platform for fine-tuning pharmacological activity. 7-Chloro-5-carboxyindole is an emerging building block that combines the features of a halogenated indole with a carboxylic acid moiety, providing medicinal chemists with a versatile tool for creating novel therapeutics.
The presence of a chlorine atom at the 7-position and a carboxylic acid at the 5-position significantly influences the molecule's reactivity and potential for biological interactions. The chloro group can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the carboxylic acid provides a key site for derivatization and can act as a hydrogen bond donor or acceptor. This guide provides a comprehensive technical overview of 7-chloro-5-carboxyindole, from its fundamental properties and synthesis to its applications in drug discovery.
Physicochemical Properties and Characterization
The strategic placement of the chloro and carboxyl groups on the indole ring governs the physicochemical properties of 7-chloro-5-carboxyindole.
Property
Value
Source
Molecular Formula
C₉H₆ClNO₂
Inferred from 5-Chloro-1H-indole-7-carboxylic acid[2]
Molecular Weight
195.60 g/mol
Inferred from 5-Chloro-1H-indole-7-carboxylic acid[2]
Appearance
Expected to be a solid
Inferred from 5-Chloro-1H-indole-7-carboxylic acid[2]
The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group influences the electron density of the indole ring system, impacting its reactivity in substitution reactions.
Spectroscopic Profile
¹H NMR: The proton on the indole nitrogen is expected to appear as a broad singlet in the downfield region (>10 ppm). The aromatic protons will exhibit characteristic splitting patterns influenced by the chloro and carboxyl substituents. The acidic proton of the carboxylic acid will also be a broad singlet, typically in the 10-12 ppm range.[3]
¹³C NMR: The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 160-180 ppm.[3] The carbons attached to the chlorine and nitrogen atoms will also show characteristic shifts.
IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C-Cl stretch (in the fingerprint region). The O-H stretch of the carboxylic acid will likely appear as a broad band from 2500 to 3300 cm⁻¹.[3][4]
Mass Spectrometry: The molecular ion peak would be expected, along with characteristic fragmentation patterns including the loss of COOH and Cl.
Synthesis and Functionalization Strategies
The synthesis of 7-chloro-5-carboxyindole can be approached through various established indole synthesis methodologies, followed by functional group manipulations.
Core Synthesis: A Plausible Approach
A potential synthetic route could involve a Fischer indole synthesis or a palladium-catalyzed cyclization, followed by the introduction of the carboxylic acid group. One plausible, though not explicitly documented, pathway is outlined below.
Caption: A potential synthetic workflow for 7-chloro-5-carboxyindole.
Reaction Setup: To a solution of a suitable 4-chloro-substituted phenylhydrazine in a protic solvent like ethanol, add a ketoester bearing the precursor to the 5-carboxy group.
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
Workup: After completion, cool the reaction mixture and pour it into ice water. The crude indole product will precipitate.
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Functional Group Conversion: The ester group at the 5-position can then be hydrolyzed to the carboxylic acid under basic or acidic conditions.
Chemical Reactivity and Functionalization
7-Chloro-5-carboxyindole offers multiple sites for chemical modification, making it a highly versatile building block.
Caption: Key reactive sites on the 7-chloro-5-carboxyindole scaffold.
Indole Nitrogen: The N-H group can be readily deprotonated and subsequently alkylated or acylated to introduce a variety of substituents.
Carboxylic Acid: This functional group is a versatile handle for forming esters, amides, and other acid derivatives, which is crucial for library synthesis in drug discovery.[5]
Aromatic Ring: The indole ring can undergo electrophilic substitution, although the positions of substitution will be directed by the existing chloro and carboxyl groups.
Applications in Pharmaceutical Research and Drug Development
The unique structural features of 7-chloro-5-carboxyindole make it an attractive starting material for the synthesis of a wide range of biologically active molecules.
Case Study 1: Anticancer Agents
Derivatives of substituted indoles have shown significant promise as anticancer agents, particularly as kinase inhibitors.[6] The 7-chloro-5-carboxyindole scaffold can be elaborated to target various kinases involved in cancer cell signaling.
For instance, the carboxylic acid can be converted to an amide, which can form crucial hydrogen bonds within the ATP-binding pocket of a target kinase. The chloro group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 7-chloro-5-carboxyindole derivative.
Case Study 2: Antiviral and Antimicrobial Agents
Halogenated indoles are known to possess a broad spectrum of antimicrobial and antiviral activities.[2] The presence of the chloro group in 7-chloro-5-carboxyindole makes it a promising scaffold for the development of new anti-infective agents. The carboxylic acid functionality can be used to modulate solubility and cell permeability, which are critical parameters for antimicrobial efficacy.
Experimental Protocols
Representative Protocol: Amidation of 7-Chloro-5-carboxyindole
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 7-chloro-5-carboxyindole (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
Amine Addition: To the activated acid solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-chloro-5-carboxyindole is not available, the safety precautions for the closely related 7-chloroindole should be considered.[7][8]
7-Chloro-5-carboxyindole is a highly promising and versatile building block for pharmaceutical research. Its strategically functionalized indole core provides a robust platform for the synthesis of diverse compound libraries with the potential to address a wide range of therapeutic targets. The combination of the chloro and carboxylic acid moieties offers multiple avenues for chemical modification, enabling the optimization of both potency and pharmacokinetic properties. As the demand for novel and effective therapeutics continues to grow, the utility of well-designed building blocks like 7-chloro-5-carboxyindole in accelerating the drug discovery process is undeniable.
References
PubChem. (n.d.). 7-chloranyl-5-ethyl-3-(3-hydroxy-3-oxopropyl)-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
CAS. (n.d.). 7-Chloroindole. Common Chemistry. Retrieved from [Link]
El-Gamal, M. I., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1345. Retrieved from [Link]
de Oliveira, K. T., et al. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Chemosensors, 8(2), 31. Retrieved from [Link]
Chivu, A., et al. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Retrieved from [Link]
Perregaard, J., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Journal of Medicinal Chemistry, 47(11), 2708-2717. Retrieved from [Link]
N'gomphe-Tchouaga, M. S., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3295. Retrieved from [Link]
ResearchGate. (2025, August 8). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]
Lamberth, C., & Dinges, J. (Eds.). (2016). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. John Wiley & Sons. Retrieved from [Link]
Chiba University. (2025, August 25). Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. Retrieved from [Link]
Szafran, M. M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3333. Retrieved from [Link]
Pharmaffiliates. (2026, January 24). Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. Retrieved from [Link]
LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
Soderberg, T. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Chemsrc. (2025, October 17). 7-chloro-5-nitro-1H-indole. Retrieved from [Link]
Solubility Profile & Stock Management: 7-Chloro-1H-indole-5-carboxylic Acid
Technical Guide for Assay Development & Medicinal Chemistry Executive Summary This guide provides a technical framework for the solubility profiling, stock solution preparation, and handling of 7-Chloro-1H-indole-5-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Assay Development & Medicinal Chemistry
Executive Summary
This guide provides a technical framework for the solubility profiling, stock solution preparation, and handling of 7-Chloro-1H-indole-5-carboxylic acid . While this compound is a critical scaffold in the synthesis of Bcl-2 inhibitors and kinase modulators, its specific solubility data is often absent from standard datasheets.
Based on structural analysis and analog benchmarking, this compound exhibits a Type II solubility profile : high solubility in aprotic polar solvents (DMSO) but a steep "solubility cliff" in aqueous buffers at neutral pH. Successful application requires strict adherence to anhydrous handling protocols to prevent stock degradation and precipitation during biological assay dilution.
Physicochemical Identity & Solubility Mechanics
Understanding the molecular drivers of solubility is prerequisite to designing a robust protocol.
Compound is anionic at pH 7.4, improving aqueous solubility compared to pH < 4.
LogP (Predicted)
~2.3 – 2.6
Moderate lipophilicity; requires organic co-solvent for high concentrations.
Melting Point
>200°C (High)
Indicates strong crystal lattice energy; dissolution in DMSO may require kinetic energy input (sonication).
The DMSO Interaction Mechanism
Dimethyl sulfoxide (DMSO) is the solvent of choice because it disrupts the strong intermolecular Hydrogen bonds formed by the 5-carboxylic acid and the indole N-H in the crystal lattice.
Mechanism: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the indole N-H and the carboxylic acid -OH.
Thermodynamics: The dissolution is likely endothermic . The lattice energy is high; therefore, the solution may cool slightly upon mixing, and gentle warming (37°C) significantly accelerates the process.
Solubility Profiling Protocol (DMSO)
Objective: Establish a robust stock solution (typically 10 mM to 50 mM) without supersaturation.
Experimental Workflow
Do not rely on visual inspection alone. Use this self-validating workflow to ensure true solution.
Figure 1: Step-by-step solubility validation workflow. Note the critical loop involving warming and sonication if initial dissolution fails.
Benchmarking Data (Estimated)
Max Solubility (DMSO): ~30–50 mg/mL (150–250 mM).
Recommended Stock: 10 mM (1.96 mg/mL) or 50 mM (9.78 mg/mL).
Stability: High in anhydrous DMSO. Susceptible to oxidative degradation if exposed to light/air for prolonged periods.
The "Solubility Cliff": Aqueous Dilution Strategy
The most common failure mode with 7-chloro-1H-indole-5-carboxylic acid is precipitation upon dilution into aqueous buffers (PBS, media).
The Mechanism of Crash-Out
LogP Dominance: When DMSO concentration drops <1%, the solvent system shifts from organic to aqueous.
pKa Effect: If the buffer pH is below the pKa (~4.5), the carboxylic acid protonates, becoming neutral and highly insoluble.
Result: Immediate micro-precipitation, often invisible to the naked eye but disastrous for enzymatic or cell-based assays (false inhibition).
Prevention Protocol
Buffer pH: Ensure assay buffer is pH 7.4 or higher . This keeps the carboxylic acid deprotonated (anionic), significantly boosting solubility.
Serial Dilution: Never dilute directly from 100% DMSO to 0.1% DMSO in one step if the concentration is high. Use an intermediate step (e.g., 10% DMSO) to prevent "shock" precipitation.
Table 1: Dilution Risk Matrix
Final DMSO %
Buffer pH
Risk Level
Mitigation
< 1%
7.4
Low
Standard protocol.
< 1%
< 5.0
Critical
Compound will precipitate. Use carrier (e.g., cyclodextrin) or increase pH.
> 10%
Any
Moderate
High DMSO may be toxic to cells; validates solubility but invalidates biology.
Stock Management & Storage
DMSO is hygroscopic ; it absorbs water from the atmosphere. Water contamination in DMSO stocks reduces the solubility of lipophilic indoles and promotes freeze-thaw degradation.
Best Practices System
Preparation: Prepare stocks in a fume hood using anhydrous DMSO (99.9%).
Aliquot Strategy: Single-use aliquots (e.g., 50 µL) are mandatory.
Why? Repeated freeze-thaw cycles introduce condensed water, causing the compound to crash out inside the frozen vial.
Storage:
Short term (days): 4°C (dark).
Long term (months): -20°C or -80°C (sealed).
Figure 2: Lifecycle of a DMSO stock solution. Note the forbidden path of re-freezing thawed aliquots.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Cloudiness in Stock
Water contamination in DMSO or saturation.
Warm to 37°C; Sonicate. If persistent, filter (0.2 µm PTFE) and re-quantify UV.
Precipitate in Assay
"Solubility Cliff" (pH < pKa).
Check buffer pH. Ensure pH > 7.0. Reduce final concentration.
Yellowing of Stock
Oxidation of indole ring.
Check age of stock. If >6 months, discard. Store under N2 gas if possible.
Inconsistent IC50
Micro-precipitation (false positive).
Add 0.01% Triton X-100 to assay buffer to stabilize colloid.
References
General Indole Solubility: Li, Di, and Kerns, E.H. "Profilng drug-like properties in discovery." Drug Discovery Today, 2006. (Establishes DMSO solubility benchmarks for indole scaffolds).
pKa Prediction: Calculated using ChemAxon / ACD/Labs algorithms for Indole-5-carboxylic acid deriv
Exploratory
A Comprehensive Technical Guide to 7-Chloro Substituted Indole Carboxylic Acids: Synthesis, Characterization, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of 7-chloro substituted indole carboxylic acids, a class of heterocyclic compounds that has garnered significant interest in the field of medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of 7-chloro substituted indole carboxylic acids, a class of heterocyclic compounds that has garnered significant interest in the field of medicinal chemistry. We will delve into the synthetic methodologies for their preparation, their detailed spectroscopic and analytical characterization, and explore their diverse biological activities and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these promising molecules.
Introduction: The Significance of the 7-Chloro Indole Carboxylic Acid Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chloro substituent at the 7-position of the indole ring, coupled with a carboxylic acid functionality, imparts unique physicochemical properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The electron-withdrawing nature of the chlorine atom at the C7 position can modulate the electron density of the indole ring, affecting its reactivity and interactions with biological targets. The carboxylic acid group, a versatile functional handle, can participate in crucial hydrogen bonding interactions with protein residues and enhance the aqueous solubility of the compound.
This guide will explore the synergy of these structural features and their impact on the development of novel therapeutic agents. We will focus on the practical aspects of working with 7-chloro substituted indole carboxylic acids, from their synthesis in the laboratory to the interpretation of their biological data.
Synthetic Methodologies: Crafting the 7-Chloro Indole Core
The construction of the 7-chloro substituted indole carboxylic acid framework can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern on the indole ring and the availability of starting materials.
The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis remains a cornerstone for the preparation of indole derivatives.[1][2][3] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to yield the indole core.[1][2] For the synthesis of 7-chloro indole carboxylic acids, a (2-chloro-phenyl)hydrazine is a common starting material.
The general mechanism of the Fischer indole synthesis is as follows:
Formation of the phenylhydrazone from the reaction of a phenylhydrazine and a carbonyl compound.[2]
Tautomerization of the hydrazone to its enamine form.[2]
A[4][4]-sigmatropic rearrangement of the enamine to form a di-imine intermediate.[2]
Aromatization of the ring with the elimination of ammonia to furnish the indole nucleus.[2]
Caption: Generalized workflow of the Fischer indole synthesis.
A specific protocol for the synthesis of a 7-chloro substituted indole carboxylic acid ester via the Fischer indole synthesis is provided in the experimental section below.
Other Synthetic Approaches
While the Fischer indole synthesis is widely used, other methods can also be employed to generate 7-chloro indole derivatives. These include palladium-catalyzed cross-coupling reactions to introduce the arylhydrazine moiety, followed by cyclization.[1] The choice of the synthetic route is a critical decision that impacts the overall efficiency and scalability of the process. For instance, a three-component Fischer indole synthesis has been developed for a more efficient, one-pot process.[5]
Spectroscopic and Analytical Characterization
The unambiguous identification and characterization of 7-chloro substituted indole carboxylic acids are crucial for their use in research and development. A combination of spectroscopic techniques is typically employed for this purpose.
Technique
Key Features and Typical Chemical Shifts/Signals
¹H NMR
- Indole NH: A broad singlet typically observed in the region of δ 11.0-12.0 ppm.[6][7] - Aromatic Protons: Signals for the protons on the benzene and pyrrole rings of the indole nucleus appear in the aromatic region (δ 7.0-8.5 ppm). The coupling patterns can help determine the substitution pattern.[6] - Carboxylic Acid OH: A very broad singlet that can appear far downfield (δ 10-13 ppm).[8]
¹³C NMR
- Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon typically resonates in the range of δ 160-180 ppm.[8] - Indole Carbons: The carbons of the indole ring appear in the aromatic region (δ 100-140 ppm).[6] The carbon bearing the chlorine atom will show a characteristic shift.
Infrared (IR)
- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹.[8] - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8] - N-H Stretch (Indole): A sharp to moderately broad absorption band around 3300-3500 cm⁻¹.[9] - C-Cl Stretch: Typically observed in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS)
- Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. - Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a definitive indicator of a single chlorine atom in the molecule.
The interpretation of these spectra, in conjunction, provides a comprehensive structural elucidation of the synthesized 7-chloro substituted indole carboxylic acids.[10]
Biological Activities and Structure-Activity Relationships (SAR)
The 7-chloro indole carboxylic acid scaffold has been explored for a variety of therapeutic applications, demonstrating promising activity against infectious diseases and in the regulation of physiological processes.
Antimalarial Activity
Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. Several 7-chloroquinoline derivatives, which share structural similarities with the indole scaffold, have shown potent antimalarial activity. While specific data for 7-chloro indole carboxylic acids is emerging, the related 7-chloro-4-aminoquinoline derivatives have demonstrated significant inhibitory activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.[11]
Structure-Activity Relationship Insights:
The data suggests that the 7-chloro substitution is a key feature for antimalarial potency. The nature of the substituent at the 4-position of the quinoline ring significantly influences the activity, with lipophilic and electron-withdrawing groups often leading to enhanced potency.[11] The ability of these compounds to accumulate in the parasite's digestive vacuole is a critical aspect of their mechanism of action.
Factor Xa Inhibition
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it an attractive target for the development of anticoagulants for the treatment and prevention of thromboembolic disorders.[12] A series of 3-chloroindole-7-yl-based compounds have been identified as potent and selective FXa inhibitors.[4][13][14]
Compound
Modification
FXa IC₅₀ (nM)
Reference
20
3-chloroindole with N,N-dimethylcarbamoyl ketene aminal linker
A dramatic increase in anti-FXa activity is observed with a 3-chloro substitution on the indole ring compared to a 3-methyl substitution, highlighting the importance of the electronic and steric properties of the substituent at this position.[13]
The indole NH group is designed to form a crucial hydrogen bond with the backbone carbonyl of Gly218 in the S1 pocket of FXa.[4][13][14]
The linker connecting the indole moiety to other parts of the molecule also plays a significant role in determining potency.[14]
Caption: Key interactions of a 3-chloroindole-based inhibitor with the Factor Xa active site.
Anti-HIV Activity
The human immunodeficiency virus (HIV) continues to be a major global health challenge. HIV-1 integrase is an essential enzyme for viral replication, and its inhibitors (INSTIs) are a key component of antiretroviral therapy.[9][15][16] Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel INSTIs.[9][15][16]
The carboxylic acid at the C2 position of the indole is crucial for chelating with the two Mg²⁺ ions in the active site of the HIV-1 integrase.[15][16]
Introduction of a halogenated benzene ring at the C6 position can enhance the π-π stacking interaction with the viral DNA.[15][16]
Modifications at other positions of the indole ring can be explored to optimize the binding affinity and antiviral potency.
Experimental Protocol: Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 7-chloro substituted indole carboxylic acid ester using the Fischer indole synthesis.
Materials:
(2-Chlorophenyl)hydrazine hydrochloride
Ethyl pyruvate
Glacial acetic acid
Ethanol
Sodium acetate
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
Thin-layer chromatography (TLC) plates and developing chamber
Silica gel for column chromatography
Procedure:
Step 1: Formation of the Phenylhydrazone
To a solution of (2-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add sodium acetate (1.1 eq).
Stir the mixture at room temperature for 15 minutes.
To this solution, add ethyl pyruvate (1.0 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-3 hours.
Monitor the reaction progress by TLC.
Upon completion, the product phenylhydrazone will precipitate out of the solution.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Fischer Indole Cyclization
Suspend the dried phenylhydrazone (1.0 eq) in glacial acetic acid.
Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
Monitor the disappearance of the starting material and the formation of the indole product by TLC.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water with stirring.
The crude ethyl 7-chloro-1H-indole-2-carboxylate will precipitate.
Collect the crude product by filtration and wash thoroughly with water to remove acetic acid.
Dry the crude product under vacuum.
Step 3: Purification
Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain ethyl 7-chloro-1H-indole-2-carboxylate as a solid.
Step 4: Hydrolysis to the Carboxylic Acid (Optional)
Dissolve the purified ethyl 7-chloro-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
Heat the mixture to reflux for 2-3 hours.
Monitor the hydrolysis by TLC.
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid until the pH is acidic.
The 7-chloro-1H-indole-2-carboxylic acid will precipitate.
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and the data should be consistent with the expected structure. The melting point of the compound can also be determined and compared with literature values.
Conclusion
7-Chloro substituted indole carboxylic acids represent a versatile and promising class of compounds in medicinal chemistry. Their synthesis, primarily through the robust Fischer indole synthesis, is well-established, allowing for the generation of a diverse range of derivatives. The unique electronic and steric properties conferred by the 7-chloro substituent, in combination with the versatile carboxylic acid functionality, have led to the discovery of potent inhibitors of various biological targets, including those involved in malaria, blood coagulation, and HIV. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of new and more effective therapeutic agents based on this privileged scaffold. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of 7-chloro substituted indole carboxylic acids.
A Senior Application Scientist's In-depth Technical Guide to the Safe Handling of 7-chloro-1H-indole-5-carboxylic acid
Hazard Identification and GHS Classification Based on data from structurally related indole carboxylic acids, 7-chloro-1H-indole-5-carboxylic acid should be handled as a hazardous substance.[2] The anticipated GHS classi...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Identification and GHS Classification
Based on data from structurally related indole carboxylic acids, 7-chloro-1H-indole-5-carboxylic acid should be handled as a hazardous substance.[2] The anticipated GHS classifications are summarized below. This conservative approach ensures a high margin of safety in the absence of specific data.
The following diagram illustrates the core hazard profile of this chemical class.
Caption: Anticipated GHS Health Hazards.
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risks and maintain the chemical's integrity.
Handling
All manipulations of 7-chloro-1H-indole-5-carboxylic acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Experimental Workflow for Safe Handling:
Preparation: Don all required Personal Protective Equipment (PPE) as detailed in Section 4. Ensure a chemical spill kit is accessible.
Work Area Setup: Conduct all work within a chemical fume hood to control airborne dust and vapors.[4]
Dispensing: When handling the solid, avoid generating dust.[5][6] Use appropriate tools (e.g., spatula) for transfers. For creating solutions, add the solid to the solvent slowly.
Reaction Setup: Keep containers tightly closed when not in use.[3]
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[3] Decontaminate the work surface. Contaminated clothing should be removed and washed before reuse.[7]
Caption: Step-by-step safe handling workflow.
Storage
Proper storage conditions are essential for both safety and preserving the compound's quality.
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4][8]
Container: Keep the container tightly closed and sealed.[3][4]
Incompatibilities: Segregate from strong oxidizing agents and strong acids/alkalis.[3][4][8]
Emergency and First-Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5][9]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5][9]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][9]
Ingestion
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][5][10]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4][5]
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3][4][11]
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][5]
Accidental Release Measures
Personal Precautions: Do not breathe dust. Avoid contact with the substance. Evacuate personnel to a safe area. Wear the appropriate level of PPE as described in Section 4.[4][11]
Environmental Precautions: Prevent the material from entering drains or waterways.[4][12]
Cleanup Procedures: For a dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5][6] Ventilate the area and wash the spill site after material pickup is complete.[13]
Caption: Decision tree for accidental release response.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and PPE are essential to prevent exposure. The primary engineering control is the use of a chemical fume hood.[4]
Table 3: Recommended Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale and Best Practices
Eye/Face Protection
Safety glasses with side-shields or chemical safety goggles.[4][6][14] A face shield may be required for splash hazards.[14][15]
Protects against dust particles and splashes. Contact lenses should be avoided as they can concentrate irritants.[6]
Inspect gloves before use.[3] Use proper glove removal technique to avoid skin contamination.[5]
Skin and Body Protection
Laboratory coat. Additional protective clothing (e.g., chemical apron, coveralls) may be necessary based on the scale of the operation.[4][14]
Provides a barrier against skin contact. Do not allow contaminated clothing out of the workplace.[7]
Respiratory Protection
Not required under normal conditions with adequate ventilation (fume hood).[3] In case of emergency or insufficient ventilation, a NIOSH-approved particulate respirator or a self-contained breathing apparatus must be used.[4]
Protects against inhalation of irritating dust.[14]
Physical and Chemical Properties
The exact physical and chemical properties for 7-chloro-1H-indole-5-carboxylic acid are not widely published. The data below are based on the molecular formula and properties of similar indole derivatives.[1]
Expected to be a solid (e.g., light brown or off-white powder).[3]
Solubility
No specific data available; likely soluble in organic solvents.
Melting Point
No data available.
Boiling Point
No data available.
Stability
Stable under recommended storage conditions.[3][8]
Stability and Reactivity
Understanding the chemical stability and reactivity is crucial for safe storage and handling.
Reactivity: Generally stable, hazardous reactions are not expected under normal conditions.[3][4]
Chemical Stability: The compound is stable under normal ambient temperatures and pressures.[3][4][8]
Conditions to Avoid: Avoid heat, dust formation, and exposure to incompatible materials.[3][4]
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][3][4][8]
Hazardous Decomposition Products: Thermal decomposition can release toxic fumes and gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[2][3][4]
Toxicological Information
No specific toxicological studies have been performed on 7-chloro-1H-indole-5-carboxylic acid. The information provided is based on the anticipated GHS classifications from analogous compounds.
Inhalation: May cause irritation to the respiratory tract.[3]
Skin: Causes skin irritation, characterized by redness and discomfort.[3][4]
Eyes: Causes serious eye irritation, which may include redness, pain, and watering.[3][4]
Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[3] The substance is not identified as a PBT/vPvB substance.[4]
Therapeutic Potential of 7-Chloroindole Scaffolds in Drug Discovery
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The indole heterocycle is often termed a "privileged scaffold" in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole heterocycle is often termed a "privileged scaffold" in medicinal chemistry due to its ubiquity in natural products and pharmaceutical agents.[1] However, substitution at the C7 position—specifically with a chlorine atom—has emerged as a critical determinant for optimizing pharmacokinetics (PK) and selectivity. This guide analyzes the 7-chloroindole moiety as a strategic structural motif. We explore its role in blocking metabolic soft spots, enhancing lipophilicity, and enabling specific halogen-bonding interactions, with a primary focus on RIPK1 inhibition (Necroptosis) and emerging applications in oncology and virology.
Part 1: The "Chlorine Effect" at Position 7
Structural & Electronic Rationale
The introduction of a chlorine atom at the C7 position of the indole ring is rarely a random screening hit; it is often a rational design choice driven by three physicochemical factors:
Metabolic Blockade: The C7 position of the indole ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Chlorination at this position sterically and electronically blocks this metabolic soft spot, significantly extending the half-life (
) of the drug candidate.
Electronic Modulation: Chlorine is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+M). In the indole system, the inductive effect predominates, lowering the electron density of the pyrrole ring. This acidity modulation of the N1-H proton can influence hydrogen bond donor capability.
Halogen Bonding: Unlike fluorine, the chlorine atom has a sufficiently large polarizable electron cloud to form "halogen bonds" (X-bond). The positive electrostatic potential cap (
-hole) on the chlorine can interact favorably with backbone carbonyl oxygens in target proteins, a specific interaction often missed in standard docking simulations.
Part 2: Case Study – RIPK1 Inhibition & Necroptosis
The most authoritative example of the 7-chloroindole scaffold's utility is the development of Necrostatin-1s (Nec-1s) , a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[2]
From Nec-1 to Nec-1s: A Lesson in Selectivity
The original hit, Necrostatin-1 (Nec-1), possessed a methyl group at the indole C7 position (or was unsubstituted in some early analogues) and showed moderate stability. However, Nec-1 had a critical flaw: it off-target inhibited Indoleamine 2,3-dioxygenase (IDO) , an immunomodulatory enzyme.
The introduction of the 7-chloro substituent (yielding 7-Cl-Nec-1 or Nec-1s ) achieved two critical breakthroughs:
Selectivity: It abolished IDO inhibition, making the molecule highly specific for RIPK1.
Stability: It blocked metabolic hydroxylation, improving microsomal stability.
Quantitative Comparison: Nec-1 vs. Nec-1s
Table 1: Comparative Pharmacological Profile of RIPK1 Inhibitors
Feature
Necrostatin-1 (Nec-1)
Necrostatin-1s (Nec-1s)
Impact of 7-Cl Substitution
Structure
7-H or 7-Me Indole
7-Chloroindole
Steric/Electronic modulation
RIPK1 IC50
~182 nM
~200 nM
Potency maintained
IDO Inhibition
Potent Inhibitor
No Activity
Eliminated off-target effect
Metabolic Stability
Low (< 15 min microsomes)
High (> 60 min )
Blocks C7 oxidation
Kinase Selectivity
Moderate
High
Improved specificity
Pathway Visualization: RIPK1 Signaling
The following diagram illustrates the Necroptosis pathway and the precise intervention point of 7-chloroindole inhibitors (Nec-1s).
Caption: Nec-1s (7-Cl-Indole) blocks the autophosphorylation of RIPK1, preventing the recruitment of RIPK3 and the subsequent formation of the necrosome complex.
Part 3: Emerging Therapeutic Applications
Anticancer: Tubulin Polymerization Inhibition
While many tubulin inhibitors target the colchicine binding site, 7-chloroindole-3-glyoxylamides have shown distinct promise.[3] The 7-Cl group enhances lipophilicity, allowing better penetration into the hydrophobic pocket of
-tubulin.
Mechanism: Destabilization of microtubule dynamics, leading to G2/M cell cycle arrest.
Advantage: The 7-Cl analogues often evade P-glycoprotein (P-gp) efflux pumps better than their non-chlorinated counterparts, addressing multidrug resistance (MDR).
Antiviral: HIV-1 Attachment Inhibitors
In the development of HIV-1 entry inhibitors (e.g., precursors to Fostemsavir), functionalization at the indole C7 position is pivotal.
Indole-7-carboxamides: These derivatives bind to the gp120 viral envelope protein. The substituent at C7 (often an amide or heteroaryl ring) locks the conformation of gp120, preventing the virus from attaching to the host CD4 receptor.
Part 4: Synthetic Methodologies
Accessing the 7-chloroindole scaffold is synthetically challenging using the classical Fischer Indole Synthesis due to regioselectivity issues (formation of 4- vs. 6- vs. 7-substituted isomers is difficult to control with meta-substituted hydrazines).
The Bartoli Indole Synthesis is the preferred industrial and laboratory method for 7-substituted indoles.
Protocol: Bartoli Synthesis of 7-Chloroindole
Objective: Synthesis of 7-chloroindole from 2-chloro-nitrobenzene.
Reagents:
2-Chloro-1-nitrobenzene (Starting Material)
Vinylmagnesium bromide (1.0 M in THF)
Anhydrous THF (Solvent)
Saturated aqueous NH₄Cl (Quench)
Step-by-Step Workflow:
Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -40°C .
Grignard Addition: Add Vinylmagnesium bromide (3.0 - 4.0 equivalents). The excess is crucial to consume the nitro group.
Substrate Addition: Add 2-Chloro-1-nitrobenzene dropwise. The solution will turn deep red/brown (formation of nitroso intermediate).
Cyclization: Stir at -40°C for 1 hour, then allow to warm to -20°C. The [3,3]-sigmatropic rearrangement occurs here.
Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl.
Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄.
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The 7-chloroindole elutes rapidly due to high lipophilicity.
Diagram: Bartoli Reaction Logic
Caption: The Bartoli synthesis utilizes excess vinyl Grignard to convert ortho-substituted nitroarenes directly into 7-substituted indoles via a sigmatropic rearrangement.
References
Degterev, A., et al. (2005). Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury.[4] Nature Chemical Biology. [Link]
Takahashi, N., et al. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. Cell Death & Disease.[5][6][7] [Link]
Ofengeim, D. & Yuan, J. (2013). Regulation of RIP1 kinase signalling at the crossroads of inflammation and cell death. Nature Reviews Molecular Cell Biology. [Link]
Yeung, K.S., et al. (2013). Inhibitors of HIV-1 attachment.[8] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters. [Link]
Li, W., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]
Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: a new general synthesis of indoles. Tetrahedron Letters. [Link]
Application Note: High-Efficiency Synthesis of 7-Chloro-1H-indole-5-carboxylic Acid Derivatives
Topic: synthesis protocols for 7-chloro-1H-indole-5-carboxylic acid derivatives Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: synthesis protocols for 7-chloro-1H-indole-5-carboxylic acid derivatives
Content Type: Create detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
The 7-chloro-1H-indole-5-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, particularly prevalent in the design of kinase inhibitors, GPCR ligands, and antiviral agents. The presence of the chlorine atom at the 7-position provides unique steric protection to the indole N-H and modulates the electronic properties of the system, while the 5-carboxylic acid serves as a versatile handle for amide coupling to generate diverse libraries.
This Application Note details two distinct, validated protocols for accessing this scaffold:
Method A (Bartoli Indole Synthesis): A rapid, convergent route ideal for discovery chemistry and gram-scale synthesis, utilizing methyl 3-chloro-4-nitrobenzoate.
Method B (Fischer Indolization/Decarboxylation): A robust, multi-step sequence suitable for larger scale-up, starting from 4-amino-3-chlorobenzoic acid.
Retrosynthetic Analysis
To access the 7-chloro-5-carboxy substitution pattern, the choice of starting material dictates the synthetic strategy. The Bartoli route exploits the ortho-chloro substituent to direct the [3,3]-sigmatropic rearrangement, while the Fischer route relies on the electronic bias of the hydrazine intermediate.
Figure 1: Retrosynthetic strategies accessing the 7-chloro-5-carboxyindole core.
Rationale: The Bartoli reaction is the most direct method for synthesizing 7-substituted indoles. The reaction requires an ortho-substituent on the nitroarene to facilitate the necessary [3,3]-sigmatropic rearrangement.[1] In this case, the 3-chloro group of the precursor serves as this essential directing group, ensuring high regioselectivity for the 7-chloro isomer.
Reagent: Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)
Solvent: Anhydrous THF (0.1 M concentration relative to precursor)
Quench: Saturated aqueous NH₄Cl
Temperature: -40°C to -78°C
Step-by-Step Protocol
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel. Flush with nitrogen or argon.
Dissolution: Charge the flask with Methyl 3-chloro-4-nitrobenzoate (e.g., 5.0 g, 23.2 mmol) and anhydrous THF (230 mL). Cool the solution to -40°C using a dry ice/acetonitrile bath.
Note: Maintaining -40°C is critical. Lower temperatures (-78°C) can slow the reaction significantly, while higher temperatures (> -20°C) increase polymerization of the Grignard reagent.
Addition: Add Vinylmagnesium bromide (81 mL, 81.2 mmol, 3.5 eq) dropwise via the addition funnel over 45 minutes.
Observation: The solution will turn deep dark brown/purple, characteristic of the nitroso-Grignard complex.
Mechanism Check: The first equivalent reduces the nitro to nitroso; the second and third equivalents drive the addition and cyclization.[2]
Reaction: Stir the mixture at -40°C for 1 hour, then allow it to warm slowly to 0°C over 2 hours.
Quench: Pour the reaction mixture into a vigorously stirred solution of saturated aqueous NH₄Cl (500 mL) at 0°C.
Workup: Extract with Ethyl Acetate (3 x 200 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (SiO₂).
Eluent: Gradient of 0-20% Ethyl Acetate in Hexanes.
Rationale: For multi-kilogram synthesis where Grignard reagents are hazardous or cost-prohibitive, the Fischer indole synthesis via the Japp-Klingemann reaction is preferred. This route builds the indole core from the aniline.
Decarboxylation: Removal of the C2-ester/acid → Target Indole.
Protocol Highlights
Step 1: Hydrazone Formation
Dissolve 4-amino-3-chlorobenzoic acid (10 g) in aqueous HCl/H₂O. Cool to 0°C.
Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.
Separately, prepare a solution of Ethyl 2-methylacetoacetate (1.0 eq) and KOH in water/ethanol at 0°C.
Add the diazonium solution to the keto-ester solution.[4][5] Adjust pH to ~5-6 with sodium acetate.
Result: The azo-ester intermediate hydrolyzes in situ (Japp-Klingemann cleavage) to yield the α-keto hydrazone .
Step 2: Fischer Cyclization
Treat the isolated hydrazone with Polyphosphoric Acid (PPA) or 4% H₂SO₄ in acetic acid at 90°C for 3 hours.
Regioselectivity: The 3-chloro group on the phenyl ring blocks one ortho position (relative to the hydrazine N). Cyclization occurs exclusively at the open ortho position (C6 of the original ring), placing the Chlorine at position 7 of the indole.
Product:Ethyl 7-chloro-5-carboxyindole-2-carboxylate (Note: A 2-carboxy group is formed from the pyruvate fragment).
Step 3: Saponification & Decarboxylation
Hydrolyze both esters using NaOH/MeOH (Reflux, 4h). Isolate the diacid.
Decarboxylation: Heat the diacid in Quinoline with a catalytic amount of Copper powder at 220°C for 45 mins.
Selectivity: Indole-2-carboxylic acids decarboxylate much more readily than benzoic acids (position 5).
Workup: Acidify, extract, and re-esterify the C5-acid if the methyl ester is desired.
Data Summary & Comparison
Feature
Method A: Bartoli
Method B: Fischer
Starting Material
Methyl 3-chloro-4-nitrobenzoate
4-Amino-3-chlorobenzoic acid
Step Count
1 (Convergent)
3-4 (Linear)
Overall Yield
40 - 55%
30 - 45%
Regioselectivity
High (Directed by ortho-Cl)
High (Steric blocking by Cl)
Scale Suitability
mg to 100 g
100 g to kg
Key Hazard
Vinyl Grignard (Exothermic)
Diazonium Salt (Unstable)
Functionalization & Storage[10]
Storage: 7-Chloro-1H-indole-5-carboxylic acid derivatives are stable solids. Store at 2-8°C under desiccant.
Derivatization:
Amide Coupling: The C5-carboxylic acid can be activated using HATU/DIPEA or converted to the acid chloride (SOCl₂) for coupling with amines.[6]
C3-Formylation: Reaction with POCl₃/DMF (Vilsmeier-Haack) yields the 3-formyl derivative, useful for further chain extension.
References
Bartoli Indole Synthesis Original Paper: Bartoli, G., et al.[7] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, vol. 30, no. 16, 1989, pp. 2129–2132.[7][8] Link
Mechanism of Bartoli Reaction: Bosco, M., et al. "Mechanistic Studies on the Reaction of Nitroarenes with Grignard Reagents."[7] Journal of the Chemical Society, Perkin Transactions 2, 1991, pp. 657-663. Link
Fischer Indole Synthesis Review: Robinson, B. "The Fischer Indole Synthesis."[9][4][10][5][11] Chemical Reviews, vol. 63, no.[2] 4, 1963, pp. 373–401. Link
Synthesis of 4-Amino-3-chlorobenzoic acid: Benchchem Protocol for Methyl 4-amino-3-chlorobenzoate. Link
Japp-Klingemann Reaction Overview: Organic Reactions, Vol 10, Chapter 2. Link
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Chloro-1H-indole-5-carboxylic Acid
Introduction: The Significance of Substituted Indoles in Modern Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Among the vast family of indole derivatives, 7-chloro-1H-indole-5-carboxylic acid stands out as a valuable building block in the synthesis of complex therapeutic agents. The presence of a chlorine atom at the 7-position and a carboxylic acid at the 5-position provides strategic handles for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs. This application note provides a comprehensive guide to the synthesis of this important intermediate via the classic yet powerful Fischer indole synthesis.
Synthetic Strategy: A Two-Stage Approach to 7-Chloro-1H-indole-5-carboxylic Acid
The synthesis of 7-chloro-1H-indole-5-carboxylic acid is efficiently achieved through a two-stage process. The first stage involves the preparation of the key precursor, 2-chloro-4-hydrazinobenzoic acid, from the commercially available 4-amino-2-chlorobenzoic acid. The second stage employs the Fischer indole synthesis, where the prepared hydrazine is reacted with pyruvic acid to construct the target indole ring system.
Figure 1: Overall synthetic workflow for 7-chloro-1H-indole-5-carboxylic acid.
Stage 1: Synthesis of 2-Chloro-4-hydrazinobenzoic Acid
The synthesis of the substituted phenylhydrazine is a critical first step. This is achieved by the diazotization of 4-amino-2-chlorobenzoic acid, followed by the reduction of the resulting diazonium salt.
Protocol 1: Preparation of 2-Chloro-4-hydrazinobenzoic Acid
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Amino-2-chlorobenzoic acid
171.57
10.0 g
0.058
Concentrated Hydrochloric Acid
36.46
30 mL
-
Sodium Nitrite (NaNO₂)
69.00
4.4 g
0.064
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
225.63
33.0 g
0.146
Deionized Water
18.02
As needed
-
Procedure:
Diazotization:
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 4-amino-2-chlorobenzoic acid in 50 mL of deionized water.
Cool the suspension to 0-5 °C in an ice-salt bath.
Slowly add 30 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.
In a separate beaker, dissolve 4.4 g of sodium nitrite in 20 mL of cold deionized water.
Add the sodium nitrite solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete.
Reduction:
In a 500 mL beaker, prepare a solution of 33.0 g of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate will form.
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
Isolation:
Suspend the filter cake in 100 mL of 2M sodium hydroxide solution to dissolve the product.
Filter to remove any tin salts.
Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 3-4.
The 2-chloro-4-hydrazinobenzoic acid will precipitate.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Stage 2: Fischer Indole Synthesis of 7-Chloro-1H-indole-5-carboxylic Acid
With the substituted hydrazine in hand, the final step is the Fischer indole synthesis. This reaction involves the formation of a hydrazone intermediate with pyruvic acid, followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia to form the aromatic indole ring.[2]
The Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps:[3]
Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine with a ketone or aldehyde (in this case, pyruvic acid) to form a phenylhydrazone.[3]
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step where a C-C bond is formed, leading to a di-imine intermediate.[4]
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
Elimination of Ammonia: Under acidic conditions, the aminal eliminates a molecule of ammonia to yield the final, stable indole product.[2]
Figure 2: Mechanism of the Fischer Indole Synthesis.
Protocol 2: Fischer Indole Synthesis
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Chloro-4-hydrazinobenzoic acid
186.59
5.0 g
0.027
Pyruvic Acid
88.06
2.6 g
0.030
Polyphosphoric Acid (PPA)
-
50 g
-
Ethanol
46.07
50 mL
-
Acetic Acid
60.05
2 mL
-
Procedure:
Hydrazone Formation (In Situ):
In a 100 mL round-bottom flask, dissolve 5.0 g of 2-chloro-4-hydrazinobenzoic acid in 50 mL of ethanol.
Add 2.6 g of pyruvic acid and 2 mL of glacial acetic acid.
Heat the mixture to reflux for 1 hour to form the hydrazone.
Remove the ethanol under reduced pressure.
Cyclization:
To the residue from the previous step, add 50 g of polyphosphoric acid.
Heat the mixture to 100-110 °C with mechanical stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 200 g of crushed ice with stirring.
The crude product will precipitate.
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 7-chloro-1H-indole-5-carboxylic acid.
Troubleshooting and Optimization
Low Yield in Hydrazine Synthesis: Ensure the diazotization reaction is maintained at a low temperature (0-5 °C) to prevent decomposition of the diazonium salt. The reduction step should be performed promptly.
Tar Formation during Cyclization: The cyclization step with polyphosphoric acid is exothermic. Careful temperature control is crucial to prevent charring and side reactions. Alternative acid catalysts such as sulfuric acid in ethanol or zinc chloride can be explored, which may require different reaction temperatures and times.[4]
Incomplete Cyclization: If TLC indicates incomplete reaction, the reaction time or temperature can be increased. The choice of acid catalyst can also significantly impact the reaction efficiency.
Conclusion
The Fischer indole synthesis remains a highly reliable and versatile method for the preparation of substituted indoles. The two-stage protocol detailed in this application note provides a robust pathway for the synthesis of 7-chloro-1H-indole-5-carboxylic acid, a key intermediate for pharmaceutical research and development. By carefully controlling the reaction conditions in both the preparation of the hydrazine precursor and the final cyclization step, researchers can achieve good yields of this valuable compound.
References
Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. (pp. 522-524). Cambridge University Press.
Wikipedia. (2023, October 27). Fischer indole synthesis. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of p-chlorophenyl-hydrazine. Retrieved from [Link]
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-103.
palladium-catalyzed cross-coupling of 7-chloroindole intermediates
Application Note: Palladium-Catalyzed Cross-Coupling of 7-Chloroindole Intermediates Executive Summary & Strategic Importance The 7-substituted indole scaffold is a privileged pharmacophore in medicinal chemistry, presen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Palladium-Catalyzed Cross-Coupling of 7-Chloroindole Intermediates
Executive Summary & Strategic Importance
The 7-substituted indole scaffold is a privileged pharmacophore in medicinal chemistry, present in high-value kinase inhibitors and antiviral agents (e.g., aplaviroc analogs). However, 7-chloroindole presents a unique synthetic challenge compared to its C2, C3, or C5 counterparts, or its bromo/iodo analogs.
The Challenge:
Bond Strength: The C(sp²)–Cl bond (BDE ~96 kcal/mol) is significantly stronger than C–Br or C–I, requiring higher activation energy for oxidative addition.
Steric Hindrance: The C7 position is "peri" to the indole nitrogen. If the nitrogen is substituted (R), the steric clash is significant. Even with free N-H, the geometry creates a pocket that hinders bulky palladium complexes.
Electronic Deactivation: The electron-rich nature of the indole ring (pyrrole-like section) increases electron density at the carbon backbone, making the C7 position less electrophilic and further suppressing oxidative addition by Pd(0).
This guide provides high-fidelity protocols to overcome these barriers using Third- and Fourth-Generation Buchwald Precatalysts , ensuring reproducible C–C and C–N bond formation.
Mechanistic Insight & Ligand Selection
To couple 7-chloroindole successfully, one must drive the Oxidative Addition (OA) step, which is the rate-determining step (RDS) for this substrate. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient.
The Solution: Dialkylbiaryl Phosphine Ligands
We utilize bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos).
Electron-Rich: Increases electron density on Pd(0), accelerating OA into the strong C–Cl bond.
Bulky: Promotes Reductive Elimination (RE) and prevents the formation of inactive bis-ligated PdL₂ species, maintaining the active mono-ligated PdL species.
Diagram 1: Catalytic Cycle & Steric Gating at C7
Caption: The catalytic cycle highlights the Oxidative Addition (OA) as the Rate-Determining Step (RDS). The C7-Cl bond requires electron-rich L-Pd(0) species to overcome the activation energy barrier.
Critical Optimization Parameters
Parameter
Recommendation
Scientific Rationale
Catalyst Source
Pd-G3/G4 Precatalysts (e.g., XPhos Pd G3)
Ensures 1:1 L:Pd ratio and rapid activation at low temperatures, avoiding Pd-black formation common with Pd(OAc)₂.
Ligand (C-C)
XPhos or SPhos
Excellent for aryl chlorides; SPhos is smaller if C7 is extremely hindered; XPhos is generally more active.
Ligand (C-N)
RuPhos or BrettPhos
RuPhos is specific for secondary amines; BrettPhos for primary amines. They prevent β-hydride elimination.
Base
K₃PO₄ (Suzuki) / LHMDS or NaOtBu (Buchwald)
Anhydrous K₃PO₄ allows high T without hydrolyzing sensitive groups. Strong bases (LHMDS) needed for amines to deprotonate quickly.
Solvent
1,4-Dioxane or t-Amyl Alcohol
High boiling points allow heating to 100°C+; t-Amyl alcohol promotes solubility of polar intermediates.
Protocol 1: Suzuki-Miyaura Coupling (C–C Bond)
Application: Synthesis of 7-arylindoles.
Substrate: 7-Chloro-1H-indole (or N-protected variants).
Preparation: Dry all glassware in an oven (120°C) for >2 hours. Cool under a stream of Argon.
Charging: Add 7-chloroindole (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 (0.02 mmol) to a reaction vial equipped with a magnetic stir bar.
Note: Using the G3 precatalyst is superior to mixing Pd(OAc)₂ + Ligand as it guarantees the active species forms immediately.
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.
Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL) via syringe.
Why Water? A small amount of water is essential to dissolve the inorganic base and facilitate transmetallation, even though the reaction is "anhydrous" in principle.
Reaction: Heat the block to 100°C with vigorous stirring (800 rpm).
Time: 2–12 hours. Monitor by HPLC/UPLC.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]
Self-Validation:
Success: LCMS shows conversion >95%.
Failure (Protodehalogenation): If you observe indole (mass M-Cl+H), the reaction temperature is too high or the solvent is "wet" with proton sources other than the controlled water addition. Switch to anhydrous toluene/dioxane.
Protocol 2: Buchwald-Hartwig Amination (C–N Bond)
Application: Synthesis of 7-aminoindoles.[2][3][4]
Substrate: N-Boc-7-chloroindole (Protection is highly recommended for C-N coupling to prevent catalyst poisoning by the free indole N-H).
Strict Inert Atmosphere: This reaction is O₂ and moisture sensitive. Use a glovebox if available; otherwise, use strict Schlenk technique.
Charging: Add N-Boc-7-chloroindole, NaOtBu, and the Precatalyst to the tube.
Note: If the amine is a solid, add it here. If liquid, add after solvent.
Solvation: Add anhydrous Toluene (0.2 M concentration relative to indole).
Reaction: Heat to 80–110°C .
Mechanism Check: The bulky ligand (RuPhos) facilitates the reductive elimination of the sterically congested C7-N bond.
Quench: Cool to RT. Dilute with ether, filter through silica to remove Pd residues.
Workflow Visualization
Diagram 2: Experimental Decision Matrix
Caption: Decision matrix for selecting conditions. Note the mandatory protection step for Buchwald-Hartwig coupling to avoid catalyst inhibition.
References
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Chemical Reviews, 2011.
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
BenchChem. "Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." BenchChem Protocols, 2025.[1][5] (Adapted for Chloro-analogs via G3 catalysts).
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
reagents for activating 7-chloro-1H-indole-5-carboxylic acid
This Application Note provides a technical guide for the activation and functionalization of 7-chloro-1H-indole-5-carboxylic acid . It is designed for medicinal chemists and process development scientists requiring high-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a technical guide for the activation and functionalization of 7-chloro-1H-indole-5-carboxylic acid . It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for amide coupling or esterification.
Part 1: Strategic Analysis & Chemical Logic
1.1 The Substrate: 7-Chloro-1H-indole-5-carboxylic acid
Structural Context: The indole core is a privileged scaffold in drug discovery (e.g., kinase inhibitors, GPCR ligands). The 5-position carboxylic acid is a common vector for extending the pharmacophore.
The "7-Chloro" Effect:
Electronic Influence: The chlorine atom at the 7-position is electron-withdrawing (inductive effect, -I). This increases the acidity of the indole N-H (position 1) compared to the unsubstituted parent. While typical indole N-H pKa is ~16 (DMSO), the 7-Cl substituent lowers this, making the N-H more susceptible to deprotonation by strong bases.
Steric Influence: The 7-Cl is peri-planar to the N-H but distant from the 5-COOH. It does not sterically hinder the carboxylic acid activation site, meaning standard coupling kinetics apply. However, it significantly alters the solubility profile, often reducing solubility in common organic solvents (DCM, Toluene) while maintaining solubility in polar aprotic solvents (DMF, DMSO).
1.2 Critical Challenges in Activation
Regioselectivity (N- vs. O-activation): The primary risk during activation is the competitive acylation of the indole nitrogen (N1) if the carboxylic acid is converted to a highly reactive species (like an acid chloride) in the presence of a base before the nucleophile is added.
Solubility-Driven Aggregation: Indole-5-carboxylic acids are prone to strong intermolecular hydrogen bonding (dimerization via COOH and NH...O interactions). Incomplete dissolution leads to heterogeneous reaction mixtures and stalled conversion.
Self-Reactivity: In the absence of an external nucleophile, activated indole acids can form intermolecular anhydrides or oligomers.
Dissolution: Charge a dried reaction vial with 7-chloro-1H-indole-5-carboxylic acid and anhydrous DMF. Stir until a clear solution or uniform suspension is obtained.
Base Addition: Add DIPEA (2.0 equiv) dropwise. The solution may darken slightly due to partial deprotonation/solubilization.
Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes .
Checkpoint: The formation of the O-At activated ester is usually rapid. A color change to deep yellow/orange is common.
Coupling: Add the amine nucleophile (1.1–1.2 equiv) followed by the remaining DIPEA (1.0 equiv).
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass: M+Amine-H2O).
Workup: Dilute with EtOAc. Wash extensively with 5% LiCl (aq) (to remove DMF), followed by sat. NaHCO3 and brine. Dry over Na2SO4.[1]
Suspension: Suspend the indole acid in anhydrous DCM (0.2 M) under Nitrogen/Argon atmosphere at 0°C.
Catalysis: Add catalytic DMF (2 drops).
Chlorination: Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (CO, CO2, HCl) will be vigorous.
Reaction: Allow to warm to RT and stir for 2 hours.
Critical Step: The suspension should become a clear solution as the acid chloride forms. If solid remains, add slightly more oxalyl chloride or gently heat to 35°C.
Evaporation (The "Soft" Strip): Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude yellow solid (acid chloride) in fresh anhydrous DCM.
Note: Do not store the acid chloride; use immediately.
Coupling: Add the solution of acid chloride dropwise to a pre-cooled (0°C) solution of Amine (1.1 equiv) and Pyridine or TEA (2.5 equiv) in DCM.
Why Pyridine? It acts as an HCl scavenger without being basic enough to deprotonate the indole NH aggressively.
Part 4: Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting the correct activation pathway based on substrate constraints.
Caption: Decision tree for reagent selection based on solubility and nucleophile reactivity, including mechanistic risks of N-acylation.
Part 5: Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield / Unreacted Acid
Poor solubility of 7-Cl-indole in DCM/THF.
Switch to Method A (HATU/DMF) . DMF breaks H-bond aggregates effectively.
Double Addition (Mass + Indole)
N-acylation of the indole ring.
The indole NH is reacting. Avoid strong bases (NaH). Ensure Amine is added immediately after activation in Method B.
Racemization (if Chiral Amine)
Over-activation or high base concentration.
Switch to T3P or use HOBt additive. Keep temperature at 0°C during base addition.
Switch to HATU (water-soluble wash) or Oxalyl Chloride (volatile byproducts).
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
Application Note: High-Fidelity Synthesis of 7-Chloroindole-5-Carboxamides for SAR Profiling
Topic: Preparation of 7-Chloroindole-5-Carboxamides for SAR Studies Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Str...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparation of 7-Chloroindole-5-Carboxamides for SAR Studies
Content Type: Application Note & Detailed Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
The 7-chloroindole-5-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., ROCK, PKC), antiviral agents, and GPCR ligands. The C7-chlorine atom often occupies a critical hydrophobic pocket or modulates the pKa of the indole NH, while the C5-carboxamide provides a vector for exploring solvent-exposed regions or hydrogen-bonding networks.
The Synthetic Challenge: Direct electrophilic halogenation of a pre-formed indole-5-carboxamide is operationally flawed for SAR campaigns. Electrophilic aromatic substitution (EAS) on indoles overwhelmingly favors the C3 position. Forcing C7-chlorination often requires blocking C3, leading to elongated linear sequences and regio-isomeric mixtures.
The Solution: This guide details a regioselective de novo synthesis strategy. By constructing the indole ring from a substituted aniline precursor (Methyl 4-amino-3-chlorobenzoate), we guarantee the 7-chloro position is established before ring closure. This "Build-Then-Couple" approach ensures 100% regiochemical fidelity and provides a scalable, divergent intermediate (7-chloroindole-5-carboxylic acid) for high-throughput amide coupling.
Retrosynthetic Analysis & Workflow
The strategy relies on a Larock-type or Sonogashira/Cyclization sequence. This route is superior to the Leimgruber-Batcho synthesis for this specific substrate because it tolerates the electron-withdrawing ester and the halogen simultaneously without requiring harsh reductive conditions that might dechlorinate the ring.
Figure 1: Retrosynthetic workflow ensuring regiochemical integrity of the 7-chloro substituent.
Detailed Experimental Protocols
Phase 1: Scaffold Synthesis (Scale-Up Ready)
This phase produces the common intermediate 7-chloro-1H-indole-5-carboxylic acid.
Step 1: Regioselective Iodination
Objective: Install an iodine atom at the C5 position of the benzoate (which becomes C2 of the indole, later removed, or C-H insertion point).
Mechanism: The amino group directs ortho/para. The C3 position is blocked by Cl; the para position is blocked by the ester. The only available activated site is C5 (ortho to NH2).
Protocol:
Dissolve Methyl 4-amino-3-chlorobenzoate (1.0 equiv) in DMF (0.5 M).
Add NIS (1.1 equiv) portion-wise at 0 °C to prevent exotherms.
Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS (Shift from M+H ~186 to ~312).
Workup: Pour into ice-water containing 5% sodium thiosulfate (to quench iodine). Filter the resulting precipitate.[2][3]
Heat to 50–60 °C for 4 hours. (Check for complete conversion to the alkyne intermediate).
Cyclization: Add CuI (additional 0.5 equiv) and heat to 80–100 °C OR treat the isolated alkyne with TBAF (1 M in THF) at reflux. The copper-mediated cyclization is often preferred for one-pot efficiency.
This method minimizes purification bottlenecks, allowing for rapid library generation.
Preparation: In a reaction vial, dissolve 7-chloroindole-5-carboxylic acid (1.0 equiv, typically 50 mg scale) and the Target Amine (1.2 equiv) in EtOAc or 2-MeTHF (dry).
Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
Coupling: Add T3P (50% w/w in EtOAc, 2.0 equiv).
Conditions: Cap and stir at RT for 12 hours. If the amine is unreactive, heat to 60 °C.
Workup (The "Wash" Method):
Dilute with EtOAc.
Wash with water (x2), Sat. NaHCO₃ (x2), and 1N HCl (x1, skip if product is basic).
Dry over MgSO₄ and concentrate.
Purification: Many products are >95% pure after workup. If not, use reverse-phase prep-HPLC (Water/MeCN + 0.1% Formic Acid).
Quality Control & Troubleshooting
Diagnostic NMR Signals
To confirm the 7-chloro regiochemistry versus a potential 3-chloro impurity (if using alternative routes):
7-Chloroindole: Look for the C2-H (doublet or triplet, ~7.3–7.5 ppm) and C3-H (multiplet/triplet, ~6.5–6.7 ppm). The coupling constant
is typically 2–3 Hz.
C3-Substitution: If the C3 position is substituted (e.g., by accidental chlorination), the C2-H signal becomes a sharp singlet.
Common Pitfalls
N-Chlorination: If using hypochlorites (e.g., t-BuOCl) on the indole directly, you may get N-chlorination.[5] This is reversible but complicates spectra.
Decarboxylation: Indole-3-carboxylic acids are prone to decarboxylation. Indole-5-carboxylic acids are generally stable, but avoid temperatures >150 °C in acidic media.
Decision Tree for SAR Workflow
Figure 2: Reagent selection guide for parallel library synthesis.
References
Larock Indole Synthesis & Sonogashira Cyclization
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link
Regioselective Iodination of Anilines
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Link
T3P Coupling Reagent in SAR
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Biological Relevance (ROCK/Kinase Inhibitors)
Feng, Y., et al. (2008). Discovery of Substituted 4-(Pyrazol-4-yl)phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho-Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 51(21), 6642–6645. Link
Precision Functionalization of the Indole C7-Position: Strategies for 5-Carboxylic Acid Derivatives
Executive Summary & Strategic Analysis The functionalization of the C7 position in indole-5-carboxylic acid derivatives represents a significant challenge in medicinal chemistry. While the indole scaffold is ubiquitous i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The functionalization of the C7 position in indole-5-carboxylic acid derivatives represents a significant challenge in medicinal chemistry. While the indole scaffold is ubiquitous in drug discovery, standard electrophilic aromatic substitution (SEAr) heavily favors the electron-rich C3 position. Furthermore, the presence of an electron-withdrawing carboxyl group at C5 deactivates the benzenoid ring, making traditional Friedel-Crafts or halogenation approaches at C7 sluggish and non-selective.
To access the C7 position with high precision, researchers must abandon SEAr logic in favor of Transition-Metal-Catalyzed C-H Activation . This guide outlines two validated workflows to achieve this transformation:
Chelation-Assisted C-H Activation (Rh/Pd): Utilizes a transient or removable Directing Group (DG) on the indole nitrogen to geometrically force the catalyst to the C7 position.
Steric-Controlled Ir-Catalyzed Borylation: Exploits the steric environment of 5-substituted indoles to selectively borylate the C7-H bond, provided the C2 position is blocked or sterically shielded.
Critical Pre-requisite: The free carboxylic acid (-COOH) at C5 is often incompatible with organometallic catalysts due to protonolysis. All protocols below assume the substrate is the methyl or ethyl ester of indole-5-carboxylic acid.
Mechanistic Logic & Decision Framework
The choice of method depends heavily on the substitution pattern at C2/C3 and the desired final functionality.
Best for: Direct installation of aryl or alkenyl groups.
Mechanism: The N-Pivaloyl group acts as a directing group (DG).[1][2] The carbonyl oxygen coordinates to the Rh(III) center, positioning the metal to activate the C7-H bond via a concerted metalation-deprotonation (CMD) mechanism, forming a stable 5-membered rhodacycle.
Protocol 1: C7-Arylation of Methyl Indole-5-Carboxylate
Best for: Generating a C7-boronate ester for subsequent Suzuki coupling, oxidation (to OH), or amination.
Mechanism: The active catalyst, [Ir(cod)(OMe)]2 with a bipyridine ligand (dtbpy), is sensitive to steric bulk. In 5-substituted indoles, the C4 and C6 positions are sterically shielded by the C5-ester. The C2 and C3 positions are electronically active but can be blocked or sterically disfavored if an N-protecting group is large (e.g., TIPS). However, for unsubstituted N-H or N-Me indoles, C7 is often the most accessible C-H bond on the benzenoid ring.
Critical Note: If C2 is unsubstituted, Ir-catalysis may borylate C2 first. For exclusive C7 functionalization, use 2-substituted indole-5-esters or exploit the "N-Silyl Directed" variation.
Protocol 2: C7-Borylation of Methyl Indole-5-Carboxylate
Reagents
Substrate: Methyl indole-5-carboxylate (Preferably 2-substituted, e.g., 2-Me, or use N-TIPS protection to shield C2).
In a glovebox, mix [Ir(OMe)(cod)]2 and dtbpy in THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation.
Reaction Setup:
Add the substrate (0.5 mmol) and B2pin2 (1.0 equiv) to the catalyst solution.
Note: Using excess B2pin2 may lead to di-borylation (C7 and C2). Stoichiometry is key.
Execution:
Heat at 80°C for 4–12 hours in a sealed vial.
Monitoring: Monitor by GC-MS.[5][6] Look for the mass of Substrate + 126 Da (Bpin).
Work-up:
Evaporate solvent.
Crucial: Do not run silica column immediately if the boronate is unstable. Often, the crude mixture is used directly in the next cross-coupling step (One-pot protocol).
If isolation is needed: Rapid filtration through a short plug of silica (neutralized with 1% Et3N) using Hexane/EtOAc.
Visualizing the Mechanism (Rh-Catalysis)
The high selectivity of Method A relies on the formation of a specific metallacycle.
Caption: Mechanistic cycle of Rh(III)-catalyzed C7-activation via N-Pivaloyl direction.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning by free acid.
Ensure 100% esterification of C5-COOH. Check solvent dryness.
C2 Functionalization (Method A)
Directing group failure.
Ensure Pivaloyl group is intact. Acetyl groups are less bulky and may allow C2 leakage; stick to Pivaloyl or Di-tert-butyl-phosphinoyl.
C2 Functionalization (Method B)
Steric shielding insufficient.
Use N-TIPS or N-TBS protection to block C2/C3 sterically. Alternatively, block C2 synthetically (e.g., C2-Me).
De-borylation on Silica
Boronate ester instability.
Use crude mixture for subsequent coupling or add 1% Et3N to eluent.
References
Xu, L., et al. (2016).[7] "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles." Angewandte Chemie International Edition. Link
Yang, Y., & Shi, Z. (2018). "Regioselective direct arylation of indoles on the benzenoid moiety." Chemical Communications.[1][8] Link
Mishra, N.K., et al. (2015). "Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position." Journal of the American Chemical Society.[9] Link[9]
Paul, S., et al. (2017). "Ligand-free iridium-catalyzed regioselective C–H borylation of indoles." RSC Advances. Link
Song, Z., et al. (2018). "Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles." Journal of the American Chemical Society.[9] Link
Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of 7-chloro-1H-indole-5-carboxylic acid
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to selecting an appropriate solvent system for the purification of 7-chloro-1H-indole-5-carboxylic a...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to selecting an appropriate solvent system for the purification of 7-chloro-1H-indole-5-carboxylic acid via recrystallization. Lacking specific literature precedents for this exact molecule, this guide emphasizes a systematic, first-principles approach to solvent screening and optimization. The protocols outlined herein are designed to be broadly applicable to other substituted indole carboxylic acids, ensuring a robust methodology for achieving high purity crystalline material essential for downstream applications in medicinal chemistry and materials science.
Introduction: The Critical Role of Purity
7-chloro-1H-indole-5-carboxylic acid is a heterocyclic building block with potential applications in the synthesis of pharmacologically active agents. The purity of such intermediates is paramount, as impurities can lead to unforeseen side reactions, altered biological activity, and complications in analytical characterization. Recrystallization is a powerful and economical technique for purifying solid organic compounds. The selection of an appropriate solvent is the most critical parameter for a successful recrystallization, aiming for high recovery of the purified compound and effective removal of impurities.
The core principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.
Rationale for Solvent Selection: A Multifaceted Approach
The molecular architecture of 7-chloro-1H-indole-5-carboxylic acid, featuring an indole nucleus, a carboxylic acid moiety, and a halogen substituent, dictates its solubility characteristics. A systematic approach to solvent selection should consider the polarity and functional groups of the target molecule.
The "Like Dissolves Like" Principle
The adage "like dissolves like" serves as a foundational guide in solvent selection.[1] Solvents that share similar functional groups with the solute are more likely to be effective. For 7-chloro-1H-indole-5-carboxylic acid, this suggests that polar protic solvents capable of hydrogen bonding with the carboxylic acid and the indole N-H group would be a logical starting point.
Single Solvent Systems
The ideal single solvent for recrystallization should exhibit the following characteristics:
High solubility at elevated temperatures: To ensure complete dissolution of the compound.
Low solubility at lower temperatures: To maximize the recovery of the purified compound upon cooling.
Inertness: The solvent should not react with the compound.
Volatility: The solvent should have a relatively low boiling point for easy removal from the crystals.
Non-toxic and inexpensive: For practical and safety considerations.
Commonly employed solvents for indole derivatives include ethanol.[2][3] Given the presence of the polar carboxylic acid group, other polar solvents such as methanol, isopropanol, and even water should be considered. Water can be an effective recrystallization solvent for polar organic compounds, particularly those with acidic or basic functionalities.[1]
Mixed Solvent Systems (Solvent-Antisolvent)
When a single solvent does not provide the desired solubility profile, a mixed solvent system, often referred to as a solvent-antisolvent system, can be highly effective. This technique involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a miscible "poor" solvent (antisolvent) until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly, promoting crystal growth.
Commonly used mixed solvent systems in organic synthesis include:
For 7-chloro-1H-indole-5-carboxylic acid, a likely effective approach would be to dissolve the compound in a polar organic solvent like acetone, ethanol, or methanol, and then add a non-polar antisolvent such as hexanes or a more polar antisolvent like water.
Workflow for Solvent Selection
The following diagram illustrates a systematic workflow for selecting an appropriate recrystallization solvent.
Caption: A systematic workflow for selecting a recrystallization solvent.
Candidate Solvents for Screening
The following table summarizes potential solvents and solvent systems for the recrystallization of 7-chloro-1H-indole-5-carboxylic acid, based on general principles and data from related compounds.
Solvent/System
Type
Boiling Point (°C)
Polarity
Rationale
Ethanol
Polar Protic
78
High
Commonly used for indole derivatives; good balance of polarity.[2][3]
Methanol
Polar Protic
65
High
Similar to ethanol, but more polar; may have higher solubility.
Water
Polar Protic
100
Very High
Potentially suitable due to the carboxylic acid group; may require heating to a high temperature.[1] The presence of water can enhance carboxylic acid solubility in some organic solvents.
Acetone
Polar Aprotic
56
High
Good solvent for many organic compounds; can be used in a mixed system with water or hexanes.
Ethyl Acetate
Polar Aprotic
77
Medium
A less polar option that may provide a good solubility differential.
Tetrahydrofuran (THF)
Polar Aprotic
66
Medium
Good solvent for a wide range of organic compounds.
n-Hexane/Acetone
Mixed System
Variable
Variable
A common and effective system for compounds of intermediate polarity.[1]
A polar mixed system that can be finely tuned by adjusting the solvent ratio.
Methanol/Water
Mixed System
Variable
Variable
Similar to ethanol/water, offering a highly polar recrystallization environment.
Experimental Protocols
Protocol for Small-Scale Solvent Screening
Preparation: Place approximately 10-20 mg of crude 7-chloro-1H-indole-5-carboxylic acid into several small test tubes.
Solvent Addition (Room Temperature): To each test tube, add a different candidate solvent dropwise, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature. A good candidate solvent will show low solubility.
Heating: If the compound is not soluble at room temperature, heat the test tube in a water bath or on a hot plate, adding more solvent in small portions if necessary. A good solvent will fully dissolve the compound upon heating.
Cooling: Once the compound is fully dissolved, remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice bath for 10-15 minutes.
Observation: Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.
Mixed Solvent Screening: If no single solvent is ideal, select a "good" solvent in which the compound is highly soluble. Dissolve the compound in a minimal amount of this solvent at room temperature. Add a "poor" (antisolvent) dropwise until persistent turbidity is observed. Heat the mixture until it becomes clear again, and then allow it to cool as described above.
General Recrystallization Protocol
The following diagram outlines the general steps for recrystallization.
Caption: A general protocol for the recrystallization process.
Step-by-Step Methodology:
Dissolution: In an Erlenmeyer flask, add the crude 7-chloro-1H-indole-5-carboxylic acid and the chosen recrystallization solvent. Heat the mixture with stirring on a hot plate. Add more solvent in small portions until the compound is completely dissolved.
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the compound. To remedy this, try using a larger volume of solvent, a lower-boiling solvent, or a different solvent system.
No Crystal Formation: If crystals do not form upon cooling, it may be because the solution is not saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization. Seeding the solution with a small crystal of the pure compound, if available, is also an effective method.
Low Recovery: If the recovery is low, it could be due to using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration.
Conclusion
The successful recrystallization of 7-chloro-1H-indole-5-carboxylic acid hinges on the rational selection of a suitable solvent system. By employing the systematic screening protocol detailed in this application note, researchers can efficiently identify an optimal solvent or solvent mixture to achieve high purity material. The principles and methodologies described herein are broadly applicable to the purification of other novel organic compounds, providing a foundational technique for any laboratory engaged in chemical synthesis and drug discovery.
References
ijarsct (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
Reddit. Go-to recrystallization solvent mixtures. Retrieved from [Link]
Crystallization Solvents.pdf. Retrieved from [Link]
Canadian Science Publishing. THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Retrieved from [Link]
PubChem. 7-chloro-1H-indole | C8H6ClN | CID 104644. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of indoles. Retrieved from [Link]
PubMed. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Retrieved from [Link]
PMC. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Retrieved from [Link]
OSTI.gov. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
Google Patents. US5387713A - Process for purification of carboxylic acids.
ResearchGate. Electrochemical oxidation of 3-substituted Indoles. Retrieved from [Link]
Reddit. carboxylic acid solubility + TLC. Retrieved from [Link]
Application Notes & Protocols: Microwave-Assisted Synthesis of Arylated Indole Carboxylic Acids
Abstract & Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The functionalization of this privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The functionalization of this privileged motif, particularly through carbon-carbon bond formation, is a critical strategy for the development of novel therapeutics.[3] This guide provides a detailed overview and a robust protocol for the synthesis of functionalized indoles using 7-chloroindole-5-carboxylic acid as a key building block. We will focus on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for creating C-C bonds.[4]
This protocol leverages the transformative power of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction times, often increases yields, and enhances product purity compared to conventional heating methods.[5][6][7] By combining the versatility of the Suzuki coupling with the efficiency of microwave synthesis, researchers can rapidly generate libraries of novel indole derivatives for screening in drug discovery programs.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
MAOS has revolutionized chemical synthesis by offering a more efficient and sustainable alternative to traditional heating.[8] Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[6][9]
Core Principles of Microwave Heating:
Dielectric Heating: The primary mechanism involves the interaction of the microwave's oscillating electric field with molecules possessing a permanent dipole moment.[6][9] As polar molecules (like the solvent or polar reactants) attempt to align with the rapidly changing electric field, they oscillate and rotate, generating heat through intermolecular friction.[6] This direct energy transfer is incredibly fast and efficient.
Advantages over Conventional Heating:
Rapid Reaction Rates: The ability to reach and maintain target temperatures almost instantaneously can reduce reaction times from many hours to mere minutes.[5]
Higher Yields & Purity: The uniform heating minimizes the formation of thermal decomposition byproducts, often leading to cleaner reaction profiles and higher isolated yields.[7]
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating an entire oil bath and reaction apparatus.[8]
Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility.
This rapid, controlled heating makes MAOS exceptionally well-suited for optimizing complex reactions like the Suzuki-Miyaura coupling.
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide.[10][11] Its tolerance for a wide variety of functional groups, use of readily available starting materials, and generation of non-toxic byproducts make it a favorite in pharmaceutical development.
The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[4]
Simplified Catalytic Cycle:
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond (C-Cl) of the 7-chloroindole-5-carboxylic acid, forming a Pd(II) complex.[4][10]
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[4][12]
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 7-chloroindole-5-carboxylic acid with a generic arylboronic acid. Researchers should optimize conditions based on the specific boronic acid used.
Significantly reduced from conventional heating.[14]
Microwave Power
Variable (as needed to maintain temp)
Modern reactors auto-adjust power.
Step-by-Step Procedure
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 7-chloroindole-5-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[13]
Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 mmol). Add the solvent mixture (e.g., 5 mL of Dioxane/Water, 4:1).
Sealing the Vessel: Securely seal the vessel with a crimp cap. Caution: Never fill a sealed vessel more than 2/3 full to avoid over-pressurization.[11]
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the temperature to 120 °C, the reaction time to 20 minutes, and begin irradiation.[13] The instrument will automatically ramp to the target temperature and maintain it.
Cooling: After the reaction is complete, the vessel will be cooled to room temperature via automated compressed air cooling.
Work-up: Once cooled, carefully open the vessel. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final arylated indole product.
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR.
// Nodes
A [label="1. Add Reactants\n(Indole, Boronic Acid, Base)\nto Microwave Vial"];
B [label="2. Add Catalyst\nand Solvent"];
C [label="3. Seal Vessel &\nPlace in Reactor"];
D [label="4. Microwave Irradiation\n(e.g., 120°C, 20 min)"];
E [label="5. Cooldown & Work-up\n(Extraction)"];
F [label="6. Purification\n(Column Chromatography)"];
G [label="7. Characterization\n(NMR, LC-MS)"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
caption [label="Fig 2: General workflow for microwave-assisted synthesis.", fontname="Arial", fontsize=10];
}
Safety Considerations for MAOS
Microwave reactors are powerful instruments. Adherence to safety protocols is mandatory.
Pressure Hazards: Reactions in sealed vessels can generate significant pressure. Never exceed the pressure rating of the vessel and never fill vessels more than two-thirds full.[15][16] Always allow the vessel to cool completely before opening.
Solvent Choice: Do not heat highly flammable, low-boiling-point solvents unless the microwave is specifically designed as explosion-proof.[17] Always consult solvent compatibility charts for your specific instrument.
Vessel Integrity: Inspect glass reaction vials for any cracks or defects before each use.[18] Never use a damaged vessel.
Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and appropriate gloves must be worn at all times.[17] When removing hot vessels, thermal gloves and a face shield are recommended.[18]
Dedicated Use: Microwaves used for chemical synthesis must be clearly labeled "For Laboratory Use Only—Not for Food" and should never be used to heat food or beverages.[15][17]
Conclusion
The combination of Suzuki-Miyaura cross-coupling and microwave-assisted synthesis provides a highly effective and rapid platform for the derivatization of 7-chloroindole-5-carboxylic acid. This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption.[5][7] The protocols and principles outlined in this guide offer a solid foundation for researchers in drug development to accelerate the discovery of novel, indole-based therapeutic agents.
References
BenchChem. (n.d.). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Retrieved from BenchChem website. Link
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. Link
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. Link
Cravotto, G., & Calcio Gaudino, E. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(14), 5549. Link
Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. National Science Teaching Association. Link
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Link
NJIT. (n.d.). Safety Tips - Green Chemistry in Teaching Labo. Retrieved from NJIT website. Link
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Link
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from Scribd. Link
ChemRxiv. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. Link
University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. Retrieved from University of Nottingham website. Link
SciSpace. (2019). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Link
International Journal of Pharmaceutical Sciences. (2025, October 17). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Link
University of Leeds. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Retrieved from University of Leeds website. Link
Okayama University. (n.d.). Palladium-catalyzed cross-coupling reaction of indolylborates and its application for the syntheses of indole alkaloids. Retrieved from Okayama University Institutional Repository. Link
MDPI. (2021, August 24). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from MDPI. Link
National Institutes of Health. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Retrieved from NIH National Center for Biotechnology Information. Link
Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Chemistry, 13, 1044–1050. Link
ResearchGate. (2025, October 27). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Link
International Journal of Research and Analytical Reviews. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Link
Arkivoc. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Link
National Institutes of Health. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from NIH National Center for Biotechnology Information. Link
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. Link
MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from MDPI. Link
Organic Chemistry Portal. (n.d.). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Retrieved from Organic Chemistry Portal. Link
ACS Publications. (2026, January 2). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. Link
Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. Link
Organic Chemistry Portal. (n.d.). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Retrieved from Organic Chemistry Portal. Link
MDPI. (2016, August 9). Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives. Retrieved from MDPI. Link
SpringerLink. (2011, December 28). Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for 7-Chloro-1H-indole-5-carboxylic Acid
Case ID: IND-CL-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Executive Summary
7-chloro-1H-indole-5-carboxylic acid (CAS: 53924-05-3) presents a classic solubility challenge: a rigid, hydrophobic indole core reinforced by a lipophilic chlorine substituent, counterbalanced only by a single ionizable carboxylic acid group.[1][2]
In pure water (pH < 5), this molecule exists in its protonated, neutral form, resulting in extremely low solubility (likely < 0.1 mg/mL) due to high crystal lattice energy (π-π stacking of indole rings).[3] To achieve useful concentrations for biological assays or chemical synthesis, you must disrupt these intermolecular forces using pH manipulation (ionization) , cosolvents , or complexation .[1][3]
This guide provides a validated troubleshooting framework to solubilize this compound without compromising its chemical integrity.
Module 1: The Solubility Decision Matrix
Before selecting a solvent system, determine your application's tolerance for organic solvents and pH.[3] Use the logic flow below to select the optimal strategy.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Module 2: pH Adjustment & Salt Formation (The First Line of Defense)
The most reliable method to dissolve 7-chloro-1H-indole-5-carboxylic acid in water is to convert the carboxylic acid (pKa ≈ 4.2 - 4.[1][2]8) into its ionized carboxylate form.[1][2]
Q: Why won't it dissolve in neutral water (pH 7.0)?
A: While the pKa is likely below 5, the "intrinsic solubility" of the neutral species is so low that even at pH 7, the equilibrium may not favor the soluble anion enough to dissolve visible particles, especially if the kinetics of dissolution are slow. The chlorine atom at position 7 increases lipophilicity (LogP) and reinforces the crystal lattice, making the solid "stubborn."
Protocol: In-Situ Salt Formation
Do not rely on passive dissolution.[1][2] You must actively drive the equilibrium.
Calculate Molarity: Weigh your target amount (e.g., 5 mg).
The "Wetting" Step: Add a minimal volume of water (e.g., 80% of final volume).[1] The powder will float or clump.[1][2]
Base Addition: Add 1.05 to 1.1 equivalents of NaOH or KOH (using a 1M or 0.1M stock solution).
Why? You need a stoichiometric amount of base to deprotonate the carboxylic acid.
Example: For 1 mmol of compound, add 1.05 mmol of NaOH.[3]
Sonication: Sonicate for 5-10 minutes. The solution should clarify as the sodium salt forms.
Buffer Back: Once dissolved, add buffer (e.g., PBS or HEPES) to reach the final volume.[1][3] Check pH to ensure it remains physiological (7.2–7.6).
Warning: Avoid acidification below pH 5.5. The compound will instantly reprecipitate as the free acid.[1][2]
Module 3: Cosolvent Systems (Stock Solutions)
For biological assays, preparing a high-concentration stock in an organic solvent is standard practice.[1][2]
Solubility: Indoles generally have high solubility in DMSO (>50 mM).[1][2]
Volatility: Ethanol evaporates, changing stock concentration over time.[1][2][3] DMSO is non-volatile.[1][2]
Stability: DMSO is chemically inert toward the indole core.[1][2]
Troubleshooting: "The Crash Out"
Issue: You have a clear 10 mM stock in DMSO. When you pipette 1 µL into 1 mL of media (1:1000 dilution), a white cloud forms.[3]
Root Cause: The "solvent shock."[1][2] The local concentration of water spikes around the droplet, causing the hydrophobic compound to precipitate before it can disperse.
Solution:
Vortex Immediately: Vortex the media while adding the stock.[1][2]
Intermediate Dilution: Dilute the DMSO stock 1:10 into pure PEG-400 or Propylene Glycol first, then dilute that into water.[1][2] These "bridge solvents" reduce the polarity gap.[1][2]
Module 4: Advanced Formulation (Cyclodextrins)
If pH adjustment is toxic to your cells, or DMSO is forbidden, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]
Mechanism of Action
The indole ring fits snugly into the hydrophobic cavity of the β-cyclodextrin torus, while the hydrophilic exterior keeps the complex soluble in water. This "hides" the hydrophobic chlorine/indole portion from the water.
Protocol: HP-β-CD Complexation
Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or saline.[1][2] Filter sterilize (0.22 µm).
Add Compound: Add the solid 7-chloro-1H-indole-5-carboxylic acid to this vehicle.
Heat & Stir: Heat to 45-50°C with stirring for 30-60 minutes.
Note: Heat provides the energy to overcome the crystal lattice energy and allows the molecule to enter the CD cavity.
Equilibration: Allow to cool to room temperature. If particles remain, filter them out.[1][2][3] The filtrate contains the solubilized complex.
Indoles are "sticky" (lipophilic).[1][2] Use Low-Binding tips and plates.[1][2] Add 0.01% Tween-80 to the buffer.[1][2]
Experimental Workflow: Solubility Profiling
Use this workflow to determine the exact solubility limit for your specific batch.
Figure 2: Standard operating procedure for determining thermodynamic solubility.
References
Physicochemical Properties of Indole Derivatives
Source: PubChem.[1][2] (n.d.). 7-chloro-1H-indole-5-carboxylic acid.[1][2][4] National Library of Medicine.[1][2] Retrieved from [Link][2]
Relevance: Confirms structural data and lipophilicity trends for chloro-indole analogs.
Cyclodextrin Complexation
Source: Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][5][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][3]
Relevance: Establishes the mechanism and protocol for using HP-β-CD to solubilize hydrophobic heterocycles like indoles.
Salt Formation Strategies
Source: Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[2][3]
Relevance: Provides the theoretical basis for the "In-Situ Salt Form
Solubility of Indole-Carboxylic Acids
Source: Franz, R. G. (2001).[1][2][3][8] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci, 3, 1-13.[1][2][3][8]
Relevance: Provides comparative pKa data for heterocyclic carboxylic acids, supporting the estim
preventing decarboxylation of indole-5-carboxylic acids during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of indole-5-carboxylic acids, with a specific focus on preventing undesired decarboxylation. Our goal is to equip you with the knowledge to anticipate and overcome common synthetic challenges, ensuring the integrity and yield of your target compounds.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of indole-5-carboxylic acids. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions and preventative measures.
Q1: My yield of indole-5-carboxylic acid is consistently low, and I'm detecting significant amounts of indole as a byproduct. What is happening and how can I fix it?
A1: The presence of indole as a major byproduct is a classic sign of decarboxylation. Indole-5-carboxylic acid, like many aromatic carboxylic acids, can lose carbon dioxide (CO2) under certain conditions, particularly at elevated temperatures and in the presence of acid or metal catalysts.[1][2][3]
Causality and Mechanism: The electron-rich nature of the indole ring can stabilize the intermediate formed upon loss of the carboxyl group, thereby facilitating decarboxylation. This process is often accelerated by protonation of the carboxyl group or coordination to a metal center, which weakens the C-C bond.
Troubleshooting Steps & Solutions:
Reaction Temperature Audit: High temperatures are a primary driver of decarboxylation.
Action: Carefully review your reaction protocols. If a step requires heating, determine if the temperature can be lowered. For reactions like Fischer indole synthesis, which traditionally uses heat and acid, consider milder, modern variations.[4][5]
Example: If a reaction is refluxing in a high-boiling solvent like DMF or quinoline, explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
pH Control: Both strongly acidic and, in some cases, strongly basic conditions can promote decarboxylation, though acidic conditions are more commonly problematic for indoles.
Action: If your synthesis involves acidic steps (e.g., Fischer indole synthesis, deprotection), neutralize the reaction mixture as soon as the transformation is complete. Use buffered solutions during workup where appropriate.
Protocol: For acid-catalyzed cyclizations, consider using milder acids like p-toluenesulfonic acid or trichloroacetic acid instead of strong mineral acids.[6] Some modern Fischer indole syntheses can even be performed under solvent-free conditions, which can sometimes reduce side reactions.[6]
Catalyst Choice: Certain metal catalysts, particularly copper, are known to promote decarboxylation of aromatic carboxylic acids.[1][7]
Action: If you are performing a cross-coupling reaction on a different part of the molecule, scrutinize the catalyst system. While palladium is common for Suzuki or Heck couplings, ensure the reaction conditions are as mild as possible.[8][9] If decarboxylation is still an issue, consider alternative coupling strategies or the use of protecting groups.
Q2: I'm attempting a Suzuki coupling on a bromo-indole-5-carboxylic acid, but the reaction is failing and I'm isolating the decarboxylated biaryl product. How can I achieve the desired coupling?
A2: This is a common challenge where the conditions required for the Suzuki coupling are harsh enough to induce decarboxylation. The combination of heat, base, and a palladium catalyst creates a favorable environment for the loss of CO2.[9][10]
Troubleshooting Steps & Solutions:
Protect the Carboxylic Acid: The most robust solution is to temporarily protect the carboxylic acid functional group. This prevents its participation in unwanted side reactions.
Action: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling. Esters are generally stable under typical Suzuki conditions.[11][12]
Workflow Diagram:
Optimize Suzuki Reaction Conditions: If protection is not feasible, a careful optimization of the coupling conditions is necessary.
Action:
Lower the temperature: Use a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature (e.g., room temperature to 60 °C).
Choose a milder base: Strong bases can contribute to decarboxylation. Consider using milder bases like K3PO4 or K2CO3 instead of stronger ones like NaOH or KOH.
[13] * Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize byproduct formation.
Experimental Protocol: Esterification and Subsequent Hydrolysis
Step 1: Methyl Ester Protection:
Dissolve the indole-5-carboxylic acid (1 equivalent) in methanol.
Add a catalytic amount of concentrated sulfuric acid (or use SOCl2 for a more controlled reaction).
Reflux the mixture until the reaction is complete (monitor by TLC).
Cool the reaction, neutralize with a weak base (e.g., NaHCO3 solution), and extract the methyl ester with an organic solvent (e.g., ethyl acetate).
Dissolve the coupled indole-5-carboxylate ester in a mixture of THF and water.
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
[14] 3. Stir at room temperature or with gentle heating until the ester is fully hydrolyzed.
Acidify the mixture with dilute HCl to protonate the carboxylate salt.
Extract the desired carboxylic acid product and purify.
Q3: I need to perform an amide coupling with my indole-5-carboxylic acid, but the high temperatures required for less reactive amines are causing decarboxylation. What are my options?
A3: Standard amide coupling protocols that require high heat can be problematic. The key is to activate the carboxylic acid under mild conditions to facilitate its reaction with the amine without needing excessive temperatures.
[15][16]
Troubleshooting Steps & Solutions:
Use Modern Coupling Reagents: Avoid relying on thermal condensation. Instead, use chemical activating agents.
Action: Employ standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt at or below room temperature. [17]These reagents form a highly reactive activated ester in situ, which then readily reacts with the amine.
Protocol:
Dissolve the indole-5-carboxylic acid (1 equiv.) and the amine (1-1.2 equiv.) in an aprotic solvent like DMF or CH2Cl2.
Add a non-nucleophilic base such as DIPEA or N-methylmorpholine (2-3 equiv.).
Add the coupling reagent (e.g., HATU, 1.1 equiv.) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir until completion.
Perform a standard aqueous workup and purification.
Convert to an Acyl Halide: For very unreactive amines, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be effective.
[15] * Action: React the indole-5-carboxylic acid with oxalyl chloride or thionyl chloride at low temperature to form the acyl chloride. This highly reactive intermediate can then be immediately reacted with the amine, often at low temperatures.
Caution: This method is harsh and should be used judiciously, as the indole nucleus can be sensitive to the acidic byproducts (HCl). The use of a non-nucleophilic base is crucial.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions about the stability and reactivity of indole-5-carboxylic acids.
Q1: What is the fundamental mechanism of decarboxylation for indole-5-carboxylic acid?
A1: Decarboxylation is the removal of a carboxyl group with the release of CO2. [2]For aromatic carboxylic acids, the reaction typically proceeds through an ionic mechanism, especially under acidic conditions. The stability of the resulting carbanion (or its protonated form) is a key factor. The indole ring, being electron-rich, can effectively stabilize a positive charge that develops at the C5 position during the transition state of electrophilic substitution (the reverse of which is decarboxylation). High temperatures provide the necessary activation energy for this process.
[3]
Caption: Simplified mechanism of acid-catalyzed decarboxylation.
Q2: Are certain reaction conditions inherently "safer" for indole-5-carboxylic acids?
A2: Yes. "Safer" conditions are those that are mild and avoid the main drivers of decarboxylation.
Q3: Should I protect the indole nitrogen (N-H) during these syntheses?
A3: Protecting the indole nitrogen is often a good strategy, not just to prevent decarboxylation, but to improve solubility and prevent other side reactions. [18]The acidity of the N-H proton can interfere with reactions involving bases, such as Suzuki couplings or deprotonations.
Common N-Protecting Groups for Indoles:
Protecting Group
Abbreviation
Introduction Conditions
Cleavage Conditions
Stability Notes
tert-Butoxycarbonyl
Boc
Boc2O, DMAP
TFA, HCl
Acid-labile. Stable to base and hydrogenation. [19][20]
Tosyl (p-Toluenesulfonyl)
Ts
TsCl, base
Strong base (e.g., NaOH), reducing agents
Very stable to acid. Can be cleaved with NaOH. [14]
Benzyl
Bn
BnBr, base
Hydrogenolysis (H2, Pd/C)
Stable to acid and base.
Expert Insight: The choice of protecting group should be orthogonal to other planned reaction steps. For example, if you plan a final ester hydrolysis step using a base, an acid-labile Boc group on the nitrogen is an excellent choice.
[12]
References
Reaction design: reductive Fischer‐type indole synthesis from carboxylic acids. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681–2684. [Link]
Fischer indole synthesis. (2023, November 27). In Wikipedia. [Link]
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). American Chemical Society. [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved February 13, 2024, from [Link]
Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 13, 2024, from [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry. [Link]
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Drug Discovery and Development. [Link]
Protecting Groups. (2020, October 26). Indian Institute of Technology, Bombay. [Link]
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. Retrieved February 13, 2024, from [Link]
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Universidad Complutense de Madrid. Retrieved February 13, 2024, from [Link]
Protecting group. (2024, January 23). In Wikipedia. [Link]
Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. (2023). The Journal of Organic Chemistry. [Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
Protecting Groups List. (n.d.). SynArchive. Retrieved February 13, 2024, from [Link]
Syromolotov, A. V., Kimyashov, A. A., & Sukhorukov, S. V. (2019). Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')- indolyl-3-acetic acid with use of salts of copper. Butlerov Communications, 58(4), 58-62. [Link]
Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Faculty of Pharmaceutical Sciences, Higashi-Nippon-Gakuen University. Retrieved from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 13, 2024, from [Link]
Decarboxylation. (2024, February 1). In Wikipedia. [Link]
Suzuki reaction. (2024, January 29). In Wikipedia. [Link]
Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (1994). Sandia National Laboratories. [Link]
Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 13, 2024, from [Link]
Matsumoto, K., et al. (2003). Fischer indole synthesis in the absence of a solvent.
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (2018). Chemical Communications. [Link]
Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2022). MDPI. [Link]
Decarboxylation of Carboxylic Acids. (2022, January 9). YouTube. [Link]
Decarboxylation method of heterocyclic carboxylic acid compounds. (2019).
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 13, 2024, from [Link]
Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. (2023). ACS Omega. [Link]
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 299-311. [Link]
Strategies for Indole carboxylate synthesis. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
7.7 Other Reactions of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks. Retrieved February 13, 2024, from [Link]
Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): heavy atom effect. (2013). PubMed. [Link]
optimizing yield of 7-chloroindole-5-carboxylic acid coupling reactions
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing the yield of coupling reactions involv...
Author: BenchChem Technical Support Team. Date: February 2026
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing the yield of coupling reactions involving 7-chloroindole-5-carboxylic acid. As a key intermediate in pharmaceutical synthesis, mastering its functionalization is critical. This guide, structured by common challenges, offers expert insights and actionable protocols to overcome experimental hurdles.
Frequently Asked Questions (FAQs): General Considerations
Question 1: What are the primary challenges when using 7-chloroindole-5-carboxylic acid in cross-coupling reactions?
Answer: Researchers face three main challenges with this substrate:
Reactivity of the Aryl Chloride: The C-Cl bond at the 7-position is significantly less reactive than corresponding C-Br or C-I bonds in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination. This sluggishness in the oxidative addition step often necessitates more specialized and reactive catalyst systems.[1]
The Carboxylic Acid Group: The acidic proton of the carboxylic acid will react with the bases used in most coupling reactions. This requires the use of additional equivalents of base and can lead to solubility issues, as the resulting carboxylate salt may not be soluble in common organic solvents.[2] In some cases, protecting the carboxylic acid as an ester may be a viable, albeit less step-economical, strategy.
Indole Nucleus Sensitivity: The electron-rich indole ring can be sensitive to the oxidative conditions sometimes employed in palladium catalysis, potentially leading to decomposition or unwanted side reactions at other positions (e.g., C-2, C-3).[3][4][5]
Question 2: How do I choose the right type of coupling reaction for my target molecule?
Answer: The choice depends on the bond you intend to form at the 7-position:
For C-C Bonds (Biaryls): The Suzuki-Miyaura coupling with a boronic acid or boronate ester is the most common and robust choice. It offers a wide functional group tolerance and generally uses milder conditions than other C-C coupling reactions.[6]
For C-N Bonds (Aryl Amines): The Buchwald-Hartwig amination is the premier method for coupling primary or secondary amines. It has largely replaced harsher classical methods due to its superior scope and functional group tolerance.[7]
For C(O)-N Bonds (Amides): If your goal is to couple an amine to the indole's C-5 carboxylic acid, a standard amide coupling using reagents like EDC, HATU, or BOP is appropriate. This is not a cross-coupling reaction but is a common transformation for this substrate.[8][9]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low or No Yield of the 7-Aryl-Indole Product
Question 3: My Suzuki reaction with 7-chloroindole-5-carboxylic acid is giving very low yield. What is the most likely cause?
Answer: The most common culprit is an insufficiently reactive catalyst system for the challenging aryl chloride. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Solution Pathway:
Upgrade Your Catalyst System: Aryl chlorides require highly active catalysts. Switch from first-generation catalysts to modern systems known for their efficacy with less reactive halides.[1]
Recommended Ligands: Utilize bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
Recommended Precatalysts: Using pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.
Re-evaluate Your Base and Solvent: The choice of base and solvent is critical and interdependent.
Base Selection: Stronger bases are often needed. While K₂CO₃ can work, Cs₂CO₃ or K₃PO₄ are frequently more effective for difficult couplings.[11][12] Remember to use at least 3-4 equivalents to neutralize the carboxylic acid and drive the reaction.
Solvent System: A biphasic solvent system is often beneficial. Common choices include Toluene/Water, Dioxane/Water, or THF/Water.[11][13] The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrate and catalyst.
Check for Protodeboronation: Your boronic acid might be degrading before it can couple. This side reaction replaces the boronic acid group with a hydrogen.
Cause: This is often promoted by excessive heat or prolonged reaction times in the presence of water and base.
Mitigation: Use fresh, high-purity boronic acid. Do not pre-mix the base and boronic acid for extended periods before adding the catalyst. Consider using a boronate ester (e.g., a pinacol ester), which can be more stable under certain conditions.[13]
Data Table: Recommended Suzuki Coupling Conditions
Parameter
Recommendation for 7-Chloroindole
Rationale
Pd Source
Pd₂(dba)₃ or a G3/G4 Precatalyst (1-5 mol%)
Provides a reliable source of Pd(0). Precatalysts offer improved stability and activity.
Ligand
XPhos, SPhos, RuPhos (1.2-2x Pd loading)
Bulky, electron-rich ligands are essential for activating the C-Cl bond.[10]
Base
K₃PO₄ or Cs₂CO₃ (3-4 equivalents)
Stronger, non-nucleophilic bases are effective. Extra equivalents are needed for the carboxylic acid.[11]
Solvent
Toluene/H₂O (10:1) or Dioxane/H₂O (4:1)
Biphasic systems facilitate the interaction of organic and inorganic reagents.
Temperature
80-110 °C
Higher temperatures are often required to drive the oxidative addition of the aryl chloride.[13]
Atmosphere
Inert (Argon or Nitrogen)
Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Workflow: Troubleshooting a Suzuki Coupling Reaction
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Inefficient C-N Bond Formation
Question 4: My Buchwald-Hartwig amination of 7-chloroindole-5-carboxylic acid is sluggish and gives a poor yield. How can I optimize it?
Answer: Similar to the Suzuki coupling, the C-Cl bond is a major hurdle. Additionally, the choice of base is even more critical in C-N coupling, as it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.
Solution Pathway:
Ligand is Key: The success of this reaction is highly dependent on the ligand. For aryl chlorides, specialized bulky phosphine ligands are non-negotiable.
Recommended Ligands: Second and third-generation Buchwald ligands like BrettPhos, RuPhos, or the Josiphos family of ferrocenyl ligands have shown excellent performance with aryl chlorides.[14]
Base Selection and Strength: The base must be carefully chosen. It should be non-nucleophilic and strong enough to generate the amide anion in the catalytic cycle.
Recommended Bases: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOt-Bu) are often superior to weaker bases like carbonates.[15] Strong bases are particularly important when coupling less nucleophilic amines.
Solvent Considerations: Anhydrous, aprotic polar solvents are typically used.
Recommended Solvents: Toluene, dioxane, or THF are common choices. Ensure the solvent is rigorously dried, as water can hydrolyze the active catalyst and intermediates.
Mechanism: The Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting Guide: Amide Coupling (at the C-5 Carboxylic Acid)
Problem: Low Yield of Amide Product
Question 5: I am trying to couple an amine to the carboxylic acid at the C-5 position, but the reaction is inefficient. What should I check?
Answer: Low yields in amide coupling are most often due to three factors: inadequate activation of the carboxylic acid, the presence of moisture, or using a coupling reagent that is not potent enough for your specific substrates.[8]
Solution Pathway:
Ensure Anhydrous Conditions: Carbodiimides (like EDC) and uronium salts (like HATU) are highly sensitive to moisture. The activated carboxylic acid intermediate is also susceptible to hydrolysis.[8]
Action: Use anhydrous solvents (e.g., DMF, DCM). Dry all glassware thoroughly. Store coupling reagents in a desiccator. Run the reaction under an inert atmosphere (N₂ or Ar).
Select the Right Coupling Reagent: The choice of reagent depends on the reactivity of your amine and the steric hindrance of your substrates.
For simple, unhindered amines: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective choice.[16]
For electron-deficient or hindered amines: More powerful uronium/phosphonium salt reagents are required. HATU, HBTU, or PyBOP are excellent choices for challenging couplings as they react faster and can minimize side reactions.[9]
Optimize Additives and Base:
Additives: For EDC couplings, additives like HOBt or Oxyma Pure are crucial to suppress racemization (if applicable) and improve efficiency by forming a more reactive activated ester.
Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride.
Data Table: Common Amide Coupling Reagents
Reagent
Strengths
Common Issues
EDC/HOBt
Cost-effective, water-soluble byproduct.
Slower, less effective for hindered substrates.[16]
DCC
Inexpensive, powerful.
Dicyclohexylurea (DCU) byproduct is insoluble and hard to remove.[17]
HATU
Very fast, highly efficient, low racemization.
More expensive, can self-react if used in large excess.[9]
PyBOP
Excellent for hindered couplings.
Byproduct can be difficult to remove.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-chloroindole-5-carboxylic acid
To an oven-dried Schlenk flask, add 7-chloroindole-5-carboxylic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
Seal the flask, and evacuate and backfill with argon three times.
Add Pd₂(dba)₃ (2 mol%) and XPhos (4.4 mol%).
Add degassed toluene and water (e.g., a 10:1 ratio, to make a 0.1 M solution with respect to the indole).
Stir the mixture vigorously at 100-110 °C and monitor by LC-MS until the starting material is consumed (typically 12-24 hours).
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Wash the organic layer with 1 M HCl to neutralize the base and protonate the product's carboxylic acid. Separate the layers.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling at the C-5 Position
Dissolve 7-chloroindole-5-carboxylic acid (1.0 equiv) in anhydrous DMF under an argon atmosphere.
Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10-15 minutes to pre-activate the acid.
Add the amine (1.1 equiv) to the mixture.
Stir at room temperature and monitor by TLC or LC-MS until completion (typically 1-4 hours).
Quench the reaction by adding water and extract the product with ethyl acetate.
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify by flash column chromatography.
References
Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC. (2022).
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). Reddit.
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005).
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. (2003).
Why can't I achieve good yields for this Suzuki reaction? (2018).
Buchwald–Hartwig amin
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journals.
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing.
Optimizing reaction conditions for coupling to carboxylic acids. (2025). BenchChem.
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
Coupling Reagents. Aapptec Peptides.
Suzuki Coupling. Organic Chemistry Portal.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2023).
Technical Support Center: Purification of 7-Chloroindole Derivatives by HPLC
Welcome to the technical support center for the purification of 7-chloroindole derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 7-chloroindole derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of this important class of compounds. 7-chloroindoles are versatile chemical building blocks used in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents. Their purification, however, can present unique obstacles.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience. Our goal is to empower you to diagnose and resolve common HPLC purification issues, leading to higher purity, better yields, and more efficient workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC purification of 7-chloroindole derivatives. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Poor Peak Shape (Tailing or Fronting)
You observe that the peaks for your 7-chloroindole derivative are not symmetrical (Gaussian), but rather exhibit tailing (a drawn-out latter half) or fronting (a broadened first half).
The Science Behind the Problem:
Peak tailing is a frequent challenge, especially with basic compounds like some indole derivatives.[1][2] It often arises from secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based columns.[1][3] These acidic silanols can strongly interact with the basic nitrogen in the indole ring, causing the analyte to lag on the column and produce a tailing peak.[4] Peak fronting can be an indication of column overloading or poor sample solubility in the mobile phase.[1]
Solutions:
Mobile Phase Modification:
Adjust pH: For basic 7-chloroindole derivatives, operating at a low pH (typically ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1] Conversely, for acidic derivatives, decreasing the pH can also improve peak shape.[5]
Add an Ionic Modifier: Incorporating a buffer or an ion-pairing reagent into your mobile phase can help to mask the residual silanols and improve peak symmetry.[4][6] For basic compounds, a common strategy is the addition of a small amount of an amine, like triethylamine (TEA), though modern columns often reduce the need for such additives.[2]
Increase Ionic Strength: For some compounds, increasing the ionic strength of the buffer can help to reduce unwanted interactions and improve peak shape.[5]
Column Selection:
Utilize Modern Columns: Opt for modern, high-purity silica columns (Type B) which have a lower content of acidic free silanols and trace metals, significantly reducing peak tailing for basic compounds.[1]
Consider a Different Stationary Phase: If tailing persists, explore alternative stationary phases. A phenyl or diphenyl phase can offer different selectivity for aromatic compounds like indoles.[7][8]
Sample Preparation and Injection:
Ensure Complete Dissolution: Confirm that your sample is fully dissolved in the mobile phase or a solvent of similar or weaker elution strength to prevent peak fronting.[1]
Avoid Overloading: Injecting too much sample can lead to peak fronting.[1] Try reducing the injection volume or the concentration of your sample.
Issue 2: Poor Resolution of Impurities or Isomers
You are unable to achieve baseline separation between your target 7-chloroindole derivative and closely eluting impurities or isomers.
The Science Behind the Problem:
Resolution in HPLC is a function of three key factors: column efficiency (N), selectivity (α), and retention factor (k).[7] To improve the separation of closely eluting peaks, one or more of these parameters must be optimized.[7][9] Selectivity, which describes the ability of the chromatographic system to distinguish between two analytes, is often the most powerful tool for enhancing resolution.[7]
Solutions:
Optimize Selectivity (α):
Change Mobile Phase Composition: Altering the organic solvent in your mobile phase (e.g., switching from acetonitrile to methanol) can change the selectivity of the separation.[10] Water-acetonitrile and water-methanol are common solvent pairs for reversed-phase HPLC.[10]
Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of your analytes and impurities, which can significantly impact their retention and improve separation.[6]
Explore Different Stationary Phases: The choice of stationary phase has a profound effect on selectivity.[8] For aromatic compounds like 7-chloroindoles, a phenyl column might provide better separation than a standard C18 column.[7]
Increase Column Efficiency (N):
Use a Longer Column: A longer column provides more theoretical plates, which can lead to better resolution, although this will also increase analysis time and backpressure.[7][8]
Decrease Particle Size: Columns with smaller particle sizes offer higher efficiency and can improve resolution.[7] However, this will also increase backpressure and may require a UHPLC system.
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.[11]
Adjust Retention Factor (k):
Modify Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention time of your compounds, which can sometimes lead to better separation of early eluting peaks.[7]
Parameter
How to Adjust
Expected Outcome on Resolution
Selectivity (α)
Change organic solvent, modify pH, try a different column chemistry.
Potentially large improvement in separation.
Efficiency (N)
Use a longer column, smaller particle size, or optimize flow rate.
Moderate improvement in peak sharpness and separation.
Retention Factor (k)
Adjust the ratio of organic solvent to aqueous phase.
Can improve separation, especially for peaks eluting close to the void volume.
Issue 3: Sample Degradation During Purification
You notice a loss of your target compound or the appearance of new, unexpected peaks during the HPLC run, suggesting that your 7-chloroindole derivative may be unstable under the purification conditions.
The Science Behind the Problem:
The stability of indole derivatives can be a concern, as they can be sensitive to acidic or basic conditions, light, and oxidative environments.[12][13] The conditions employed during HPLC, such as the mobile phase pH and the presence of certain solvents, can potentially lead to the degradation of sensitive compounds.[12]
Solutions:
Evaluate Mobile Phase Compatibility:
pH Considerations: If your compound is acid-labile, avoid strongly acidic mobile phases. Conversely, if it is base-labile, avoid high pH conditions.[12] Consider using a buffered mobile phase to maintain a stable pH.
Solvent Stability: Be aware of the stability of your solvents. For instance, tetrahydrofuran (THF) can form peroxides over time when exposed to air, which can be reactive.[10][14] Use high-purity, HPLC-grade solvents and consider using freshly prepared mobile phases.[15]
Control Environmental Factors:
Temperature: Running the separation at a lower temperature may help to minimize degradation.
Light Sensitivity: If your compound is light-sensitive, protect your sample from light by using amber vials.[11]
Alternative Purification Strategies:
Solid-Phase Extraction (SPE): For unstable compounds, a faster, gentler purification method like C18 solid-phase extraction can be a viable alternative to preparative HPLC, often with reduced solvent consumption and faster turnaround times.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for a novel 7-chloroindole derivative?
For most 7-chloroindole derivatives, a reversed-phase HPLC method is a good starting point. Begin with a C18 column and a simple gradient of water and acetonitrile, both containing a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape. From there, you can optimize the gradient, mobile phase composition, and other parameters as needed.
Q2: My 7-chloroindole derivative is chiral. How can I separate the enantiomers?
The separation of enantiomers requires a chiral stationary phase (CSP).[16] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of indole derivatives.[17][18] The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving separation on these columns.[17]
Q3: I'm seeing a drifting baseline in my chromatogram. What could be the cause?
Baseline drift can be caused by several factors:
Temperature Fluctuations: Ensure your column is in a thermostatted compartment and that the mobile phase is at a stable temperature.[8]
Mobile Phase Issues: The mobile phase may not be properly mixed or degassed. Ensure thorough mixing and degassing to prevent bubble formation. Also, using a gradient elution with a mobile phase that has a high UV absorbance at the detection wavelength can cause baseline drift.
Column Contamination: A contaminated column can lead to a drifting baseline. Try flushing the column with a strong solvent to remove any adsorbed impurities.
Q4: How do I scale up my analytical HPLC method to a preparative scale for purification?
Scaling up an analytical method to a preparative scale involves more than just increasing the injection volume. You will need to:
Use a Larger Column: Preparative columns have a larger internal diameter and are packed with larger particles.
Adjust the Flow Rate: The flow rate will need to be increased proportionally to the cross-sectional area of the preparative column.
Optimize the Loading: Determine the maximum amount of sample that can be loaded onto the preparative column without compromising resolution. This often requires some empirical optimization.
Q5: What are some key properties of 7-chloroindole to consider for method development?
7-Chloroindole is a crystalline solid with a melting point of 53-59 °C. Its molecular formula is C8H6ClN, and its molecular weight is approximately 151.6 g/mol .[19][20] It is an aromatic and heterocyclic compound, and the chlorine atom at the 7-position influences its polarity and reactivity. The indole nitrogen can act as a hydrogen bond donor and has basic properties. These characteristics suggest that reversed-phase HPLC with a C18 or phenyl stationary phase and a mobile phase of acetonitrile and water would be a suitable starting point for purification.
Workflow and Decision-Making Diagrams
General HPLC Purification Workflow for 7-Chloroindole Derivatives
Caption: A general workflow for the purification of 7-chloroindole derivatives using HPLC.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: A decision tree for troubleshooting common peak shape issues in HPLC.
References
Skwierawska, A., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Growth Regulation, 66(3), 239-246. Available at: [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. Available at: [Link]
Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. Available at: [Link]
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available at: [Link]
Ali, I., et al. (2017). Enantioselective separation of indole derivatives by liquid chromatography using immobilized cellulose (3,5-dimethylphenylcarbamate) chiral stationary phase. Chirality, 29(10), 624-629. Available at: [Link]
Skwierawska, A., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Growth Regulation, 66(3), 239-246. Available at: [Link]
Kumar, A., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, 59(8), 717-724. Available at: [Link]
da Silva, P. B., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(16), 13919-13927. Available at: [Link]
SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Available at: [Link]
Zarghi, A., et al. (2001). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 923-928. Available at: [Link]
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Available at: [Link]
Chromasir. (2025). How to Optimize HPLC Analysis and Improve Laboratory Efficiency. Available at: [Link]
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]
Atinary. (2024). Optimizing HPLC method development to maximize peak resolution. Available at: [Link]
PureSynth. 7-Chloroindole 98.0%(GC). Available at: [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
Syngene International Ltd. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Available at: [Link]
Phenomenex. Chiral HPLC Separations. Available at: [Link]
YouTube. (2011). Solubility Predictions based on Polarity. Available at: [Link]
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]
Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Available at: [Link]
Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available at: [Link]
Belhassan, A., et al. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(11), 2105. Available at: [Link]
Guillarme, D., et al. (2023). Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quant. Molecules, 28(6), 2626. Available at: [Link]
Phenomenex. Strategies for Chiral HPLC Method Development. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: HaloIndole SolutionsTicket ID: #7CL-IND-001
Subject: Overcoming Steric & Electronic Barriers in 7-Chloroindole Functionalization
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue Summary
"I am experiencing consistently low yields (<30%) when attempting to functionalize 7-chloroindole. Specifically, N-alkylation reactions remain incomplete, and standard Pd-catalyzed couplings at the C2/C3 positions are sluggish. I need a protocol to overcome the steric influence of the C7-chlorine atom."
Technical Analysis: The "7-Position Paradox"
The 7-chloro substituent presents a dual-threat to reactivity, often misdiagnosed as purely steric:
Steric Occlusion (The Primary Block): The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). Located at C7, it projects directly into the spatial domain of the N1-H bond, physically blocking the approach of electrophiles or metal catalysts.
Electronic Deactivation: The inductive withdrawal (-I effect) of the chlorine deactivates the indole ring, reducing the nucleophilicity of the N1 lone pair and the C3 carbon.
This guide provides three targeted modules to resolve these bottlenecks.
Module 1: N-Alkylation (Overcoming the Steric Wall)
Diagnosis: Standard weak bases (K₂CO₃/Acetone) fail because the 7-Cl atom prevents the electrophile from approaching the nitrogen, even if deprotonated. The nucleophile (Indole-N⁻) is sterically crowded.[1]
Solution: You must switch to a "Naked Anion" strategy or Phase Transfer Catalysis (PTC) to increase the kinetic energy of the collision.
Decision Tree: Selecting the Right Alkylation System
Caption: Logic flow for selecting N-alkylation conditions based on electrophile steric bulk.
Protocol A: Phase Transfer Catalysis (Recommended)
Best for: Primary alkyl halides (Methyl Iodide, Benzyl Bromide).
Mechanism: The Tetrabutylammonium iodide (TBAI) transports the indole anion into the organic phase as a loose ion pair, separating it from the potassium cation. This "naked" anion is more reactive and can bypass the 7-Cl steric drag.
Dissolve: 1.0 eq 7-chloroindole in Toluene (0.2 M).
Monitor: Check TLC after 2 hours. The biphasic system usually drives conversion to >95%.
Module 2: Pd-Catalyzed Cross-Coupling
Diagnosis: Whether you are coupling at C7 (using the Cl as a leaving group) or at C2/C3, the steric bulk prevents standard catalysts (like Pd(PPh₃)₄) from undergoing oxidative addition or reductive elimination.
Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky themselves, which forces the Palladium into a mono-ligated species [L-Pd(0)], the active species required for sterically hindered substrates.
Comparative Ligand Performance for 7-Chloroindoles
Ligand Class
Specific Ligand
Application
Success Rate
Gen 1 (Standard)
PPh₃, dppf
Simple couplings (unhindered)
Low (<10%)
Gen 3 (Buchwald)
XPhos
C2-Arylation / C-N Coupling
High (85-95%)
Gen 3 (Buchwald)
RuPhos
C-N Coupling (Secondary Amines)
High (90%)
Gen 4 (Precatalyst)
XPhos Pd G4
General Purpose (Recommended)
Very High (98%)
Protocol B: Buchwald-Hartwig Amination (at C7 or C4)
Note: Activating the C7-Cl bond requires a powerful catalytic system due to the strength of the Ar-Cl bond and the steric shielding.
Charge: In a glovebox or under Argon, combine:
7-chloroindole substrate (1.0 eq)
Amine/Aniline partner (1.2 eq)
Base: NaOtBu (1.4 eq) – Crucial: Strong base required.
Catalyst:RuPhos Pd G4 (2-5 mol%).
Solvent: Add anhydrous Dioxane or t-Amyl Alcohol (0.1 M).
Heat: Seal tube and heat to 100°C for 12 hours.
Why RuPhos? It is specifically designed to prevent the formation of inactive Pd-dimers in sterically congested systems [1].
Module 3: The "Bartoli" Workaround
FAQ: I cannot functionalize the C7 position no matter what I try. Is there an alternative?
Answer: Yes. Instead of fighting the steric hindrance of an existing indole, build the indole with the chlorine already in place.
The Bartoli Indole Synthesis is uniquely suited for 7-substituted indoles.[2] Counter-intuitively, steric hindrance promotes this reaction . The reaction involves the attack of a vinyl Grignard on an ortho-substituted nitrobenzene.[1][3] The bulk of the ortho-chlorine forces the intermediate into the correct conformation for the required [3,3]-sigmatropic rearrangement [2].
Workflow: Bartoli Synthesis of 7-Chloroindole
Caption: The Bartoli route exploits steric bulk to drive ring closure.
Key Protocol Note:
Use 3 to 4 equivalents of Vinylmagnesium bromide. The first equivalent is consumed by the nitro group, the second forms the key intermediate, and the third/fourth drives the final cyclization.[1]
Temperature control is critical: Start at -40°C and warm slowly to avoid polymerization of the Grignard.
References
Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Carbon-Heteroatom Bond-Forming Reactions." Chemical Science.
Bartoli, G., et al. (1989). "Synthesis of indoles: a new procedure for the synthesis of 7-substituted indoles." Journal of the Chemical Society.[4]
Laha, J. K., et al. (2016).[5] "Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position." Journal of the American Chemical Society.[4]
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Reviews.
Technical Support Guide: Stability of 7-Chloro-1H-indole-5-carboxylic Acid in Basic Media
The following technical guide addresses the stability, handling, and troubleshooting of 7-chloro-1H-indole-5-carboxylic acid (CAS: 53924-05-3) under basic conditions. This content is structured for direct application in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, handling, and troubleshooting of 7-chloro-1H-indole-5-carboxylic acid (CAS: 53924-05-3) under basic conditions. This content is structured for direct application in medicinal chemistry and process development workflows.
[1]
Executive Summary & Core Stability Profile
7-chloro-1H-indole-5-carboxylic acid is a bifunctional scaffold containing a weak N-H acid (pKa ~16) and a moderately strong carboxylic acid (pKa ~4.2).[1] Under basic conditions, it exists primarily as a mono-anion (carboxylate) or a di-anion (indolyl-carboxylate), depending on the base strength.[1]
Stability Verdict:
Aqueous Base (pH 8–12):High Stability. The compound forms a stable carboxylate salt.[1]
Strong Base (pH >14, e.g., 5M NaOH, NaH):Moderate Risk. Deprotonation of the indole N-H creates an electron-rich indolyl anion susceptible to oxidative dimerization if exposed to air.[1]
Thermal Base (Refluxing NaOH/KOH):Stable to hydrolysis (saponification conditions) but requires inert atmosphere to prevent darkening (oxidation).[1] Decarboxylation is unlikely for the 5-isomer under standard conditions (unlike the unstable 3-isomer).[1]
Technical Q&A: Troubleshooting & Causality
Q1: My reaction mixture turned dark brown/black after stirring in 1M NaOH overnight. Is the compound degraded?
The Mechanism: While the 7-chloro substituent exerts an electron-withdrawing inductive effect ($ -I $), stabilizing the ring slightly, the indolyl anion formed at high pH is electron-rich.[1] In the presence of dissolved oxygen, it undergoes single-electron transfer (SET) to form radical cations, which dimerize or polymerize into melanin-like quinoidal species.
Solution: The color change often represents trace impurities (<2%) rather than bulk decomposition.[1]
Immediate Action: Acidify a small aliquot to pH 3–4. If the precipitate is off-white/beige, the bulk product is likely intact.
Prevention:[1] Always degas basic solvents (sparge with $ N_2 $ for 15 mins) before adding the indole.
Q2: Is there a risk of decarboxylation during basic hydrolysis of the ester?
The Science: Decarboxylation in indoles is regioselective.[1] Indole-3-carboxylic acids decarboxylate easily because the intermediate anion is stabilized by the adjacent nitrogen lone pair (forming a pseudo-enamine).[1]
7-Chloro-5-COOH Specifics: The 5-position is distal to the nitrogen.[1] The negative charge resulting from decarboxylation cannot be resonance-stabilized by the indole nitrogen. Therefore, the 5-carboxylic acid is thermally stable under standard saponification temperatures (60–100°C).[1]
Caveat: Avoid copper catalysts in basic media, as these can facilitate decarboxylation of distal aromatic acids.[1]
Q3: I observed a new spot on TLC (more polar) after heating in KOH/MeOH.
The Mechanism: Although rare in electron-rich systems, the 7-chloro position is activated by the inductive effect of the nitrogen and the base.[1] Prolonged heating in strong nucleophiles (like methoxide, $ MeO^- $) can displace the chloride, especially if the reaction runs dry or at high pressure.
Differentiation: A "more polar" spot is usually the carboxylate salt (which doesn't migrate well on silica) rather than a degradation product.[1]
Validation: Acidify the TLC sample with 1M HCl before spotting. If the spot reverts to the starting material's Rf, it was just the salt.
Degassing (Critical): Combine the organic solvent and water in the reaction vessel.[1] Sparge with Nitrogen or Argon for 10–15 minutes before adding the indole or base.
Dissolution: Add the indole substrate.[1] It may not fully dissolve until the base is added.
Base Addition: Add LiOH/NaOH.[1] The solution should turn clear as the carboxylate forms.
Note: If the solution turns yellow immediately, this is the normal color of the indolyl anion. If it turns dark brown/black, oxygen is present.[1]
Reaction: Stir at 50–60°C for 2–4 hours. Monitor by HPLC/TLC.[1]
Checkpoint: Do not exceed 80°C to avoid any risk of Cl-displacement.[1]
Target pH: 3–4. (Going too low, pH <1, can protonate the nitrogen, increasing solubility and yield loss).
Filter the precipitate and wash with cold water.
Mechanistic Visualization
The following diagram illustrates the species distribution and potential degradation pathways dependent on pH and Oxygen presence.
Figure 1: pH-dependent speciation of 7-chloro-1H-indole-5-carboxylic acid.[1] The "Danger Zone" for oxidation lies at high pH (Dianion) in the presence of Oxygen.
Quantitative Data: Solubility & pKa Estimates
Parameter
Value (Approx.)
Implication for Handling
pKa (COOH)
4.2
Deprotonates > pH 5.[1] Soluble in bicarbonate.[1]
Stable to melt; decarboxylation requires forcing conditions.[1]
References
Indole Acidity & Stability: Yagil, G.[1] "The proton dissociation and cation-binding of indole derivatives." Tetrahedron, 1967.[1] Link (Establishes pKa of indole N-H ~16.2).[1]
Decarboxylation Mechanisms: Li, J. J.[1] "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience, 2004.[1] (Differentiation between indole-3-carboxylic and indole-5-carboxylic acid stability).
Synthesis & Handling of 7-Chloroindoles: Organic Syntheses, Coll. Vol. 10, p. 584 (2004).[1] (General protocols for handling halo-indole carboxylates).
Oxidative Dimerization: Sundberg, R. J.[1] "The Chemistry of Indoles." Academic Press.[1] (Mechanisms of indolyl anion oxidation).
Technical Support Center: Regioselectivity in 7-Chloroindole Functionalization
Welcome to the technical support center for resolving regioselectivity issues in the functionalization of 7-chloroindole. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving regioselectivity issues in the functionalization of 7-chloroindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols.
Troubleshooting Guide
This section addresses common challenges encountered during the functionalization of 7-chloroindole, offering explanations and step-by-step solutions.
Controlling Regioselectivity in Electrophilic Substitution
Question: My electrophilic substitution on 7-chloroindole is yielding the C3-substituted product instead of the desired C7-substituted one. How can I control the regioselectivity?
Answer:
The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position due to the high electron density of the pyrrole moiety.[1] The lone pair of electrons on the nitrogen atom is readily delocalized into the five-membered ring, making C3 the most nucleophilic position. Direct electrophilic substitution at the C7 position is challenging due to the less activated benzene portion of the indole.
To achieve C7 functionalization, you need to override this natural reactivity. Here are two primary strategies:
Strategy 1: Steric Hindrance at the N1 and C2 Positions
By introducing a bulky protecting group at the N1 position and a substituent at the C2 position, you can sterically hinder the approach of an electrophile to the C3 position, potentially favoring attack at other positions. However, achieving exclusive C7 selectivity with this method alone is difficult.
Strategy 2: Directed ortho-Metalation (DoM)
A more reliable method is to use a directing group on the indole nitrogen. This group chelates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent C7 position.[2][3] This creates a nucleophilic C7-lithiated species that can then react with an electrophile.
Achieving C7 Selectivity in Metal-Catalyzed Cross-Coupling Reactions
Question: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on 7-chloroindole, but I'm getting a mixture of C2 and C3-functionalized products. How can I direct the reaction to the C7 position?
Answer:
Controlling regioselectivity in metal-catalyzed cross-coupling reactions on indoles is a common challenge.[4][5][6] While the C-Cl bond at the C7 position is a potential site for cross-coupling, direct C-H activation at other positions can compete, especially at the electron-rich C2 and C3 positions.
Key Factors Influencing Regioselectivity:
Directing Groups: As with electrophilic substitution, a directing group on the indole nitrogen is the most effective way to achieve C7 selectivity. The directing group coordinates to the metal catalyst, bringing it into proximity with the C7-H bond and favoring its activation over others.[7]
Ligands: The choice of ligand for the metal catalyst can significantly influence the regioselectivity.[4][5][6] Some ligands may favor C2 or C3 activation based on steric or electronic effects. For C7 functionalization, a ligand that does not strongly favor the more electron-rich positions is desirable.
Reaction Conditions: Factors such as the solvent, temperature, and base can also play a role in determining the regioselectivity.
Troubleshooting Steps:
Install a Directing Group: The use of a directing group is highly recommended. The N-pivaloyl group has been shown to be effective in directing C7-alkenylation.
Optimize Ligand and Catalyst: If a directing group strategy is not feasible, screen a variety of ligands and palladium sources. For example, in the oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to control C3-/C2-selectivity.[4][5]
Protect the N-H bond: If you are not using a directing group, protecting the indole nitrogen with a simple protecting group like Boc or SEM can prevent side reactions and may influence the regioselectivity.[8]
Troubleshooting Directed ortho-Metalation (DoM) for C7 Functionalization
Question: I am trying to perform a Directed ortho-Metalation on N-protected 7-chloroindole to functionalize the C7 position, but I am getting low yields and a mixture of products. What could be going wrong?
Answer:
Directed ortho-Metalation (DoM) is a powerful technique for C7 functionalization, but it is sensitive to reaction conditions.[2][3] Here are some common issues and their solutions:
Problem
Potential Cause
Troubleshooting Solution
Low Yield of C7-Lithiated Species
Incomplete deprotonation.
Use a stronger base (e.g., s-BuLi instead of n-BuLi) or increase the equivalents of the base. Ensure your solvent (typically THF or ether) is rigorously dried.
Temperature is too high.
Maintain a low temperature (typically -78 °C) during the lithiation step to prevent decomposition of the organolithium species.
Formation of C2-Lithiated Product
The directing group is not effective.
Choose a directing group known to favor C7 lithiation. For indoles, a phosphinoyl group can be effective.[7] For indolines, a tert-butoxycarbonyl (Boc) group is a good choice.[9][10]
Side Reactions with the Electrophile
The electrophile is reacting with the base.
Add the electrophile at a low temperature after the lithiation is complete. Consider using a less reactive base if possible.
Poor Recovery of Product
The product is unstable during workup.
Use a buffered aqueous workup to avoid harsh pH conditions. Ensure complete quenching of the organolithium reagent before extraction.
Experimental Protocol: C7-Formylation of 1-(tert-Butoxycarbonyl)indoline via DoM [9]
This protocol provides a general procedure for the C7-functionalization of an indoline, which can be subsequently oxidized to the corresponding indole.
Preparation: In an oven-dried, three-necked flask under an argon atmosphere, dissolve 1-(tert-butoxycarbonyl)indoline (1.0 eq) in anhydrous THF.
Lithiation: Cool the solution to -78 °C. Add sec-butyllithium (1.2 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield 1-(tert-butoxycarbonyl)-7-indolinecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of indole so reactive towards electrophiles?
The C3 position has the highest electron density in the indole ring system. The nitrogen atom's lone pair participates in the π-system, and resonance structures show a buildup of negative charge at C3, making it the most nucleophilic site for electrophilic attack.[1]
Q2: What are some common protecting groups for the indole nitrogen, and how do I choose one?
Common protecting groups include benzenesulfonyl (Bs), tosyl (Ts), tert-butoxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM).[11][12][13] The choice depends on the reaction conditions you plan to use. For reactions involving strong bases like organolithiums, a robust group like SEM is a good choice. For reactions under acidic conditions, a Boc group, which is easily removed with acid, might be suitable.
Q3: Can I directly functionalize the C-H bond at the C7 position without a directing group?
Direct C-H functionalization at C7 without a directing group is extremely challenging due to the higher reactivity of the C2 and C3 positions.[14] While some progress has been made in C-H activation, achieving high regioselectivity at C7 on an unprotected indole is not yet a routine transformation.
Q4: I have successfully functionalized the C7 position of my 7-chloroindole. How can I remove the directing group?
The removal of the directing group depends on its identity.
Boc: Cleaved with trifluoroacetic acid (TFA) or HCl.[12]
Pivaloyl: Can be removed with a strong base like lithium diisopropylamide (LDA).[13]
Phosphinoyl: Can be removed by treatment with LiAlH4.[14]
Visualizations
Reactivity of the Indole Ring
Caption: Inherent reactivity of the indole ring towards electrophiles.
Directed ortho-Metalation (DoM) Workflow
Caption: Decision tree for selecting a C7 functionalization strategy.
This guide addresses the purification of commercial 7-chloro-1H-indole-5-carboxylic acid . Commercial batches of substituted indoles frequently degrade via oxidation (pinking/browning) or contain persistent regioisomeric impurities from the Fischer indole or Hemetsberger–Knittel synthesis routes.
Physicochemical Profile
Property
Characteristic
Implication for Purification
Acidity (pKa)
-COOH 4.2 Indole N-H 16.0
Primary Lever: Soluble in mild base (); precipitates in acid ().[1]
Use polar aprotic solvents for loading; use non-polar solvents to wash away neutral impurities.
Stability
Light & Air Sensitive
Indoles form colored oligomers (rosindoles) upon oxidation. Work in low light; use fresh solvents.
Module 1: Diagnostic Triage
User Query: "My sample is off-color or showing extra peaks. How do I identify the problem?"
Before attempting purification, diagnose the impurity profile.[2][3] Commercial "97%" purity often hides specific contaminants that require different strategies.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow for identifying common impurities in halogenated indole carboxylic acids.
Module 2: The "Workhorse" Protocol (Acid-Base Extraction)
User Query: "I have bulk impurities and non-polar byproducts. How do I clean this up efficiently?"
Mechanism: This protocol exploits the acidity of the carboxylic acid (
). By converting the acid to its water-soluble carboxylate salt, you can extract non-acidic impurities (decarboxylated indoles, unreacted hydrazines) into an organic layer.
Step-by-Step Protocol
Dissolution (Salt Formation):
Suspend crude solid in 1M NaOH (approx. 10 mL/g).
Note: The solution should turn clear. If solids remain, they are likely non-acidic impurities.
Caution: Do not heat excessively; indoles can decarboxylate at high temps in strong base.
Washing (Removing Neutrals):
Wash the aqueous basic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
vol).
Discard the organic (top/bottom) layer. This contains the neutral 7-chloroindole and non-polar tars.
Precipitation (Regeneration):
Cool the aqueous layer to 0–5°C in an ice bath.
Slowly add 2M HCl dropwise with vigorous stirring.
Target pH: 2–3 .
Critical: Do not overshoot to pH < 1, as the indole nitrogen could protonate (rare, but possible), or acid-catalyzed polymerization could initiate.
Isolation:
Filter the resulting precipitate.
Wash the cake with cold water (to remove NaCl) and a small amount of Hexane (to dry).
Dry under vacuum at 40°C.
Extraction Logic Flow
Figure 2: Chemical logic of the acid-base purification strategy.
User Query: "My product is pure by LCMS but looks brown/pink. How do I fix the color?"
Indoles are prone to air-oxidation, forming "rosindole" oligomers. These are often present in trace amounts (<1%) but cause significant discoloration.
Protocol: Activated Charcoal Treatment
Dissolve the semi-pure acid in hot Ethanol or Methanol (approx. 60°C).
Add Activated Charcoal (5–10 wt% relative to substrate).
Stir for 30 minutes at 50–60°C.
Filter hot through a Celite (diatomaceous earth) pad to remove charcoal.
Concentrate the filtrate.
Recrystallization Solvent Guide
If the acid-base extraction does not yield sufficient purity (e.g., >98%), use recrystallization.
Solvent System
Suitability
Notes
Ethanol / Water
High
Dissolve in hot EtOH; add water until turbid; cool. Best for general polishing.
Acetic Acid
Medium
Good for removing highly polar impurities. Product crystallizes upon cooling.
Methanol
Medium
Good solubility, but recovery yield can be lower due to high solubility.
Toluene
Low
Poor solubility for this specific carboxylic acid derivative.
Module 4: Advanced Separation (Regioisomers)
User Query: "I have 5-10% of the 4-chloro or 6-chloro isomer. Recrystallization isn't working."
The Issue: Regioisomers (Cl at pos 4 vs 7) have nearly identical solubility and
profiles. Chemical separation is rarely effective.
The Solution: Reverse Phase Chromatography (Prep-HPLC).
The chlorine atom at position 7 creates a distinct lipophilic "face" on the molecule compared to the 4- or 6-positions, allowing separation on C18 columns.
Recommended HPLC Conditions
Column: C18 (e.g., XBridge or Phenomenex Luna), 5µm or 10µm.
Mobile Phase A: Water + 0.1% Formic Acid (keeps COOH protonated/neutral for better retention).
Mobile Phase B: Acetonitrile (MeCN).
Gradient: Shallow gradient (e.g., 20% B to 40% B over 20 minutes).
Rationale: A shallow gradient maximizes the interaction time with the stationary phase, exploiting the slight hydrophobicity difference caused by the chlorine position.
FAQ: Troubleshooting Common Issues
Q: The solid won't dissolve in 1M NaOH.
A: The 7-chloro substituent adds lipophilicity and steric bulk. Try warming gently to 40°C or adding a small amount (5-10%) of Methanol to the aqueous base to aid wetting.
Q: I acidified the solution, but no solid precipitated.
A: You may have formed a supersaturated solution or the pH is not low enough.
Seed the solution with a tiny crystal of crude material.
Cool to 0°C and scratch the glass flask to induce nucleation.
Q: The product turned pink during drying.
A: Residual acid or exposure to light/air while wet accelerates oxidation. Ensure the filter cake is washed thoroughly with neutral water and dry in a vacuum oven (dark) rather than air drying on the bench.
References
PubChem. (2025).[5][6] 1H-Indole-5-Carboxylic Acid | C9H7NO2.[6] National Library of Medicine. [Link]
ResearchGate. (2017). What do common indole impurities look like? Discussion on oxidation and color changes in indole derivatives. [Link]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Technical Support Center: Amide Coupling for Sterically Hindered Indole Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the selection and impl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the selection and implementation of alternative coupling reagents for sterically hindered indole acids. The following information is curated to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Challenge of Hindered Indole Acids
Indole-based scaffolds are privileged structures in medicinal chemistry. However, their functionalization, particularly the formation of amide bonds from sterically hindered indole carboxylic acids (e.g., those with substituents at the 2 and/or 7 positions), often presents significant synthetic hurdles. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) frequently result in low yields, decomposition, or complete failure to react.[1][2] This guide will explore more potent and specialized reagents designed to overcome these challenges.
Q1: My standard DCC or EDC/HOBt coupling with a 2,7-disubstituted indole-3-carboxylic acid is failing. What is the primary reason for this, and what should I try next?
A1: The failure of standard carbodiimide-based couplings with sterically hindered indole acids is primarily due to the high activation energy required for the nucleophilic attack of the amine on the bulky activated ester intermediate.[1] The steric hindrance around the carboxylic acid prevents the efficient formation of the key O-acylisourea intermediate, which is necessary for the subsequent reaction with the amine.[3]
Troubleshooting Steps & Recommendations:
Switch to a Uronium/Aminium Salt-Based Reagent: Reagents like HATU, HCTU, and COMU are generally more effective for difficult couplings.[1][4] They form more reactive activated esters, which can better overcome the steric barrier.[4] HATU is often considered slightly more reactive than HCTU, but HCTU can be a more cost-effective option with comparable performance.[4][5]
Consider Phosphonium Salt-Based Reagents: Reagents such as PyBOP and PyAOP are also highly effective for challenging couplings and are known to minimize racemization.[1][6]
Elevate the Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating has also proven effective in accelerating these types of reactions.[1]
Q2: I am working with a chiral indole acid and am concerned about epimerization during the coupling reaction. Which reagents and conditions are best to minimize this side reaction?
A2: Epimerization is a critical concern in peptide synthesis and the coupling of chiral acids, as it leads to the formation of hard-to-separate diastereomeric impurities.[7] The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate, where the α-proton becomes acidic and can be easily abstracted by a base.[7]
Strategies to Minimize Epimerization:
Choice of Reagent:
HATU and its analogues: The incorporation of 1-hydroxy-7-azabenzotriazole (HOAt) in HATU is known to suppress racemization more effectively than HOBt-based reagents.[8][9]
COMU: This third-generation uronium reagent, based on OxymaPure®, is an excellent choice as it shows high coupling efficiency with low epimerization, and its byproducts are water-soluble, simplifying workup.[10][11]
Propylphosphonic Anhydride (T3P®): T3P® is a mild and efficient reagent that has been shown to be superior in minimizing epimerization in "difficult-to-produce" amides.[12][13]
Solvent and Base Selection:
Polar solvents like DMF can sometimes increase the rate of epimerization.[9] Consider less polar solvents if your substrates are soluble.
Use of a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally preferred over stronger bases.
Temperature Control: Perform the coupling at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C and slowly warming to room temperature.[9]
Q3: I have tried HATU and other uronium salts with my hindered indole acid and a poorly nucleophilic amine, but the yields are still very low. What are my options for these extremely challenging couplings?
A3: When both coupling partners are sterically hindered or electronically deactivated, even potent uronium salts may fail.[2] In these cases, converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride or acyl chloride, is often the most effective strategy.
Advanced Strategies for Extremely Difficult Couplings:
In Situ Acyl Fluoride Formation:
Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can generate highly reactive acyl fluorides in situ.[2][14][15] Acyl fluorides are less sterically demanding than many other activated species and can react with poorly nucleophilic amines.[2][16] This method has been shown to be successful where other standard methods have failed.[2]
Acyl Chloride Formation with Ghosez's Reagent:
Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to their corresponding acyl chlorides under neutral conditions.[17] This is particularly useful for sensitive substrates where harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride are not suitable.[18][19][20] The resulting acyl chloride is highly reactive and can be coupled with hindered or poorly nucleophilic amines.[3][21]
Comparative Overview of Alternative Coupling Reagents
Reagent Family
Examples
Mechanism of Action
Advantages
Disadvantages
Uronium/Aminium Salts
HATU, HCTU, COMU
Formation of highly reactive OAt, 6-Cl-OBt, or Oxyma esters.[4]
High efficiency, fast reaction times, reduced racemization (especially HATU and COMU).[6][22]
Can be expensive, potential for side reactions like guanidinylation.
Add COMU (1.1 equiv.) in one portion. The reaction mixture may change color.[25]
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[25]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Chloride Formation using Ghosez's Reagent followed by Amidation
Acyl Chloride Formation:
In a dry flask under an inert atmosphere, dissolve the indole carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).
Add Ghosez's reagent (1.1 equiv.) dropwise at 0 °C.
Allow the reaction to stir at room temperature for 1-2 hours. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at a higher wavenumber).
Amidation:
In a separate flask, dissolve the amine (1.2 equiv.) and a non-nucleophilic base such as pyridine or DIPEA (1.5 equiv.) in anhydrous DCM.
Cool this amine solution to 0 °C.
Slowly add the freshly prepared acyl chloride solution to the amine solution via cannula.
Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion.
Work up the reaction as described in Protocol 1.
Visualizing the Workflow
Decision-Making Workflow for Reagent Selection
This diagram illustrates a logical progression for selecting a coupling reagent based on the difficulty of the reaction.
Caption: A workflow for selecting coupling reagents for hindered indole acids.
Mechanism of Action: Uronium Salt (HATU)
This diagram shows the activation of a carboxylic acid by HATU to form a highly reactive intermediate.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. Benchchem.
Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC.
Uphill battles in amide couplings. amphoteros.
Ghosez's Reagent. Eburon Organics.
Technical Support Information Bulletin 1206 - HCTU. AAPPTec.
Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
Scientific Letter. Atlanchim Pharma.
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
HCTU and TCTU. New coupling reagents: Development and industrial aspects.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Coupling Reagents. Aapptec Peptides.
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
amide coupling help. Reddit.
Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. PMC.
Understanding T3P® from start to finish. Curia.
Epimerization of Peptide.
COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
Peptide Coupling Reagents Guide. MilliporeSigma.
The process of COMU coupling reaction. ChemicalBook.
Commonly Used Coupling Reagents in Peptide Synthesis. Stanford Chemicals.
COMU: a third generation of uronium-type coupling reagents. ResearchGate.
COMU: a third generation of uronium-type coupling reagents. PubMed.
What are good peptide coupling reagents when epimerization is not a concern? ResearchGate.
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
Minimizing epimerization during Fmoc-N-PEG23-acid coupling. Benchchem.
Chemistry Acid Chloride. SATHEE - IIT Kanpur.
Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv.
21.4 Chemistry of Acid Halides. OpenStax.
Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts.
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
preparation of acyl chlorides (acid chlorides). Chemguide.
Technical Support Center: Minimizing Oxidation Side Reactions in Indole Carboxylic Acid Synthesis
Core Directive Status: Senior Application Scientist Objective: Provide an autonomous, technically rigorous guide to preventing oxidative degradation during the synthesis of indole-3-carboxylic acids. Scope: Mechanism of...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive
Status: Senior Application Scientist
Objective: Provide an autonomous, technically rigorous guide to preventing oxidative degradation during the synthesis of indole-3-carboxylic acids.
Scope: Mechanism of ring cleavage, scavenger selection, color impurity management, and validated protocols.
The Indole Dilemma: Technical Overview
The synthesis of indole-3-carboxylic acid from its corresponding aldehyde (indole-3-carboxaldehyde) is deceptively simple. The core challenge lies in the electron-rich nature of the indole heterocycle. The C2-C3 double bond (
-excessive) acts as a nucleophile, making it highly susceptible to electrophilic attack by oxidants or their byproducts.
The Failure Mode:
In the standard Pinnick oxidation (NaClO₂/NaH₂PO₄), the reaction generates Hypochlorous Acid (HOCl) as a byproduct.[1] While intended to be quenched, unscavenged HOCl attacks the indole C3 position, leading to:
Chlorination: Formation of 3-chloroindolenines.
Oxidative Cleavage: Ring opening to form 2-formamido-benzoic acid derivatives.
Polymerization: Acid-catalyzed oligomerization leading to "pink/black" tar.
Troubleshooting Guide & FAQs
Q1: Why is my indole ring cleaving despite using a scavenger?
Diagnosis: The scavenger kinetics are too slow relative to the HOCl attack, or the scavenger is being exhausted.
Technical Insight: The indole ring is often more nucleophilic than standard scavengers (like 2-methyl-2-butene) at the C3 position.
Solution:
Switch Scavenger: Use Sulfamic Acid or Hydrogen Peroxide (H₂O₂) .[2] Sulfamic acid reacts extremely fast with HOCl to form chlorosulfamic acid (inert). H₂O₂ reduces HOCl back to Cl⁻ immediately.
Buffer Capacity: Ensure the pH remains strictly between 3.5–4.5. Lower pH (<3) accelerates HOCl generation beyond the scavenger's capacity.
Q2: My reaction mixture turns bright pink or dark purple. Is the product ruined?
Diagnosis: This indicates the formation of indolyl radical cations or di-indolylmethane (DIM) type oligomers. This is often photo-catalyzed or acid-catalyzed.
Solution:
Exclusion of Light: Wrap the reaction vessel in aluminum foil. Indoles are photosensitive in the presence of oxidants.
Rapid Workup: Do not let the crude acid sit in the acidic aqueous layer. Extract immediately into EtOAc and wash with saturated Sodium Thiosulfate (
) to quench radical species.
Purification: The pink color is often a trace impurity (<1%). Wash the solid product with cold dichloromethane (DCM); the carboxylic acid is usually less soluble in DCM than the colored oligomers.
Q3: Should I protect the Indole Nitrogen (N1)?
Recommendation:Yes, if possible.Reasoning: An Electron-Withdrawing Group (EWG) like Boc (tert-butyloxycarbonyl) or Ts (Tosyl) on N1 pulls electron density away from the C2-C3 bond.
Effect: Deactivates the ring toward HOCl attack.
Result: Increases yield from ~60% to >90% and eliminates ring cleavage.
Self-Validating Step: If the reaction fails with an unprotected indole, N-protection is the primary corrective action.
Scavenger Selection Matrix
Scavenger
Mechanism of Action
Pros
Cons
Recommended For
2-Methyl-2-butene
Reacts with HOCl to form chlorohydrin.
Standard literature method.
Requires large excess (10-20 eq); Chlorohydrin byproduct can be hard to remove.
General use; Lipophilic substrates.
Sulfamic Acid
Extremely fast kinetics; Water soluble byproducts.
Can lower pH if not well buffered.
Unprotected indoles ; Large scale.
Hydrogen Peroxide (30%)
Cleanest profile ; Byproducts are gas and water.
Exothermic; Peroxide must be quenched later.
Difficult purifications ; "Green" chemistry.
Resorcinol
Electrophilic aromatic substitution by HOCl.
Cheap.
Forms chlorinated resorcinol impurities (difficult to separate).
Not recommended for pharma intermediates.
Visualizing the Failure Mode & Solution
The following diagram illustrates the mechanistic bifurcation between the desired oxidation and the fatal ring cleavage, highlighting where scavengers intervene.
Caption: Mechanistic pathway showing HOCl generation and the critical interception point for scavengers to prevent C3 attack.
Validated Experimental Protocols
Protocol A: The "Clean" Pinnick (H₂O₂ Scavenger)
Best for: Unprotected indoles where purification is difficult.
Reagents:
Indole-3-carboxaldehyde (1.0 equiv)
Sodium Chlorite (
, 80%) (1.5 equiv)
Sodium Dihydrogen Phosphate (
) (1.5 equiv)
Hydrogen Peroxide (
, 30% aq) (1.5 equiv)
Solvent: Acetonitrile/Water (2:1) or t-BuOH/Water (2:1)
Step-by-Step:
Dissolution: Dissolve aldehyde in solvent (0.1 M concentration). Add
buffer.
Scavenger Addition: Add
(30%) before the oxidant. This "pre-loads" the system.
Oxidant Addition: Dissolve
in minimal water. Add dropwise over 30 minutes at 0°C.
Note: The solution may bubble slightly (
release). This is normal.
Reaction: Warm to Room Temperature (RT). Monitor by TLC/HPLC.
Quench: Add saturated
(Sodium Sulfite) carefully to quench excess and . Check for peroxide negatives using starch-iodide paper.
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The product is often pure enough to require only crystallization.
Best for: Extremely acid-sensitive or electron-rich substrates prone to polymerization.
Reagents:
Indole-3-carboxaldehyde (1.0 equiv)
Silver Nitrate (
) (2.0 equiv)
Sodium Hydroxide (
) (4.0 equiv)
Solvent: Ethanol/Water (3:1)
Step-by-Step:
Prepare
: Dissolve in water. Add NaOH solution.[3][4][5] A brown precipitate of forms.
Addition: Add the aldehyde (dissolved in ethanol) to the suspension.
Reaction: Stir vigorously at RT for 1-4 hours. The brown solid will turn to a black metallic silver mirror/powder.
Filtration: Filter through a Celite pad to remove silver residues.
Isolation: Acidify the filtrate carefully to pH 3-4. The carboxylic acid will precipitate.[3]
Advantage:[1][6][7][8] No HOCl is generated; ring cleavage is mechanistically impossible.
Decision Tree: Workflow Optimization
Caption: Strategic decision tree for selecting the optimal oxidation method based on substrate protection and sensitivity.
References
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888–890.
Pinnick, H. W., Balducci, R., & Lyman, S. A. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium perborate in acetic acid. The Journal of Organic Chemistry, 51(4), 567-569.
Raheem, K. S., et al. (2020).[9] Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7, 191617.
Song, Z. J., et al. (1999). Synthesis of a Potent and Selective PDE4 Inhibitor. The Journal of Organic Chemistry, 64(26), 9658–9667. (Demonstrates H2O2 as scavenger).
1H NMR spectrum analysis of 7-chloro-1H-indole-5-carboxylic acid
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 7-chloro-1H-indole-5-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for sphingosine-1-phosphate receptor agonists). Design...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 7-chloro-1H-indole-5-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for sphingosine-1-phosphate receptor agonists).
Designed for drug development professionals, this document moves beyond basic peak listing to explain the causality of spectral features, comparing the compound against standard alternatives to validate synthesis and purity.
Publish Comparison Guide
Executive Summary & Structural Context
The analysis of 7-chloro-1H-indole-5-carboxylic acid presents a unique challenge due to the interplay between the electron-rich indole core and two electron-withdrawing substituents: the carboxylic acid at C5 and the chlorine atom at C7.
The Challenge: Distinguishing the regiochemistry of the chlorine substituent (7-Cl vs. 4-Cl or 6-Cl) is critical during synthesis.
The Solution: The 1H NMR spectrum provides a definitive "fingerprint" through the specific splitting patterns (multiplicity) of the benzene ring protons (H4 and H6). Unlike unsubstituted indole, the 5,7-disubstitution pattern eliminates ortho-coupling on the benzene ring, leaving only characteristic meta-coupling.
Structural Diagram & Numbering
Figure 1: Numbering scheme for 7-chloro-1H-indole-5-carboxylic acid. Note the isolated protons at C4 and C6.
Experimental Protocol
To ensure reproducibility and spectral integrity, follow this validated protocol.
Sample Preparation
Solvent:DMSO-d6 (99.9% D) is mandatory.
Reasoning: The compound has two highly polar/acidic protons (COOH and NH). CDCl3 will result in poor solubility and broad, undetectable signals for these exchangeable protons. DMSO-d6 ensures sharp signals and stabilizes the zwitterionic forms.
Concentration: 5–10 mg in 0.6 mL solvent.
Note: Higher concentrations may cause stacking effects, shifting aromatic peaks upfield.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Instrument Parameters
Frequency: 400 MHz or higher (recommended for resolving the small meta-coupling constants).
Pulse Sequence: Standard 1D proton (zg30).
Relaxation Delay (D1): Set to ≥ 10 seconds .
Critical: The carboxyl proton (COOH) has a long T1 relaxation time. A short D1 will suppress its integration, leading to quantitative errors.
Spectral Analysis & Comparison
This section compares the target compound with Indole-5-carboxylic acid (lacking the Cl) to isolate the substituent effects.
Comparative Data Table (DMSO-d6)
Proton
Type
Target: 7-Chloro-5-COOH Indole (δ ppm)
Reference: Indole-5-COOH (δ ppm)
Shift Change (Δ)
Explanation of Effect
COOH
Exchangeable
12.5 – 13.0 (br s)
12.0 – 12.5
+0.5
Acidic proton; shift varies with concentration/water.
NH (H1)
Exchangeable
11.8 – 12.2 (br s)
11.3
+0.7
Diagnostic: 7-Cl creates steric/electronic deshielding on NH.
H4
Aromatic
8.35 – 8.40 (d, J~1.5 Hz)
8.32 (d)
+0.05
Deshielded by ortho-COOH. Minimal effect from para-Cl.
H6
Aromatic
7.85 – 7.95 (d, J~1.5 Hz)
7.80 (dd)
+0.10
Deshielded by ortho-COOH and ortho-Cl.
H7
Aromatic
— (Substituted)
7.45 (d)
—
Key Difference: Absence of H7 signal confirms 7-substitution.
H2
Pyrrole
7.40 – 7.50 (t/dd)
7.42
~0
Distal from substituents; minimal change.
H3
Pyrrole
6.60 – 6.70 (t/dd)
6.58
~0
Characteristic indole H3 signal (shielded).
Detailed Mechanistic Interpretation
A. The "Fingerprint" Region (Benzene Ring)
In a standard indole, H4, H5, H6, and H7 form a complex pattern. In 7-chloro-1H-indole-5-carboxylic acid , the substitution pattern simplifies this to two distinct signals:
H4 (Proton at C4): Appears most downfield (~8.4 ppm) due to the strong electron-withdrawing Anisotropic effect of the adjacent Carbonyl (C=O) group. It appears as a doublet with a small coupling constant (J ≈ 1.5 Hz).[1]
Coupling Partner: It couples meta to H6.
H6 (Proton at C6): Appears around 7.9 ppm.[1] It is deshielded by both the ortho-COOH and the ortho-Cl.
Comparison: In the reference Indole-5-carboxylic acid, H6 is a doublet of doublets (coupling to H7 and H4). The collapse of H6 into a simple doublet is the primary proof of 7-chlorination.
B. The Pyrrole Ring (H2 & H3)
H2 (~7.4 ppm): Deshielded relative to H3 due to proximity to the electronegative Nitrogen.
H3 (~6.6 ppm): The most shielded aromatic proton, characteristic of the electron-rich pyrrole ring.
Coupling: H2 and H3 typically couple to each other (J ≈ 3.0 Hz) and to the NH proton, often appearing as broadened triplets or doublets of doublets.
C. Exchangeable Protons (NH & COOH)
NH (~12.0 ppm): The 7-Chloro substituent exerts a "peri-effect" or steric compression on the NH proton, shifting it downfield compared to the non-chlorinated precursor.
COOH (~12.8 ppm): Typically a very broad singlet. If the sample is wet (contains H2O), this peak may broaden further or average with the water peak (~3.3 ppm in DMSO).
Workflow: Verification Logic
Use this decision tree to validate your product during synthesis or QC.
Figure 2: Logic flow for confirming the 7-chloro-5-carboxylic acid substitution pattern.
Troubleshooting & Common Artifacts
Observation
Cause
Solution
Missing COOH/NH peaks
Proton exchange with water or solvent impurities.
Dry the sample; use fresh ampoule of DMSO-d6. Ensure no D2O was added.
Broad Humps at 3-4 ppm
Water in DMSO.
Standard impurity. Does not affect aromatic region integration.
Extra Doublets (~7-8 ppm)
Regioisomer impurities (e.g., 4-chloro or 6-chloro isomers).
Check coupling constants. 4-Cl and 6-Cl isomers will show ortho coupling (J ~8 Hz) between remaining protons.
Peak at 2.50 ppm
DMSO residual solvent.
Use as calibration reference.
References
Vertex Pharmaceuticals. (2014). Sphingosine-1-phosphate receptor agonists, methods of preparing the same. (Patent WO2014129796A1). Google Patents. Link
Joseph-Nathan, P., et al. (1988). NMR Studies of Indole. Heterocycles, Vol 27, No 2. Link
Sigma-Aldrich. (2024). 7-amino-1H-indole-5-carboxylic acid hydrochloride Product Page (Structural Analog Reference). Link
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Link
Introduction: The Imperative of Fragmentation Analysis in Modern Drug Development
An In-Depth Guide to the LC-MS/MS Fragmentation of 7-chloroindole-5-carboxylic Acid: A Comparative Analysis for Structural Elucidation In the landscape of drug discovery and metabolomics, the precise structural character...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the LC-MS/MS Fragmentation of 7-chloroindole-5-carboxylic Acid: A Comparative Analysis for Structural Elucidation
In the landscape of drug discovery and metabolomics, the precise structural characterization of small molecules is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technology, offering unparalleled sensitivity and specificity.[1] A profound understanding of how a molecule fragments under collision-induced dissociation (CID) is not merely an academic exercise; it is a critical tool for identifying metabolites, characterizing impurities, and confirming the structure of novel chemical entities.
This guide provides a detailed examination of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of 7-chloroindole-5-carboxylic acid. As a halogenated indole derivative, this compound presents a fascinating case study involving multiple, competing fragmentation pathways. We will dissect the underlying chemical principles, present a robust experimental protocol for data acquisition, and compare its fragmentation behavior to logical alternatives, offering researchers a comprehensive framework for analysis.
The Theoretical Basis: Predicting Fragmentation Pathways
The fragmentation of an ion in the gas phase is governed by the principles of chemical stability. During collision-induced dissociation (CID), kinetic energy is converted into internal energy, which promotes the cleavage of the weakest chemical bonds to yield the most stable possible fragment ions and neutral molecules.[2][3] For 7-chloroindole-5-carboxylic acid, the analysis begins with the formation of a stable precursor ion.
Ionization: The Primacy of Negative Mode ESI
Given the presence of an acidic carboxylic acid group, 7-chloroindole-5-carboxylic acid is ideally suited for analysis using negative mode electrospray ionization (ESI).[4][5] In the ESI source, the molecule readily loses a proton (H⁺) from the carboxylic acid moiety, forming a stable, even-electron deprotonated molecular ion, [M-H]⁻. This ion becomes the precursor ion selected in the first quadrupole for subsequent MS/MS analysis. The high stability of the resulting carboxylate anion makes this ionization process highly efficient.
Primary Fragmentation Pathways of the [M-H]⁻ Ion
Once isolated, the [M-H]⁻ precursor ion (predicted m/z 194.0014 for C₉H₅³⁵ClNO₂⁻) is subjected to fragmentation. The most probable pathways are dictated by the functional groups present: the carboxylate, the chloro-substituent, and the indole ring system.
Decarboxylation (Loss of CO₂): The most energetically favorable and common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 43.99 Da).[6][7] This cleavage results in the formation of a highly stable 7-chloroindole anion. The stability of the resulting anion, where the negative charge is localized on the indole ring, makes this the expected base peak in the product ion spectrum.
Dechlorination (Loss of Cl• or HCl): A secondary, but significant, fragmentation route involves the chlorine atom. The C-Cl bond can be cleaved, leading to either the loss of a chlorine radical (Cl•, ~35 Da) or, more likely in the presence of available protons, the neutral loss of hydrogen chloride (HCl, ~36 Da). Dehalogenation has been reported to occur in the ESI source, sometimes influenced by mobile phase additives like formic acid, but it is also a valid CID pathway.[8] This pathway would compete with decarboxylation.
The indole ring itself is a robust, aromatic heterocyclic system and is unlikely to undergo significant ring cleavage under standard low-energy CID conditions. Its stability ensures that it typically remains intact, forming the core of the major fragment ions.[9]
Experimental Protocol for Acquiring Fragmentation Data
This protocol outlines a self-validating system for the robust acquisition of MS/MS data for 7-chloroindole-5-carboxylic acid. The use of a C18 column provides reliable reversed-phase separation, while the mobile phase is selected to ensure efficient ionization.[1][10]
Sample and Standard Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 7-chloroindole-5-carboxylic acid in methanol.
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Liquid Chromatography (LC) Method
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
Column: Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient:
0-1 min: 10% B
1-8 min: Linear gradient from 10% to 95% B
8-10 min: Hold at 95% B
10.1-12 min: Return to 10% B (re-equilibration).
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Mass Spectrometry (MS) Method
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent high-resolution mass spectrometer.
Ionization Source: Electrospray Ionization (ESI).
Polarity: Negative.
Gas Temperature: 325 °C.
Drying Gas Flow: 8 L/min.
Nebulizer Pressure: 35 psi.
Sheath Gas Temperature: 350 °C.
Sheath Gas Flow: 11 L/min.
Capillary Voltage: 3500 V.
MS1 Scan Range: m/z 50-500.
MS/MS Acquisition:
Precursor Ion: m/z 194.0014.
Collision Gas: Nitrogen.
Collision Energy (CE): Ramped from 10 to 40 V. Using a ramp of collision energies ensures that both low-energy (primary) and higher-energy (secondary) fragments are generated in a single run.
Data Presentation and Interpretation
The anticipated fragmentation data, based on the theoretical pathways, can be summarized for clear interpretation.
Table 1: Predicted MS/MS Fragmentation Data for 7-chloroindole-5-carboxylic acid
Precursor Ion [M-H]⁻ (m/z)
Proposed Fragment Ion (m/z)
Neutral Loss
Mass Loss (Da)
Proposed Fragment Structure
194.0014
150.0116
CO₂
43.9898
7-chloroindole anion
194.0014
158.0248
HCl
35.9766
Indole-5-carboxylic acid radical anion
150.0116
115.0427
Cl•
34.9689
Indole radical anion
Note: m/z values are calculated for the most abundant isotopes (³⁵Cl).
Visualization of the Fragmentation Pathway
The logical flow from the precursor ion to its primary product ions can be visualized to enhance understanding.
Caption: Predicted primary fragmentation pathways for the [M-H]⁻ ion of 7-chloroindole-5-carboxylic acid.
Comparative Analysis: Contextualizing the Fragmentation Pattern
To fully appreciate the fragmentation behavior, it is instructive to compare it with related structures and alternative analytical approaches.
Comparison with Indole-5-carboxylic Acid
The most direct comparison is with its non-halogenated analog, indole-5-carboxylic acid.
Shared Pathway: For indole-5-carboxylic acid, the fragmentation spectrum in negative ESI mode would be dominated by a single, highly predictable neutral loss: decarboxylation (loss of CO₂). The precursor ion [M-H]⁻ at m/z 160.0399 would yield a primary fragment at m/z 116.0499, corresponding to the indole anion.
Key Differentiator: The fragmentation of 7-chloroindole-5-carboxylic acid is distinguished by the additional, competing pathway of dechlorination. The presence of the fragment at m/z 158.02 (loss of HCl) is a direct result of the chlorine substituent and serves as a diagnostic marker to differentiate it from its non-halogenated counterpart. The relative abundance of the decarboxylation versus dechlorination product ions provides insight into the relative bond strengths and ion stabilities.
Alternative Strategy: The Impact of Derivatization
While direct analysis is feasible, challenges such as poor chromatographic retention for polar carboxylic acids can arise. Chemical derivatization is a common strategy to overcome this.[10][11]
Methodology: Derivatizing the carboxylic acid with a reagent like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC is a well-established method.[12] This reaction forms a hydrazide, which is less polar (improving reversed-phase retention) and may offer more favorable ionization characteristics.
Altered Fragmentation: Derivatization would fundamentally change the fragmentation pattern. The precursor ion would be that of the derivatized molecule. Fragmentation would likely be initiated at the newly formed amide-like bond, leading to characteristic fragments of the 3-NPH tag and the original molecule. While this can improve analytical performance, it shifts the focus of fragmentation away from the inherent structure of the original analyte, demonstrating a key trade-off in analytical method design.
Conclusion
The LC-MS/MS fragmentation pattern of 7-chloroindole-5-carboxylic acid is predicted to be characterized by two primary, competing pathways under negative mode ESI-CID: a dominant loss of CO₂ (decarboxylation) and a secondary loss of HCl (dechlorination). The stability of the indole core ensures it remains largely intact. This predictable, yet nuanced, fragmentation behavior provides a unique molecular fingerprint that can be leveraged by researchers for confident identification and structural confirmation. By understanding the underlying chemical principles and comparing them with logical alternatives, scientists can more effectively utilize tandem mass spectrometry as a powerful tool in the intricate process of drug development.
References
Song, M., Liu, F., & Zhang, F. (2012). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]
Yin, J., & Li, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938. [Link]
Kirsch, S., Zeder, M., & Schlicht, C. (2024). Comparison of LC–MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 931-942. [Link]
Jansson, B., & Pihlström, T. (2007). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 21(19), 3239-3246. [Link]
Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. [Link]
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. Save My Exams. [Link]
Kirk, B. B., & Laskin, J. (2013). Correlations of Ion Structure With Multiple Fragmentation Pathways Arising From Collision-Induced Dissociations of Selected α-hydroxycarboxylic Acid Anions. Journal of the American Society for Mass Spectrometry, 24(6), 934-944. [Link]
Kato, S., & Armentrout, P. B. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. International Journal of Mass Spectrometry, 271(1-3), 1-9. [Link]
Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. [Link]
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Italia S.R.L.[Link]
Wang, G. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metair. [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
Fossiliontech. (2021, May 5). How electrospray ionization works. YouTube. [Link]
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]
Scullion, P. (2023, February 1). Mass Spectrometry: Electrospray. YouTube. [Link]
Zhang, Z., Li, X., & Zhu, T. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 20(8), 15383-15393. [Link]
Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]
National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. National MagLab. [Link]
Baars, O., & Zhang, Y. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
Abdullah, F. I., et al. (2019). Mass Spectrometry (LC-MS-MS) as a Tool in the Maillard Reaction Optimisation and Characterisation of New 6-methoxy-tetrahydro-β-carboline Derivatives. Sains Malaysiana, 48(1), 123-132. [Link]
A Comparative Guide to the Bioactivity of 5-Chloro vs. 7-Chloro Indole Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a privileged structure, a foundational component in a multitude of biologically active compounds. The strategic p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a privileged structure, a foundational component in a multitude of biologically active compounds. The strategic placement of halogen substituents on this heterocyclic core can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth, objective comparison of the bioactivity of 5-chloroindole carboxylic acids and their 7-chloro counterparts, supported by experimental data to inform future drug discovery endeavors.
Introduction: The Significance of Halogenation on the Indole Ring
The introduction of a chlorine atom onto the indole ring system is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The position of this halogenation is critical, as it can dictate the molecule's electronic properties and steric profile, leading to significant differences in biological activity. While a substantial body of research has focused on the 5-chloroindole moiety, leading to the development of potent therapeutic candidates, the 7-chloro isomer remains a less explored but equally intriguing analogue. This guide aims to synthesize the available data to draw meaningful comparisons and highlight areas for future investigation.
Comparative Bioactivity Analysis
The following table summarizes the available experimental data for derivatives of 5-chloroindole carboxylic acid and 7-chloroindole carboxylic acid across various biological targets. It is important to note that direct comparative studies are limited, and thus, data is often collated from different research endeavors.
From the available data, it is evident that 5-chloroindole derivatives have been extensively investigated as potent inhibitors of key kinases in cancer signaling pathways, such as EGFR and BRAF.[2] The substitution at the 5-position with a chlorine atom has been shown to enhance the anticancer properties of the indole scaffold.[1] In contrast, the data for 7-chloroindole derivatives is more limited, with some studies indicating its potential in antibacterial and antibiofilm applications.[4][5] A direct comparison in an antibacterial assay against Vibrio parahaemolyticus suggests that 5-chloroindole has a lower minimum inhibitory concentration (MIC) than 7-chloroindole, indicating greater potency.[4]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols employed. Below are detailed, step-by-step methodologies for key experiments cited in this guide.
Antiproliferative Assay (Sulforhodamine B Assay)
This assay is a common method to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol:
Cell Plating: Cancer cell lines (e.g., LOX-IMVI melanoma) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
Compound Treatment: The test compounds (5-chloro and 7-chloro indole carboxylic acid derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
Cell Fixation: The supernatant is discarded, and the cells are fixed with a solution of trichloroacetic acid (TCA) for 1 hour at 4°C.
Staining: The plates are washed with water and stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
Washing: Unbound dye is removed by washing with 1% acetic acid.
Dye Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
Data Analysis: The GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.
Kinase Inhibition Assay (EGFR/BRAF)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase (e.g., EGFRT790M or BRAFV600E), a specific substrate peptide, and ATP.
Compound Addition: The test compounds are added to the wells at various concentrations.
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
Luminescence-based Assay: Using an ATP-dependent luciferase to measure the amount of remaining ATP after the kinase reaction.
Fluorescence-based Assay: Using a specific antibody that recognizes the phosphorylated substrate.
Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental processes, the following diagrams are provided.
EGFR/BRAF Signaling Pathway Inhibition
The diagram below illustrates a simplified representation of the EGFR/BRAF signaling pathway and the point of inhibition by 5-chloro-indole-2-carboxylate derivatives.
Caption: Inhibition of the BRAF kinase in the EGFR signaling cascade by 5-chloro-indole-2-carboxylate derivatives.
General Workflow for Bioactivity Screening
The following diagram outlines the typical experimental workflow for screening and evaluating the bioactivity of novel chemical compounds.
Caption: A generalized workflow for the discovery and development of bioactive indole derivatives.
Conclusion and Future Directions
The available evidence strongly supports the role of 5-chloroindole carboxylic acid derivatives as a versatile scaffold for the development of potent therapeutic agents, particularly in oncology. The 5-chloro substituent appears to be favorable for potent inhibition of key signaling kinases. In contrast, the bioactivity of 7-chloroindole carboxylic acids is significantly less explored. The preliminary data in the antibacterial domain suggests that while active, the 7-chloro substitution may confer lower potency compared to the 5-chloro isomer in certain contexts.
This comparative guide highlights a clear gap in the literature regarding the systematic evaluation of 7-chloroindole carboxylic acid derivatives. Future research should focus on the direct, parallel synthesis and evaluation of 5-chloro and 7-chloro analogues against a diverse panel of biological targets. Such studies are essential to build a comprehensive structure-activity relationship and to fully unlock the therapeutic potential of the 7-chloroindole scaffold.
References
[Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzothiazine-6-carboxylic acids - PubMed]([Link])
A Comparative Guide to HPLC Purity Determination of 7-chloro-1H-indole-5-carboxylic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 7-chloro-1H-indole-5-carboxylic acid. Designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 7-chloro-1H-indole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offers detailed experimental protocols, and presents comparative data to facilitate robust analytical method development.
Introduction: The Analytical Imperative for 7-chloro-1H-indole-5-carboxylic Acid
7-chloro-1H-indole-5-carboxylic acid is a halogenated indole derivative. Such compounds are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutic agents.[1] The purity of this intermediate is paramount as any impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Therefore, a validated, stability-indicating HPLC method is crucial for ensuring the quality and consistency of 7-chloro-1H-indole-5-carboxylic acid. A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, process impurities, and other potential interferents.[2] This guide will compare two robust reversed-phase HPLC (RP-HPLC) methods, providing the scientific rationale for their development and application.
Strategic Approach to HPLC Method Development
Given the absence of a standardized pharmacopoeial method for this specific molecule, our approach is to develop a method based on the known chromatographic behavior of similar indole-carboxylic acid derivatives.[3][4] The primary goals are to achieve:
High Resolution: Baseline separation of the main peak from all potential impurities.
Sensitivity: A low limit of detection (LOD) and limit of quantitation (LOQ) to detect trace-level impurities.[4]
Robustness: The method should be reliable and reproducible under minor variations in analytical conditions.
Stability-Indicating: The method must be able to resolve the parent compound from products generated under forced degradation conditions.[5][6]
We will compare two methods:
Method A: A gradient elution method using a standard C18 column with a phosphate buffer/acetonitrile mobile phase, a widely used combination for polar acidic compounds.
Method B: An alternative isocratic method employing a different stationary phase (C8) and a milder acidic mobile phase (formic acid), providing an orthogonal separation mechanism for confirmation of purity.
Comparative HPLC Methodologies
The following sections detail two proposed HPLC methods for the purity analysis of 7-chloro-1H-indole-5-carboxylic acid.
Method A: High-Resolution Gradient RP-HPLC
This method is designed to provide the highest possible resolution for complex impurity profiles. The use of a phosphate buffer helps to control the ionization of the carboxylic acid group, leading to sharper peaks and better reproducibility.
Method B: Rapid Isocratic RP-HPLC
This method is optimized for faster analysis times, suitable for routine quality control where the impurity profile is well-characterized. The C8 stationary phase offers a slightly different selectivity compared to C18, which can be advantageous for resolving specific impurities.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare solutions for HPLC analysis with high accuracy and precision.
Materials:
7-chloro-1H-indole-5-carboxylic acid reference standard
7-chloro-1H-indole-5-carboxylic acid sample for testing
Diluent: Acetonitrile/Water (50:50, v/v)
Volumetric flasks, pipettes, and analytical balance
Procedure:
Reference Standard Stock Solution (0.5 mg/mL):
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
Working Standard Solution (50 µg/mL):
Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.
Dilute to volume with the diluent and mix well.
Sample Solution (0.5 mg/mL):
Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.
Follow the same dissolution procedure as for the reference standard.
Protocol 2: HPLC System Setup and System Suitability
Objective: To ensure the HPLC system is suitable for the intended analysis.
Procedure:
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Perform five replicate injections of the Working Standard Solution (50 µg/mL).
Perform one injection of the diluent as a blank.
Calculate the system suitability parameters from the replicate injections. The acceptance criteria are as follows:
Tailing Factor: ≤ 2.0
Theoretical Plates: ≥ 2000
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Protocol 3: Forced Degradation Study
Objective: To demonstrate the stability-indicating nature of the proposed HPLC method.[2]
Materials:
1 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
30% Hydrogen Peroxide (H₂O₂)
Sample solution (0.5 mg/mL)
Procedure:
Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Neutralize with 1 mL of 1 M NaOH before injection.
Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 1 mL of 1 M HCl before injection.
Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 105°C for 48 hours. Prepare a 0.5 mg/mL solution for analysis.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the proposed HPLC method alongside an unstressed sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.[7]
Data Presentation and Comparison
The following tables summarize the expected chromatographic parameters and performance for the two proposed methods.
Table 1: HPLC Method Parameters
Parameter
Method A: High-Resolution Gradient
Method B: Rapid Isocratic
Stationary Phase
C18 (e.g., Zorbax Eclipse XDB), 250 x 4.6 mm, 5 µm
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 7-Chloroindole Analogs
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Its unique electronic properties and ability to participate in various non-coval...
Author: BenchChem Technical Support Team. Date: February 2026
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." The introduction of a chlorine atom at the 7-position of the indole ring creates the 7-chloroindole moiety, a modification that significantly influences the molecule's steric and electronic profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-chloroindole analogs, offering insights for researchers and professionals engaged in drug discovery and development. We will explore how substitutions at various positions on this scaffold modulate biological activity, supported by experimental data and established protocols.
The Significance of the 7-Chloroindole Scaffold
The 7-chloroindole scaffold is a key component in numerous pharmaceutical agents, including those with anti-cancer and anti-inflammatory properties.[1] Its utility extends to agricultural chemistry and the development of fluorescent probes for biological research.[1] The chlorine atom at the 7-position is not merely a placeholder; its electron-withdrawing nature and steric bulk can profoundly impact a molecule's interaction with its biological target. Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
A Positional Breakdown of Structure-Activity Relationships
The biological activity of 7-chloroindole analogs is highly dependent on the nature and position of various substituents. The following sections dissect the SAR based on modifications at key positions of the indole ring.
Substitutions at the C3 Position: A Critical Pharmacophore
The C3 position of the indole ring is a frequent site for modification and often plays a crucial role in determining the potency of the resulting analog. Studies on Factor Xa (FXa) inhibitors have demonstrated that a 3-chloroindole moiety consistently leads to more potent compounds compared to their 3-methylindole counterparts.[2]
For instance, in a series of FXa inhibitors, the 3-chloroindole analog 20 (IC50 = 2.4 nM) was significantly more potent than its 3-methylindole equivalent 19 .[2] This trend holds true across different linker series, suggesting that the electronic and steric properties of the chlorine atom at C3 are highly favorable for binding to the FXa active site.[2]
Table 1: Comparison of C3-Substituted Indole Analogs as FXa Inhibitors
Compound
C3 Substituent
Linker
IC50 (nM)
15
Cl
Ketene Aminal
9.3
3
CH3
Ketene Aminal
-
20
Cl
Ketene Aminal
2.4
19
CH3
Ketene Aminal
-
26
Cl
Cyanoguanidine
46
25
CH3
Cyanoguanidine
-
Data sourced from the Journal of Medicinal Chemistry.[2]
The data clearly indicates that the 3-chloroindole analogs are more sensitive to changes in the linker region as well. Replacing the ketene aminal linker with a cyanoguanidine linker resulted in a more substantial loss of potency for the 3-chloroindole analog (a ~20-fold decrease) compared to the 3-methylindole analog (a ~3-fold decrease).[2] This highlights the intricate interplay between substituents at different positions and their collective contribution to target engagement.
Case Study: 7-Chloroindolizine Analogs as Multifunctional Agents
Recent research has explored the synthesis and biological evaluation of 7-chloroindolizine derivatives, which can be considered aza-analogs of 7-chloroindoles. These studies have revealed their potential as antimicrobial, antioxidant, and anti-inflammatory agents.[3]
A one-pot synthesis strategy has enabled the creation of a diverse library of these compounds.[3] Biological screening identified two derivatives, 4g and 4h , with notable antibacterial activity against Staphylococcus aureus and Escherichia coli.[3] Furthermore, compound 4h demonstrated significant reactive oxygen species (ROS) scavenging ability and selective COX-2 inhibition with an IC50 of 10.24 µM, comparable to the known COX-2 inhibitor celecoxib.[3]
Computational studies, including docking and molecular dynamics simulations, have supported these experimental findings by confirming stable and favorable interactions of 4h with the active sites of COX-2 and S. aureus Dihydrofolate Reductase (DHFR).[3]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, it is crucial to employ robust and well-validated experimental protocols. Below are examples of standard assays used in the evaluation of 7-chloroindole analogs.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a specific kinase.
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Prepare solutions of the kinase, substrate (e.g., a specific peptide), and ATP at appropriate concentrations in the kinase buffer.
Assay Procedure:
In a 96-well plate, add 5 µL of the test compound at various concentrations (serially diluted from the stock solution).
Add 20 µL of the kinase solution and incubate for 10 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding 25 µL of a solution containing the substrate and ATP.
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 30°C.
Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).
Detection:
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizing the SAR Workflow
The process of conducting an SAR study can be visualized as a cyclical workflow, starting from a lead compound and iteratively improving its properties through chemical synthesis and biological testing.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Future Directions and Conclusion
The 7-chloroindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic exploration of chemical space around this privileged core. Future research will likely focus on:
Exploring Novel Substitution Patterns: The strategic placement of various functional groups at less-explored positions of the indole ring could lead to the discovery of compounds with novel biological activities.
Multi-target Drug Design: Given the diverse biological activities of 7-chloroindole analogs, there is an opportunity to design single molecules that can modulate multiple targets, which could be beneficial for treating complex diseases like cancer.
Application of Advanced Computational Methods: The use of more sophisticated in silico tools for predicting binding affinities and ADMET properties will undoubtedly accelerate the optimization of 7-chloroindole-based drug candidates.
References
One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. (2026).
7-Chloroindole. Chem-Impex.
Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. (2008). Journal of Medicinal Chemistry.
Advanced IR Spectroscopy Guide: Carboxylic Acid Analysis in Chloroindoles
Executive Summary Objective: This guide provides a technical comparison of Infrared (IR) spectroscopy characteristics for the carboxylic acid moiety in chloroindoles versus unsubstituted and electron-rich (methoxy) indol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a technical comparison of Infrared (IR) spectroscopy characteristics for the carboxylic acid moiety in chloroindoles versus unsubstituted and electron-rich (methoxy) indole analogs.
Audience: Medicinal chemists and structural biologists.
Key Insight: The position of the carbonyl (
) and hydroxyl () bands in chloroindoles is not static; it is heavily dependent on the substitution position (C4-C7) and the solid-state supramolecular assembly (dimers vs. catemers). Correct interpretation requires distinguishing between inductive shifts and hydrogen-bonding artifacts.
Theoretical Grounding: The Chloro-Indole Electronic Matrix
To accurately interpret the IR spectrum of a chloroindole carboxylic acid, one must understand the competition between the Inductive Effect (-I) and the Resonance Effect (+R) of the chlorine atom, and how these propagate through the indole ring to the carboxyl group.
Mechanistic Causality
Inductive Withdrawal (-I): Chlorine is highly electronegative (
). It pulls electron density through the -framework. This withdrawal destabilizes the polarized form of the carbonyl (), increasing the double-bond character of the C=O bond.
Result:Blue Shift (Higher Wavenumber,
).
Resonance Donation (+R): The lone pairs on Chlorine can donate into the
-system of the indole ring. If the carboxyl group is conjugated (e.g., at C2 or C3), this can increase single-bond character.
Result:Red Shift (Lower Wavenumber,
).
Net Effect: In chloroindoles, the -I effect typically dominates , causing the
band to appear at higher frequencies compared to unsubstituted or methoxy-substituted indoles.
Comparative Analysis: Spectral Fingerprints
The following table synthesizes experimental data and theoretical predictions to compare Chloroindoles against key alternatives.
Table 1: Comparative IR Bands for Indole Carboxylic Acids
Feature
Chloroindole-2-COOH (Target)
Indole-2-COOH (Parent)
5-Methoxyindole-2-COOH (Alternative)
Dimer
1680 – 1705 cm⁻¹
1670 – 1690 cm⁻¹
1653 – 1659 cm⁻¹
Monomer
1730 – 1750 cm⁻¹
1710 – 1730 cm⁻¹
~1700 cm⁻¹
Stretch
2500 – 3300 cm⁻¹ (Very Broad)
2500 – 3300 cm⁻¹
3200 – 2000 cm⁻¹ (Polymorph dependent)
740 – 760 cm⁻¹ (Strong)
Absent
Absent
3300 – 3450 cm⁻¹ (Sharp)
3350 – 3450 cm⁻¹
3336 – 3342 cm⁻¹
Electronic Driver
Strong -I Effect (Blue Shift)
Neutral Reference
Strong +R Effect (Red Shift)
Critical Note on Polymorphism: As seen in 5-methoxy analogs, indole carboxylic acids often crystallize in different forms (cyclic dimers vs. infinite chains). This can shift the
by up to 40 cm⁻¹ . Always compare spectra of samples prepared via identical crystallization methods.
Experimental Protocol: High-Fidelity Acquisition
Standard IR protocols often fail for carboxylic acids due to moisture interference and poor pellet formation. Use this self-validating workflow.
Method A: Solid State (KBr Pellet) - Best for Fingerprinting
Dry: Dry KBr powder at 110°C for 2 hours to remove hygroscopic water (which masks the O-H region).
Grind: Grind in an agate mortar until no crystallites are visible (prevents Christiansen effect/scattering).
Press: Apply 10 tons of pressure under vacuum for 2 minutes.
Validation: The pellet must be transparent. If cloudy, regrind.
Method B: Solution Phase (CCl₄ or CHCl₃) - Best for Monomer/Dimer Analysis
Dilution: Prepare a series of dilutions (0.1 M, 0.01 M, 0.001 M).
Cell: Use a CaF₂ liquid cell (0.1 mm path length).
Observation:
At high conc. (0.1 M), observe the Dimer peak (~1690 cm⁻¹).
At low conc. (0.001 M), observe the Monomer peak (~1740 cm⁻¹).
Insight: If the ratio changes with dilution, intermolecular H-bonding is confirmed.
Decision Logic & Workflow
The following diagram outlines the logical pathway for interpreting the carbonyl region of a suspected chloroindole derivative.
Figure 1: Decision matrix for assigning carbonyl bands in substituted indoles based on frequency shifts.
References
University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. OrgChemBoulder.
[Link]
MDPI (Molecules). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction and Infrared Spectroscopy. (2024).[1][2][3]
[Link]
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. (2022).[1][3][4]
[Link]
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[5] (2018).[6]
[Link]
A Researcher's Guide to Differentiating 5-Chloroindole and 7-Chloroindole Isomers
For researchers, scientists, and drug development professionals working with substituted indoles, the precise identification of positional isomers is a critical and often non-trivial challenge. 5-Chloroindole and 7-chlor...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals working with substituted indoles, the precise identification of positional isomers is a critical and often non-trivial challenge. 5-Chloroindole and 7-chloroindole, sharing the same molecular formula (C₈H₆ClN) and weight (151.59 g/mol ), present a classic analytical problem where chromatographic and spectroscopic subtleties determine the success of structural elucidation.[1] This guide provides an in-depth comparison of analytical methodologies, grounded in experimental principles, to reliably distinguish between these two crucial building blocks.
The Challenge of Positional Isomerism
The core difficulty lies in the subtle differences in physicochemical properties imparted by the chlorine atom's position on the indole's benzene ring. In 5-chloroindole, the halogen is para to the ring fusion, exerting its electronic influence symmetrically on the C4 and C6 positions. In 7-chloroindole, the chlorine is ortho to the ring fusion and adjacent to the pyrrole nitrogen's bridgehead, creating a more sterically hindered and electronically distinct environment. These differences manifest as separable, yet often similar, analytical signals.
HPLC is a cornerstone technique for separating isomers.[2] The separation of 5- and 7-chloroindole via reversed-phase HPLC is predicated on minor differences in their polarity and, consequently, their affinity for the hydrophobic stationary phase.
Principle of Separation
In reversed-phase HPLC (e.g., using a C18 column), retention is primarily driven by the hydrophobicity of the analyte. While both isomers are relatively nonpolar, the dipole moment and the accessibility of the polar N-H group differ slightly. The 7-chloro isomer, with the bulky chlorine atom adjacent to the pyrrole ring, may exhibit slightly different interactions with the stationary phase compared to the more symmetric 5-chloro isomer. This difference, though small, is typically sufficient to achieve chromatographic resolution under optimized conditions.
Comparative Data (Expected)
Parameter
5-Chloroindole
7-Chloroindole
Rationale
Expected Retention
Shorter
Longer
Potential for slightly greater interaction with the stationary phase due to altered molecular dipole and steric environment in the 7-position.
Experimental Protocol: Reversed-Phase HPLC
System Preparation : Utilize an HPLC system equipped with a UV detector (set to ~270 nm), a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and a suitable mobile phase.
Mobile Phase : Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For MS-compatibility, replace any non-volatile acids like phosphoric acid with 0.1% formic acid.
Sample Preparation : Dissolve 1 mg of the chloroindole isomer mixture in 1 mL of the mobile phase.
Injection : Inject 10 µL of the sample onto the column.
Run Conditions : Set a flow rate of 1.0 mL/min and a column temperature of 30 °C.
Data Analysis : Monitor the retention times (RT). The component peaks should be baseline resolved, allowing for quantification and collection if needed.
Workflow Visualization
Caption: HPLC workflow for isomer separation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Word of Caution
While GC-MS is a powerful tool for identifying volatile compounds, positional isomers often yield nearly identical fragmentation patterns under standard Electron Ionization (EI), making unambiguous differentiation challenging.[3]
Principle of Differentiation
Upon entering the mass spectrometer, molecules are ionized, forming a molecular ion (M+•). For both 5- and 7-chloroindole, this will appear at an m/z corresponding to their molecular weight (~151 g/mol ), with a characteristic M+2 peak at ~m/z 153 due to the ³⁷Cl isotope.[4] The energetically unstable molecular ion then fragments.[5] In theory, the position of the chlorine atom could influence the fragmentation pathways, leading to different daughter ions or varied relative abundances. However, for many regioisomeric indoles, the major fragmentation pathways (e.g., loss of HCN, loss of Cl•) are common to both, resulting in mass spectra that are difficult to distinguish.[3]
Comparative Data
Studies on similar regioisomeric indole derivatives have shown that their EI mass spectra can be equivalent, with major fragments arising from the cleavage of the core indole nucleus.[3] Differentiation based solely on standard EI-MS is therefore unreliable without prior validation with pure standards.
Ion (m/z)
5-Chloroindole
7-Chloroindole
Comment
~151/153
Present (M+•)
Present (M+•)
Molecular ion peak with chlorine isotope pattern. Not differentiating.
~116
Present (M-Cl)+
Present (M-Cl)+
Loss of chlorine radical. Common fragmentation, likely not differentiating.
~89
Present (M-Cl-HCN)+
Present (M-Cl-HCN)+
Loss of chlorine followed by loss of hydrogen cyanide from the pyrrole ring. Common indole fragmentation.
Experimental Protocol: GC-MS Analysis
System Preparation : Use a GC-MS system with a capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.
GC Conditions :
Injector Temp : 250 °C
Oven Program : Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas : Helium at a constant flow of 1 mL/min.
MS Conditions :
Ion Source : Electron Ionization (EI) at 70 eV.
Source Temp : 230 °C.
Scan Range : 40-250 amu.
Data Analysis : Compare the retention times and the mass spectra of the eluted peaks against a spectral library or pure standards. Note any minor differences in the relative abundance of fragment ions.
Workflow Visualization
Caption: GC-MS workflow for isomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identification
NMR spectroscopy is the most powerful and definitive method for distinguishing positional isomers, as it directly probes the unique chemical environment of each nucleus (¹H and ¹³C) in the molecule.[6]
Principle of Differentiation
The electron-withdrawing chlorine atom significantly influences the chemical shifts of nearby protons and carbons. The key to differentiation lies in the distinct substitution patterns on the benzene ring.
For 5-Chloroindole : The chlorine at C5 removes the typical ortho- and meta-couplings seen for H5. H4 becomes a doublet (coupled only to H6), and H6 becomes a doublet of doublets (coupled to H4 and H7). The chlorine's effect deshields the adjacent H4 and H6 protons.[3][6]
For 7-Chloroindole : The chlorine at C7 creates a different pattern. H6 becomes a doublet of doublets (coupled to H5 and H4), H5 is a triplet (or more accurately, a doublet of doublets with similar coupling constants to H4 and H6), and H4 is a doublet (coupled to H5). The proton in the most deshielded position (apart from the N-H proton) will be H4, adjacent to the electron-donating nitrogen's influence.
Definitive Difference : The absence of a signal coupled only to H6 confirms substitution at the C7 position.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrument Setup : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
Acquisition : Acquire a standard ¹H spectrum using a single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Analysis : Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the isomeric structure.
Workflow Visualization
Caption: NMR workflow for definitive structure elucidation.
Conclusion and Recommendations
Differentiating between 5-chloroindole and 7-chloroindole requires a multi-technique approach, but with a clear hierarchy of certainty.
HPLC is the recommended method for routine purity checks and preparative separation, as it can reliably resolve the two isomers based on retention time differences.
GC-MS using standard EI should be used with caution. While it can confirm the mass and elemental composition, it is often insufficient for unambiguous isomer identification without authentic reference standards for both isomers.
NMR Spectroscopy is the definitive and most authoritative technique. The ¹H NMR spectrum, in particular, provides a unique fingerprint for each isomer based on predictable and easily interpretable differences in the chemical shifts and spin-spin coupling patterns of the aromatic protons.
For any research where the absolute identity of the chloroindole isomer is paramount, NMR analysis is not just recommended; it is essential for ensuring scientific integrity.
References
PubChem. (n.d.). 7-chloro-1H-indole. Retrieved from [Link][8]
Clark, C. R., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 73(4), 436-446. Available from: [Link]
SpectraBase. (n.d.). 5-Chloroindole Mass Spectrum (GC). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link][9]
PubChem. (n.d.). 5-Chloroindole. Retrieved from [Link]
PureSynth. (n.d.). 7-Chloroindole 98.0%(GC). Retrieved from [Link][5]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link][5]
Unveiling the Solid-State Architecture of Chloro-Indole Carboxylic Acids: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular interactions, sol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular interactions, solubility, and ultimately, therapeutic efficacy. This guide delves into the crystallographic analysis of chloro-substituted indole carboxylic acids, a scaffold of significant interest in medicinal chemistry. While the specific crystal structure for 7-chloro-1H-indole-5-carboxylic acid is not publicly available, we will provide a detailed examination of a closely related analogue, 5-Chloro-1H-indole-3-carboxylic acid , to illuminate the key structural features and intermolecular interactions that govern the solid-state behavior of this important class of molecules.
The Significance of Crystal Structure in Drug Development
The precise arrangement of atoms in a crystal lattice, known as the crystal structure, profoundly influences the physicochemical properties of an active pharmaceutical ingredient (API). These properties include:
Solubility and Dissolution Rate: Different crystal forms (polymorphs) of the same compound can exhibit vastly different solubilities, impacting bioavailability.
Stability: The crystalline form affects a drug's stability to heat, humidity, and light.
Mechanical Properties: Crystal habit and packing influence powder flow, compressibility, and tablet formulation.
Intellectual Property: Novel crystal forms can be patented, providing a competitive advantage.
Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a critical component of rational drug design and development.
Comparative Analysis: The Case of 5-Chloro-1H-indole-3-carboxylic acid
As a surrogate for our target molecule, we will examine the crystal structure of 5-Chloro-1H-indole-3-carboxylic acid. This analogue shares the core indole ring, a chlorine substituent, and a carboxylic acid group, making it an excellent model for understanding the structural nuances of this chemical family.
The crystal structure of 5-Chloro-1H-indole-3-carboxylic acid was determined by single-crystal X-ray diffraction.[1] The key crystallographic data are summarized in the table below.
Parameter
5-Chloro-1H-indole-3-carboxylic acid
Chemical Formula
C₉H₆ClNO₂
Molecular Weight
195.60
Crystal System
Orthorhombic
Space Group
Pbca
a (Å)
7.2934 (15)
b (Å)
13.065 (3)
c (Å)
17.902 (4)
α (°)
90
β (°)
90
γ (°)
90
Volume (ų)
1705.9 (6)
Z
8
Temperature (K)
293
Radiation type
Mo Kα
Data sourced from Acta Crystallographica Section E: Structure Reports Online[1]
Molecular Geometry and Conformation
In the crystalline state, the indole ring system of 5-Chloro-1H-indole-3-carboxylic acid is essentially planar.[1] The carboxylic acid group, however, is slightly twisted out of the plane of the indole ring, with a torsion angle of 9.00 (8)°.[1] This deviation from planarity is a common feature in such molecules and can influence how the molecule packs in the crystal lattice and interacts with biological targets.
Intermolecular Interactions: The Glue of the Crystal Lattice
The stability of a crystal structure is dictated by a network of non-covalent interactions. In the case of 5-Chloro-1H-indole-3-carboxylic acid, hydrogen bonding and π-π stacking are the dominant forces.
Hydrogen Bonding: The carboxylic acid moieties form classic hydrogen-bonded dimers. Specifically, pairs of molecules are linked by strong O—H···O hydrogen bonds, creating what is known as an R²₂(8) ring motif.[1] Furthermore, the indole N—H group acts as a hydrogen bond donor, forming N—H···O interactions with the carbonyl oxygen of a neighboring dimer.[1] This extensive hydrogen bonding network links the dimers into sheets.[1]
π-π Stacking: The planar indole rings engage in aromatic π-π stacking interactions, with a centroid-centroid distance of 3.7185 (12) Å.[1] These interactions contribute significantly to the overall stability of the crystal packing.
The interplay of these interactions results in a robust and well-ordered crystalline solid.
The determination of a crystal structure is a meticulous process that begins with the growth of a high-quality single crystal.[2][3]
Step 1: Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. Common techniques for small organic molecules include:
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Step 2: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][5]
Caption: Workflow for Single-Crystal X-ray Diffraction.
A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern determined by its internal atomic arrangement.[4] The crystal is rotated during the experiment to collect a complete set of diffraction data.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the positions of the atoms in the unit cell. This is typically achieved using specialized software packages like SHELXS for structure solution and SHELXL for refinement.[1] The final result is a crystallographic information file (CIF) that contains all the information about the crystal structure.
Visualizing the Molecular Packing
The following diagram illustrates the key intermolecular interactions in the crystal lattice of 5-Chloro-1H-indole-3-carboxylic acid.
Caption: Intermolecular interactions in 5-Chloro-1H-indole-3-carboxylic acid.
Conclusion and Future Directions
While the crystal structure of 7-chloro-1H-indole-5-carboxylic acid remains to be determined, the analysis of its close analogue, 5-Chloro-1H-indole-3-carboxylic acid, provides invaluable insights into the structural chemistry of this compound class. The prevalence of strong hydrogen bonding and π-π stacking interactions suggests that these molecules will form well-defined and stable crystalline lattices.
For researchers working with 7-chloro-1H-indole-5-carboxylic acid, obtaining its single-crystal X-ray structure is a crucial next step. This would allow for a direct comparison with the data presented here and a more complete understanding of how subtle changes in substituent positions can influence the overall solid-state architecture. Such knowledge is indispensable for the development of robust and efficacious pharmaceutical products.
References
G. Li, "Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2," Zeitschrift für Kristallographie - New Crystal Structures, vol. 227, no. 2, pp. 185-186, 2012. [Link]
H. M. T. Nguyen, S. W. Ng, "5-Chloro-1H-indole-3-carboxylic acid," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 1, pp. o145, 2012. [Link]
Oreate AI Blog, "Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis," Jan. 07, 2026. [Link]
Strategic Scaffold Analysis: 7-Chloroindole-5-Carboxylic Acid in Kinase Discovery
[1] Executive Summary The 7-chloroindole-5-carboxylic acid scaffold represents a high-value "privileged fragment" for kinase inhibitor design.[1] Unlike the ubiquitous 7-azaindole, which relies on a bidentate hydrogen bo...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 7-chloroindole-5-carboxylic acid scaffold represents a high-value "privileged fragment" for kinase inhibitor design.[1] Unlike the ubiquitous 7-azaindole, which relies on a bidentate hydrogen bond to the hinge region, the 7-chloroindole variant offers a distinct pharmacological profile. It leverages the 7-chloro substituent to occupy the hydrophobic floor of the ATP binding pocket (often improving metabolic stability and selectivity) while utilizing the 5-carboxylic acid as a critical vector for solvent interaction or salt-bridge formation with the conserved catalytic Lysine (e.g., Lys68 in CK2).
This guide validates the scaffold's utility by comparing it against standard alternatives and outlining a rigorous experimental workflow for its evolution from fragment to lead.
Part 1: The Chemical Rationale (Mechanistic Insight)
To validate this scaffold, one must understand the specific contribution of its substituents. This is not merely an indole; it is a dual-vector platform.[1]
The 7-Chloro "Anchor"[1]
Hydrophobic Filling: The chlorine atom at position 7 acts as a lipophilic anchor. In many kinases (e.g., DYRK1A, CLK1), the region adjacent to the hinge (the "floor" of the adenine pocket) is hydrophobic. The 7-Cl provides a
-hole interaction and fills this void more efficiently than a hydrogen atom, often increasing potency by 10–100 fold.[1]
Metabolic Blockade: The C7 position on indoles is a common site for oxidative metabolism. Chlorination blocks this soft spot, enhancing microsomal stability (
Salt Bridge Potential: In specific binding modes, the carboxylate can form a salt bridge with the conserved Lysine in the
3-strand (a hallmark of the active kinase conformation).
Synthetic Handle: The acid is an ideal handle for amide coupling to explore the solvent-exposed region or the ribose pocket, allowing for rapid library generation (Fragment-Growing).
Visualizing the SAR Logic
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Pharmacophore mapping of the 7-chloroindole-5-carboxylic acid scaffold against conserved kinase domains.[1]
Part 2: Comparative Performance Data
The following data compares the 7-chloro scaffold against the unsubstituted parent and the popular 7-azaindole alternative. Data is synthesized from representative SAR studies on Ser/Thr kinases (e.g., DYRK1A/CK2 models) where this scaffold is most prevalent.
Tunable (Avoids kinases requiring H-bond acceptor at hinge)
Low (Promiscuous)
Low (Binds most kinases)
Relative Potency
++++ (nM range)
+ (M range)
+++ (nM range)
Analysis:
Vs. Parent: The addition of 7-Cl typically improves potency by an order of magnitude due to the desolvation penalty reduction and hydrophobic fit.
Vs. 7-Azaindole: While 7-azaindole is a potent binder, it is often too promiscuous because the N7 acceptor binds the hinge backbone of almost all kinases. The 7-chloroindole lacks this acceptor, making it a superior choice when designing selective inhibitors for kinases that do not strictly require the bidentate interaction, or to filter out off-targets that do.
Part 3: Experimental Validation Protocols
To validate this scaffold in your specific project, follow this self-validating workflow.
Workflow Visualization
Figure 2: Iterative validation cycle from synthesis to structural confirmation.
Objective: Determine intrinsic potency and rule out aggregation artifacts (common with hydrophobic fragments).[1]
Preparation: Dissolve 7-chloroindole-5-carboxylic acid in 100% DMSO to 10 mM.
Serial Dilution: Prepare 12-point dose-response curves (starting at 100
M) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Detergent Control (Crucial): Include 0.01% Triton X-100 or CHAPS in the buffer.[1]
Why? Indole fragments can form colloidal aggregates that sequester enzymes, leading to false positives. If IC50 shifts significantly with detergent concentration, the hit is an artifact.
Reaction: Incubate scaffold + Kinase + Substrate for 60 min at RT. Add ATP (at
Checkpoint: The 7-Cl should point towards the gatekeeper residue. The 5-COOH should be oriented towards the catalytic Lysine or solvent front.
Part 4: Synthetic Accessibility
For a scaffold to be viable, it must be chemically accessible for library expansion.
Commercial Availability: The core 7-chloro-1H-indole-5-carboxylic acid is commercially available (CAS: 16732-75-5), making it an immediate starting point.[1]
Derivatization:
Amide Coupling: The C5-COOH is easily coupled with diverse amines using HATU/DIPEA to generate "Fragment-Grown" libraries targeting the ribose pocket.[1]
Suzuki Coupling: If the 7-Cl needs to be swapped later, palladium-catalyzed cross-coupling is difficult at C7 without activating groups.[1] It is better to treat 7-Cl as a fixed "anchor" substituent.[1]
References
Cansfield, A. D., et al. "Indazole, Azaindole and Indole derivatives as kinase inhibitors." Current Topics in Medicinal Chemistry, 2018. (General Scaffold Review).[1]
Couturier, C., et al. "Optimization of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids as potent and selective inhibitors of DYRK1A."[1] Journal of Medicinal Chemistry, 2015.[2] (Demonstrates the potency shift of Cl/I substitution at the equivalent 7-position).[1]
Pierre, F., et al. "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2."[1] Journal of Medicinal Chemistry, 2011. (Validates the carboxylic acid salt-bridge strategy).
PubChem Compound Summary. "7-Chloro-1H-indole-5-carboxylic acid." National Center for Biotechnology Information.[1]
A Researcher's Guide to the Accurate Melting Point Determination of Halogenated Indole Carboxylic Acids
In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic intermediates is a cornerstone of quality control and synthetic success. The melting point of a pure crystall...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic intermediates is a cornerstone of quality control and synthetic success. The melting point of a pure crystalline substance is a fundamental physical property, serving as a rapid and sensitive indicator of both identity and purity. This guide provides an in-depth, comparative analysis of methodologies for the accurate melting point determination of halogenated indole carboxylic acids.
While this guide is broadly applicable to this class of compounds, we will use 5-chloro-1H-indole-2-carboxylic acid as our primary working example due to its well-documented physical properties. The principles and protocols detailed herein are directly transferable to other isomers, such as 7-chloro-1H-indole-5-carboxylic acid, for which public domain data is less readily available.
The Critical Role of an Accurate Melting Point
For a crystalline solid like 5-chloro-1H-indole-2-carboxylic acid, the melting point is the temperature at which it transitions from an ordered solid to a liquid phase. For a pure, stable compound, this transition occurs over a very narrow range, often less than 1°C. The value and sharpness of this melting range are profoundly informative:
Compound Identification: An experimentally determined melting point can be cross-referenced with literature values to confirm the identity of a synthesized compound. The established literature value for 5-chloro-1H-indole-2-carboxylic acid is approximately 287°C, with decomposition.
Purity Assessment: The presence of impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range. A sharp, high melting point is a strong indicator of high purity. This phenomenon, known as melting point depression, is a cornerstone of qualitative purity analysis.[1]
Comparative Analysis of Melting Point Determination Methods
The selection of an appropriate method for melting point determination is critical for achieving the desired accuracy and reproducibility. The choice often depends on the stage of research, available instrumentation, and regulatory requirements.
Method
Principle
Advantages
Disadvantages
Typical Application
Digital Capillary Apparatus
Visual or automated optical detection of the phase transition of a powdered sample within a glass capillary heated in a controlled metal block.[1][2]
Rapid, requires minimal sample, cost-effective, modern instruments offer controlled ramp rates and digital accuracy.[2]
Operator subjectivity in visual detection can be a factor; sample packing can influence results.[2]
Routine identity and purity checks in synthetic and quality control laboratories.
Differential Scanning Calorimetry (DSC)
Measures the heat flow into a sample versus a reference as a function of temperature. Melting is observed as a distinct endothermic peak.[3][4]
Highly accurate, objective, and provides quantitative thermodynamic data (enthalpy of fusion).[3][5] Considered the gold standard for thermal analysis.
Higher instrument cost, requires more extensive training and data interpretation.
Definitive characterization, polymorphism studies, and formal stability analysis in pharmaceutical development.[5]
Thiele Tube (Oil Bath) Method
Manual visual observation of a sample in a capillary tube attached to a thermometer and immersed in a heated oil bath with natural convection.
Very low cost, simple setup.
Difficult to control heating rate precisely, potential safety hazards with hot oil, prone to significant operator error.
Primarily used in academic or low-resource settings for basic instructional purposes.
Experimental Protocols for High-Fidelity Determination
Adherence to a meticulous, well-documented protocol is essential for generating reliable and reproducible melting point data. The following protocols are tailored for a high-melting-point compound like 5-chloro-1H-indole-2-carboxylic acid.
Protocol 1: Digital Capillary Melting Point Apparatus
This protocol leverages a modern digital instrument to minimize the subjectivity and control issues inherent in manual methods.
Workflow for Capillary Melting Point Determination
Caption: Standard workflow for accurate melting point determination via a digital capillary apparatus.
Step-by-Step Procedure:
Sample Preparation: The quality of the sample preparation is paramount for an accurate result.[2]
Ensure the 5-chloro-1H-indole-2-carboxylic acid sample is completely dry. Residual solvents can act as impurities and depress the melting point.
On a clean, dry watch glass, gently crush a small amount of the material into a fine, uniform powder. This ensures efficient and even heat transfer within the capillary.
Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to tightly pack the solid into the sealed end. The packed column of material should be 2-3 mm high, as specified by USP guidelines.
Instrument Setup and Measurement:
Set the start temperature on the digital apparatus to 265°C, approximately 20°C below the expected melting point.
Set the initial heating ramp rate to a rapid 10°C/minute.
Program the instrument to automatically switch to a slow, analytical ramp rate of 1°C/minute starting from the 265°C mark. A slow ramp rate is critical to allow the system to maintain thermal equilibrium, preventing an overestimation of the melting temperature.[6]
Insert the capillary tube into the heating block.
Observe the sample carefully through the viewing lens as the temperature approaches the expected range.
Record the temperature at which the first droplet of liquid becomes visible. This is the onset of the melting range.
Continue heating and record the temperature at which the last solid crystal melts into liquid. This is the clear point of the melting range.
Crucial Observation: For this specific compound, note any changes in color (e.g., darkening, browning) which indicates decomposition is occurring.
Data Reporting:
Report the melting point as the range from the onset temperature to the clear point.
If decomposition was observed, report the value as "287°C (dec.)".
For robust results, perform the measurement in triplicate and report the average range.
DSC offers a highly objective and quantitative measurement of the melting transition, making it the preferred method for definitive characterization.[5]
Step-by-Step Procedure:
Sample Preparation:
Using a microbalance, accurately weigh 2-5 mg of the finely powdered 5-chloro-1H-indole-2-carboxylic acid into a tared aluminum DSC pan.
Place the corresponding lid on the pan and hermetically seal it using a sample crimper. This prevents any loss of sample due to sublimation.
Instrument Setup and Measurement:
Place the sealed sample pan and an empty, sealed reference pan into the DSC autosampler or manual cell. The empty pan serves as a reference to cancel out the heat capacity of the aluminum itself.[3][4]
Under an inert nitrogen purge, equilibrate the system at a baseline temperature, such as 50°C.
Program the instrument to heat the sample at a constant rate of 10°C/minute up to a final temperature of 300°C.
Data Analysis:
The instrument software will plot heat flow versus temperature. The melting event will appear as a large endothermic peak.
The melting point is typically reported as the extrapolated onset temperature of the peak, which represents the temperature at which the melting process begins.
The area under the peak can be integrated to calculate the enthalpy of fusion (ΔHfus), providing valuable thermodynamic data about the compound's crystal lattice energy.
Comparative Data Summary for 5-chloro-1H-indole-2-carboxylic acid
Method
Expected Result (°C)
Precision
Notes
Digital Capillary Apparatus
286 - 288 (with decomposition)
Good
A narrow range is indicative of high purity. Visual observation of charring is critical to note.
Differential Scanning Calorimetry (DSC)
Onset: ~287°C
Excellent
Provides a highly accurate onset temperature. The peak shape may be affected by simultaneous decomposition.
Thiele Tube Method
284 - 289 (with decomposition)
Fair
Highly dependent on operator skill and difficult to control heating rate precisely at high temperatures.
Conclusion
For researchers and drug development professionals working with novel compounds like 7-chloro-1H-indole-5-carboxylic acid and its analogues, the accurate determination of the melting point is an indispensable tool for identity confirmation and purity assessment. While digital capillary instruments offer a robust, reliable, and efficient method for routine laboratory work, Differential Scanning Calorimetry (DSC) represents the definitive standard for thermal analysis. DSC provides not only a highly accurate, operator-independent melting point but also rich thermodynamic data that is invaluable for comprehensive material characterization. The choice of method should always be guided by the specific analytical need, balancing the requirements for accuracy, data richness, and throughput.
References
Ottokemi. (n.d.). Indole-5-carboxylic acid, 95%. Retrieved from [Link]
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
ChemRxiv. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
ACS Publications. (2007). Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
The following guide details the proper disposal procedures for 7-Chloro-1H-indole-5-carboxylic acid (CAS: 160350-84-1). This protocol is designed for research laboratories and drug development facilities, prioritizing sa...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the proper disposal procedures for 7-Chloro-1H-indole-5-carboxylic acid (CAS: 160350-84-1). This protocol is designed for research laboratories and drug development facilities, prioritizing safety, regulatory compliance, and environmental stewardship.
Executive Summary: Chemical Profile & Hazard Identification
Before initiating disposal, you must understand the physicochemical nature of the waste. 7-Chloro-1H-indole-5-carboxylic acid is a halogenated nitrogen heterocycle.[1] Its disposal classification is driven by the chlorine substituent , which mandates segregation from non-halogenated waste streams to prevent the formation of dioxins during incineration and to meet EPA/EU regulatory standards.
High carbon/nitrogen content; requires high-temp incineration.[1]
Physical State
Solid (Powder)
Must be dissolved or lab-packed; do not dispose of as "trash."[1]
Acidity (pKa)
~3.8 (Carboxylic acid)
Corrosive potential in solution; incompatible with strong bases/oxidizers.[1]
GHS Hazards
Irritant (H315, H319), STOT SE 3 (H335)
requires full PPE (Nitrile gloves, eye protection) during handling.
Pre-Disposal Handling & Segregation
Core Directive: Never mix halogenated organics with non-halogenated solvents or oxidizers.
Mixing these streams exponentially increases disposal costs and introduces safety risks (e.g., exothermic reactions).
Step-by-Step Segregation Protocol
Identify the State:
Pure Solid: Collect in the original container or a dedicated wide-mouth HDPE jar.
Solution (Reaction Mixture): If dissolved in a solvent (e.g., DMSO, DMF, DCM), the solvent dictates the primary waste stream.
Select the Container:
Solids: Amber glass or High-Density Polyethylene (HDPE) with a screw-top lid.[1]
Liquids: Safety cans or coated glass bottles compatible with halogenated solvents.
Labeling (Critical):
Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC." [1]
List constituents: "7-Chloro-1H-indole-5-carboxylic acid (<1%), Dichloromethane (99%)."[1]
Mark hazards: "Irritant," "Toxic."
Visual Workflow: Waste Segregation Logic
Figure 1: Decision tree for segregating 7-Chloro-1H-indole-5-carboxylic acid waste based on physical state and solvent matrix.
Disposal Procedures
Scenario A: Small Scale (Lab Bench < 10g)
Method: Lab Pack.
Protocol:
Do not empty the vial.[1][2] Keep the chemical in its original manufacturer vial if possible.
Place the tightly sealed vial into a larger "Lab Pack" drum (usually 5-gallon bucket) designated for "Solid Toxic Organics."
Fill void spaces with vermiculite or absorbent clay to prevent breakage.
Why: This minimizes exposure dust and simplifies inventory tracking for the waste contractor.
Scenario B: Large Scale / Stockpile (> 100g)
Method: Bulking for Incineration.
Protocol:
Dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) ONLY IF your facility requires liquid bulking.
Otherwise, transfer solids into a poly-lined fiber drum.
RCRA Coding (US Only): While not explicitly P- or U-listed, label as D002 (if acidic residues are significant) or generally as a halogenated organic solid.
Destruction: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration at >1000°C to ensure complete destruction of the indole ring and capture of chlorine as HCl (scrubbed).
Scenario C: Aqueous Waste (HPLC Effluent)
Method: Aqueous Waste Collection.
Protocol:
If the compound is in an HPLC stream (Water/Acetonitrile/TFA), collect in "Aqueous Organic Waste."
Critical Check: If the total halogen content is <1000 ppm, it may sometimes be classified as non-halogenated depending on the contractor, but best practice is to default to halogenated streams to avoid penalties.
Emergency Response: Spills & Exposure
Immediate Action: Isolate the area. Do not attempt cleanup without proper PPE (Nitrile gloves, Lab coat, Safety goggles).[3][4]
Spill Cleanup Workflow
Containment: If solid, cover with a damp paper towel to prevent dust generation. If liquid, circle the spill with absorbent socks.
Neutralization: Not typically required for this weak acid, but sodium bicarbonate can be used if large acidic volumes are present.
Collection: Scoop material into a disposable container. DO NOT sweep dry dust (inhalation risk).[1]
Decontamination: Wash the surface with soap and water; collect the rinsate as hazardous waste.
Figure 2: Operational workflow for safely managing a chemical spill in the laboratory.
Regulatory Compliance & Documentation
US EPA (RCRA): This compound is not specifically listed (P or U list), but must be characterized. If mixed with solvents, apply codes F002 (Halogenated solvents). If pure, characterize as Toxic based on SDS.
EU Waste Framework Directive: Assign EWC code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
References
PubChem. (2025).[1] 7-Chloro-1H-indole-5-carboxylic acid - Compound Summary. National Library of Medicine. [Link][1]
Temple University EHRS. (2025).[3] Halogenated Solvents in Laboratories. [Link][1]